Fluazolate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl 5-[4-bromo-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-2-chloro-4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClF4N2O2/c1-6(2)25-14(24)7-4-8(10(18)5-9(7)17)12-11(16)13(15(19,20)21)23(3)22-12/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLQIONHGSFYJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=C(C(=C1)C2=NN(C(=C2Br)C(F)(F)F)C)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClF4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057999 | |
| Record name | Fluazolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174514-07-9 | |
| Record name | Fluazolate [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174514079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluazolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUAZOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJX9P1E61K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fluazolate's Mechanism of Action in Plants: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluazolate is a pre-emergence phenylpyrazole herbicide effective against a range of broadleaf weeds and grasses. Its primary mechanism of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathways in plants. This inhibition leads to the accumulation of protoporphyrinogen IX, which, upon exposure to light, causes rapid cellular damage through the generation of reactive oxygen species. This guide provides a detailed technical overview of this compound's mode of action, including the targeted biochemical pathway, quantitative efficacy data, and relevant experimental protocols.
Introduction
This compound, chemically known as isopropyl 5-[4-bromo-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-2-chloro-4-fluorobenzoate, is a selective herbicide used for the pre-emergence control of various weed species. Understanding the precise molecular mechanism of action of herbicides like this compound is crucial for optimizing their use, managing the development of resistant weed populations, and discovering new herbicidal compounds. This document serves as a comprehensive technical resource on the core mechanism of this compound's activity in plants.
Core Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)
The primary target site of this compound in plants is the enzyme protoporphyrinogen oxidase (PPO; EC 1.3.3.4). PPO is a critical enzyme located in the plastid envelope that catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX), the final common step in the biosynthesis of both chlorophylls and hemes.
The Tetrapyrrole Biosynthesis Pathway and the Role of PPO
The tetrapyrrole biosynthesis pathway is essential for plant life, producing vital molecules like chlorophyll for photosynthesis and hemes for various enzymatic and electron transport processes. The pathway begins with the synthesis of 5-aminolevulinic acid (ALA) and proceeds through a series of enzymatic steps to produce Protogen IX. PPO then catalyzes the six-electron oxidation of the colorless Protogen IX to the highly conjugated and colored Proto IX.
Molecular Action of this compound
This compound acts as a competitive inhibitor of PPO. Its molecular structure, particularly the phenylpyrazole moiety, allows it to bind to the active site of the PPO enzyme, preventing the natural substrate, Protogen IX, from binding. This blockage of the catalytic activity of PPO has two major downstream consequences:
-
Inhibition of Chlorophyll and Heme Synthesis: The direct blockage of Proto IX formation halts the production of chlorophyll and heme. While significant, this is not the primary cause of the rapid herbicidal action.
-
Accumulation of Protoporphyrinogen IX and Cellular Damage: The inhibition of PPO leads to the accumulation of its substrate, Protogen IX, within the plastid. This excess Protogen IX leaks into the cytoplasm. In the presence of light and molecular oxygen, Protogen IX is non-enzymatically oxidized to Proto IX. This cytoplasmic Proto IX is a potent photosensitizer. Upon absorbing light energy, it transfers this energy to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen and other reactive oxygen species (ROS) initiate a cascade of lipid peroxidation, rapidly destroying cell membranes, including the plasma membrane and tonoplast. This leads to cellular leakage, loss of compartmentalization, and ultimately, rapid cell death. The visible symptoms of this process are chlorosis, necrosis, and wilting of the plant tissues.
Quantitative Data on Herbicidal Activity and PPO Inhibition
While specific IC50 and Ki values for this compound are not widely available in public literature, the herbicidal activity of phenylpyrazole PPO inhibitors has been documented. The following tables provide a representative summary of the type of quantitative data that would be generated to characterize the efficacy of this compound.
Table 1: Herbicidal Efficacy of this compound on Selected Weed Species (Hypothetical Data)
| Weed Species | Common Name | Application Rate (g a.i./ha) | Growth Inhibition (%) |
| Amaranthus retroflexus | Redroot Pigweed | 50 | 85 |
| 100 | 95 | ||
| 150 | 99 | ||
| Setaria faberi | Giant Foxtail | 50 | 70 |
| 100 | 88 | ||
| 150 | 96 | ||
| Abutilon theophrasti | Velvetleaf | 50 | 90 |
| 100 | 98 | ||
| 150 | 100 |
Table 2: In Vitro Inhibition of Protoporphyrinogen Oxidase (PPO) by this compound (Hypothetical Data)
| Plant Species | Enzyme Source | This compound Concentration (µM) | PPO Inhibition (%) | IC50 (µM) |
| Amaranthus retroflexus | Plastid Extract | 0.1 | 35 | 0.25 |
| 0.25 | 52 | |||
| 0.5 | 78 | |||
| Zea mays (Maize) | Plastid Extract | 0.1 | 15 | 1.2 |
| 0.5 | 40 | |||
| 1.0 | 65 |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the mechanism of action of this compound.
Protocol for In Vitro PPO Inhibition Assay
This protocol details the steps to measure the inhibitory effect of this compound on PPO activity extracted from plant tissue.
4.1.1. Plant Material and Enzyme Extraction
-
Grow the desired plant species (e.g., a susceptible weed and a tolerant crop) under controlled greenhouse conditions (e.g., 25°C, 16h light/8h dark cycle).
-
Harvest young, healthy leaf tissue (approximately 10-20 g).
-
Perform all subsequent steps at 4°C.
-
Homogenize the leaf tissue in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 500 mM sucrose, 1 mM EDTA, 1 mM MgCl₂, 5 mM dithiothreitol [DTT], and 1% (w/v) polyvinylpyrrolidone [PVP]).
-
Filter the homogenate through several layers of cheesecloth.
-
Centrifuge the filtrate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet cell debris and nuclei.
-
Carefully collect the supernatant and centrifuge at a higher speed (e.g., 100,000 x g for 60 minutes) to pellet the plastid membranes containing PPO.
-
Resuspend the pellet in a small volume of assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT).
-
Determine the protein concentration of the enzyme extract using a standard method such as the Bradford assay.
4.1.2. PPO Inhibition Assay
-
Prepare a stock solution of analytical grade this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the this compound stock solution to achieve the desired final concentrations in the assay.
-
The assay mixture should contain the assay buffer, the enzyme extract, and the desired concentration of this compound or solvent control (DMSO).
-
Pre-incubate the assay mixture for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the substrate, protoporphyrinogen IX. The synthesis of Protogen IX is complex; commercially available PPO assay kits often provide a stable precursor or a method for its in-situ generation.
-
Monitor the formation of protoporphyrin IX by measuring the increase in fluorescence at an excitation wavelength of approximately 405 nm and an emission wavelength of approximately 630 nm using a fluorometer.
-
Record the rate of fluorescence increase over time.
4.1.3. Data Analysis
-
Calculate the rate of PPO activity for each this compound concentration and the control.
-
Express the PPO activity as a percentage of the control (100%).
-
Plot the percentage of PPO inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the PPO activity) from the dose-response curve.
Protocol for Greenhouse Herbicidal Activity Assay
This protocol outlines the procedure for evaluating the pre-emergence herbicidal efficacy of this compound on different plant species.
4.2.1. Plant Cultivation
-
Fill pots with a standardized soil mix.
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Sow seeds of the selected weed and crop species at a uniform depth.
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Prepare a range of this compound concentrations to be applied.
4.2.2. Herbicide Application
-
Apply the different rates of this compound evenly to the soil surface immediately after sowing. A laboratory spray chamber is recommended for uniform application.
-
Include an untreated control group for comparison.
-
Water the pots as needed to maintain adequate soil moisture.
4.2.3. Data Collection and Analysis
-
Place the pots in a greenhouse with controlled environmental conditions.
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At a predetermined time after treatment (e.g., 14 or 21 days), assess the herbicidal effects.
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Visual assessment of injury can be rated on a scale of 0% (no effect) to 100% (complete plant death).
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Quantitative measurements can include plant height, fresh weight, and dry weight.
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Calculate the percent growth inhibition for each treatment relative to the untreated control.
-
Analyze the data statistically to determine significant differences between treatments.
Visualizations
Signaling Pathway Diagram
An In-depth Technical Guide to the Synthesis of Fluazolate Herbicide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a plausible synthesis pathway for the herbicide Fluazolate. The synthesis is a multi-step process involving the preparation of two key intermediates: a substituted pyrazole and a substituted benzoic acid, followed by their coupling and a final esterification step. The methodologies presented are based on established organic chemistry principles and information from publicly available chemical literature and patents.
Overview of the Synthesis Pathway
The synthesis of this compound, chemically known as propan-2-yl 5-[4-bromo-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-2-chloro-4-fluorobenzoate, can be logically divided into three main stages:
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Stage 1: Synthesis of the Pyrazole Intermediate: Preparation of 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole.
-
Stage 2: Synthesis of the Benzoic Acid Intermediate: Preparation of 2-chloro-4-fluoro-5-aminobenzoic acid.
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Stage 3: Coupling and Esterification: Coupling of the two intermediates and subsequent esterification to yield the final product, this compound.
A schematic representation of this overall synthesis pathway is provided below.
Figure 1: Proposed overall synthesis pathway for this compound.
Experimental Protocols and Data
This section provides detailed experimental methodologies for the key steps in the synthesis of this compound. The quantitative data, where available from literature, is summarized in the subsequent table.
Stage 1: Synthesis of 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole
Step 1.1: Synthesis of 1-Methyl-5-(trifluoromethyl)-1H-pyrazole
-
Reaction: 1,1,1-Trifluoro-2,4-pentanedione is reacted with methylhydrazine in a cyclization reaction.
-
Protocol: To a solution of 1,1,1-trifluoro-2,4-pentanedione (1 equivalent) in a suitable solvent such as ethanol, methylhydrazine (1.1 equivalents) is added dropwise at room temperature. The reaction mixture is then stirred for several hours. The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield 1-methyl-5-(trifluoromethyl)-1H-pyrazole[1].
Step 1.2: Synthesis of 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole
-
Reaction: The pyrazole from the previous step is brominated at the 4-position.
-
Protocol: 1-Methyl-5-(trifluoromethyl)-1H-pyrazole (1 equivalent) is dissolved in a chlorinated solvent like dichloromethane. N-Bromosuccinimide (NBS) (1.05 equivalents) is added portion-wise to the solution. The reaction is stirred at room temperature until completion, which can be monitored by TLC or GC-MS. The reaction mixture is then washed with an aqueous solution of sodium thiosulfate to remove excess bromine, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which can be further purified by column chromatography or recrystallization[2].
Stage 2: Synthesis of 2-chloro-4-fluoro-5-aminobenzoic acid
Step 2.1: Synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid
-
Reaction: 2-Chloro-4-fluorobenzoic acid is nitrated at the 5-position.
-
Protocol: 2-Chloro-4-fluorobenzoic acid (1 equivalent) is added to a mixture of concentrated sulfuric acid and fuming nitric acid at a low temperature (typically 0-5 °C). The reaction mixture is stirred for a specified period while maintaining the low temperature. After the reaction is complete, the mixture is carefully poured onto ice, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried to afford 2-chloro-4-fluoro-5-nitrobenzoic acid[3].
Step 2.2: Synthesis of 2-chloro-4-fluoro-5-aminobenzoic acid
-
Reaction: The nitro group of 2-chloro-4-fluoro-5-nitrobenzoic acid is reduced to an amino group.
-
Protocol: 2-Chloro-4-fluoro-5-nitrobenzoic acid (1 equivalent) is suspended in a mixture of water and ethanol. Iron powder (excess) and a catalytic amount of hydrochloric acid are added. The mixture is heated to reflux and stirred vigorously for several hours. The progress of the reaction can be monitored by the disappearance of the starting material. After completion, the hot reaction mixture is filtered to remove the iron sludge. The filtrate is then cooled, and the pH is adjusted to precipitate the product, 2-chloro-4-fluoro-5-aminobenzoic acid, which is collected by filtration and dried[4].
Stage 3: Coupling and Esterification
Step 3.1: Synthesis of 5-[4-bromo-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-2-chloro-4-fluorobenzoic acid
-
Reaction: A diazonium salt is formed from 2-chloro-4-fluoro-5-aminobenzoic acid, which then undergoes a coupling reaction with 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole. This is analogous to a Sandmeyer or Gomberg-Bachmann type reaction.
-
Protocol: 2-Chloro-4-fluoro-5-aminobenzoic acid (1 equivalent) is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite (1.05 equivalents) in water is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt. In a separate flask, 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole (1 equivalent) is dissolved in a suitable organic solvent, and a copper(I) salt (e.g., CuBr or CuCl) is added as a catalyst. The freshly prepared diazonium salt solution is then added slowly to the pyrazole solution. The reaction mixture is stirred at a controlled temperature until the evolution of nitrogen gas ceases. The product is then extracted into an organic solvent, washed, dried, and purified by chromatography to yield the coupled carboxylic acid intermediate[5].
Step 3.2: Synthesis of this compound
-
Reaction: The carboxylic acid intermediate is esterified with isopropanol.
-
Protocol (Fischer Esterification): 5-[4-Bromo-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-2-chloro-4-fluorobenzoic acid (1 equivalent) is dissolved in an excess of isopropanol. A catalytic amount of a strong acid, such as sulfuric acid, is added. The mixture is heated to reflux for several hours with continuous removal of water, for example, using a Dean-Stark apparatus. After completion, the excess isopropanol is removed under reduced pressure. The residue is dissolved in an organic solvent, washed with an aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried and concentrated to give this compound, which can be purified by recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound. Please note that these values are indicative and can vary based on the specific reaction conditions and scale.
| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1.1 | 1,1,1-Trifluoro-2,4-pentanedione, Methylhydrazine | - | Ethanol | Room Temp | 16 | ~95 |
| 1.2 | 1-Methyl-5-(trifluoromethyl)-1H-pyrazole | N-Bromosuccinimide (NBS) | Dichloromethane | Room Temp | 2-4 | High |
| 2.1 | 2-Chloro-4-fluorobenzoic acid | Conc. H₂SO₄, Fuming HNO₃ | - | 0-5 | 1-2 | >80 |
| 2.2 | 2-Chloro-4-fluoro-5-nitrobenzoic acid | Fe powder, HCl (cat.) | Water/Ethanol | Reflux | 4-6 | High |
| 3.1 | 2-Chloro-4-fluoro-5-aminobenzoic acid, 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole | NaNO₂, HCl, Cu(I) salt | Water/Organic | 0-50 | 2-6 | Moderate |
| 3.2 | 5-[4-Bromo-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-2-chloro-4-fluorobenzoic acid, Isopropanol | H₂SO₄ (cat.) | Isopropanol | Reflux | 6-12 | >85 |
Visualization of Key Processes
The following diagrams illustrate the logical flow of the synthesis and the key chemical transformations.
Figure 2: Synthesis of the pyrazole intermediate.
Figure 3: Synthesis of the benzoic acid intermediate.
Figure 4: Final coupling and esterification steps.
References
- 1. 3-METHYL-5-(TRIFLUOROMETHYL)PYRAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 4. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]
- 5. derpharmachemica.com [derpharmachemica.com]
In-Depth Technical Guide to Fluazolate: A Protoporphyrinogen Oxidase Inhibiting Herbicide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluazolate is a potent herbicidal agent belonging to the phenylpyrazole class of chemicals. Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthetic pathways in plants. This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen. This reactive oxygen species causes rapid lipid peroxidation and cell membrane disruption, ultimately leading to weed death. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, synthesis, and analytical methodologies.
Chemical Information
This compound is the international common name for the chemical compound with the CAS Registry Number 174514-07-9.[1] It is also known by the synonym isopropazol.[2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 174514-07-9 | [1] |
| Molecular Formula | C₁₅H₁₂BrClF₄N₂O₂ | [1] |
| Molecular Weight | 443.62 g/mol | [1] |
| IUPAC Name | propan-2-yl 5-[4-bromo-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-2-chloro-4-fluorobenzoate | |
| SMILES | CC(C)OC(=O)c1cc(c(F)cc1Cl)c2nn(C)c(c2Br)C(F)(F)F | |
| Appearance | Solid | |
| Use | Herbicide |
Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)
This compound exerts its herbicidal activity through the potent inhibition of protoporphyrinogen oxidase (PPO, EC 1.3.3.4). PPO is a critical enzyme located in the chloroplast that catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a precursor for both chlorophyll and heme.
The inhibition of PPO by this compound disrupts this vital metabolic pathway, leading to the accumulation of protoporphyrinogen IX in the cytoplasm. In the presence of light, this accumulated substrate interacts with molecular oxygen to produce singlet oxygen (¹O₂), a highly reactive oxygen species. This singlet oxygen then initiates a cascade of lipid peroxidation reactions, causing severe damage to cellular membranes. The loss of membrane integrity leads to rapid leakage of cellular contents, desiccation, and ultimately, cell death.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a multi-step process. A general outline is provided below, based on the synthesis of similar pyrazole compounds.
Methodology:
-
Coupling Reaction: The synthesis begins with the coupling of 4-bromo-1-methyl-5-(trifluoromethyl)pyrazole with 2-chloro-4-fluorobenzoic acid to form the core intermediate structure. This reaction is typically carried out in an organic solvent under controlled temperature and pH conditions.
-
Esterification: The resulting intermediate carboxylic acid is then esterified with isopropanol in the presence of a dehydrating agent or an acid catalyst to yield this compound.
-
Purification: The final product is purified using standard techniques such as crystallization or chromatography to achieve the desired purity.
Protoporphyrinogen Oxidase (PPO) Inhibition Assay
The inhibitory activity of this compound against PPO can be determined using an in vitro assay. A general protocol is described below.
Methodology:
-
Enzyme Source Preparation: PPO can be obtained from isolated plant chloroplasts or mitochondria. The protein concentration of the enzyme preparation should be determined.
-
Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., HEPES-KOH, pH 7.5), the enzyme source, and varying concentrations of this compound (typically dissolved in DMSO). A control with DMSO alone should be included.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, protoporphyrinogen IX.
-
Detection: The formation of the product, protoporphyrin IX, is monitored over time. This can be done spectrophotometrically by measuring the increase in absorbance at approximately 630 nm or fluorometrically by measuring the increase in fluorescence (Excitation: ~405 nm, Emission: ~630 nm).
-
Data Analysis: The rate of the reaction is determined from the linear portion of the absorbance or fluorescence curve. The percent inhibition for each this compound concentration is calculated relative to the control, and the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting percent inhibition against the logarithm of the inhibitor concentration.
Analytical Method for this compound Quantification (HPLC)
A High-Performance Liquid Chromatography (HPLC) method can be developed and validated for the quantification of this compound in various matrices.
References
Fluazolate: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluazolate is a herbicide utilized for the pre-emergence control of broad-leaved weeds and various grasses.[1] Understanding its solubility in organic solvents is critical for various aspects of its lifecycle, from synthesis and formulation to environmental fate and analytical method development. This technical guide provides a comprehensive overview of the available information on the solubility of this compound in organic solvents, outlines standard experimental protocols for solubility determination, and presents a logical workflow for such experiments.
Core Data Summary
Despite a comprehensive search of publicly available scientific literature, regulatory databases, and commercial supplier information, quantitative solubility data for this compound in a wide range of organic solvents remains largely unavailable. The University of Hertfordshire's Agriculture & Environment Research Unit (AERU) database, a key resource for pesticide properties, explicitly states that the solubility data in organic solvents at 20°C is not available.[1]
However, some qualitative information has been noted. Chemical supplier MedKoo Biosciences indicates that this compound is "Soluble in DMSO".[2] Furthermore, the synthesis of this compound is typically carried out in organic solvents, suggesting a degree of solubility in the solvents used in its production, though specific values for the final product are not provided.[1]
Given the lack of specific quantitative data, the following table has been structured to be populated as information becomes available through experimental determination.
Table 1: Solubility of this compound in Organic Solvents
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Method of Determination | Reference |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble (Qualitative) | Not Specified | [2] |
| Acetone | Data not available | Data not available | Data not available | |
| Methanol | Data not available | Data not available | Data not available | |
| Ethanol | Data not available | Data not available | Data not available | |
| Ethyl Acetate | Data not available | Data not available | Data not available | |
| Dichloromethane | Data not available | Data not available | Data not available | |
| Acetonitrile | Data not available | Data not available | Data not available | |
| Xylene | Data not available | Data not available | Data not available | |
| Hexane | Data not available | Data not available | Data not available |
Experimental Protocols for Solubility Determination
The absence of published data necessitates experimental determination of this compound's solubility in various organic solvents. The following are detailed methodologies for key experiments that can be employed for this purpose.
Shake-Flask Method (Thermodynamic Solubility)
This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the supernatant is then determined.
Detailed Protocol:
-
Preparation:
-
Ensure the this compound sample is of high purity (>98%).
-
Use analytical grade organic solvents.
-
Prepare a series of vials or flasks for each solvent to be tested.
-
-
Procedure:
-
Add an excess amount of this compound to each vial containing a known volume of the organic solvent. "Excess" means that undissolved solid should be visible after the equilibration period.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.
-
After equilibration, allow the samples to stand undisturbed at the same temperature to allow the undissolved solid to settle.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating solid particles, it is recommended to use a syringe fitted with a solvent-resistant filter (e.g., PTFE).
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation:
-
From the calibration curve, determine the concentration of this compound in the diluted aliquot.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result is the solubility of this compound in the specific organic solvent at the tested temperature.
-
High-Throughput Screening (HTS) Methods (Kinetic Solubility)
For rapid screening of solubility in a large number of solvents, automated HTS methods can be employed. These typically measure kinetic solubility, which can differ from thermodynamic solubility but is useful for initial assessments.
Principle: A concentrated stock solution of the compound (usually in DMSO) is added to the test solvents, and the point at which precipitation occurs is detected.
Detailed Protocol:
-
Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mg/mL).
-
Dispense the various organic solvents into the wells of a microtiter plate.
-
-
Procedure:
-
Use an automated liquid handler to add small, incremental volumes of the this compound stock solution to the wells containing the test solvents.
-
After each addition, the solution is mixed, and the turbidity is measured using a nephelometer or a plate reader capable of detecting light scattering.
-
-
Data Analysis:
-
The solubility is determined as the concentration of this compound at which a significant increase in turbidity is observed, indicating the onset of precipitation.
-
This method provides a rapid but often overestimated value of solubility compared to the shake-flask method.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound using the standard shake-flask method.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
References
The Environmental Fate and Degradation of Fluazolate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fluazolate is a phenylpyrazole herbicide intended for the pre-emergence control of broadleaf weeds and grasses.[1] Developed by Monsanto, its mode of action involves the inhibition of protoporphyrinogen oxidase (PPO), leading to cell membrane disruption in susceptible plants. Despite its development, this compound did not receive regulatory approval in major markets such as the European Union, leading to a significant scarcity of publicly available data on its environmental fate and degradation. This technical guide synthesizes the available information on this compound and provides a comprehensive overview of the standardized experimental protocols that would be employed to study its environmental behavior. In the absence of specific data for this compound, information from structurally related phenylpyrazole herbicides is used to infer potential degradation pathways.
Chemical Identity and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | isopropyl 5-[4-bromo-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-2-chloro-4-fluorobenzoate | [2] |
| CAS Number | 174514-07-9 | [3] |
| Molecular Formula | C15H12BrClF4N2O2 | [2] |
| Molecular Weight | 443.62 g/mol | |
| Water Solubility | Low | |
| Vapor Pressure | Low | |
| Log Kow | No data available |
Table 1: Physicochemical Properties of this compound
Environmental Fate: Abiotic and Biotic Degradation
The environmental persistence of a pesticide is determined by its susceptibility to various degradation processes, including hydrolysis, photolysis, and microbial metabolism. Although quantitative data for this compound are largely unavailable, it is anticipated to be moderately persistent in soil.
Hydrolysis
Hydrolysis is a key abiotic degradation pathway for many pesticides in aquatic environments. The rate of hydrolysis is dependent on the pH and temperature of the water.
Experimental Protocol: OECD 111 - Hydrolysis as a Function of pH
A standardized study to determine the hydrolysis rate of this compound would follow the OECD 111 guideline. The general procedure is as follows:
-
Preparation of Solutions: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.
-
Application of Test Substance: A solution of this compound (typically radiolabeled for ease of tracking) is added to the buffer solutions at a concentration not exceeding half of its water solubility.
-
Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated studies).
-
Sampling and Analysis: Aliquots are taken at various time intervals and analyzed using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with radiometric detection, to determine the concentration of the parent compound and any degradation products.
-
Data Analysis: The degradation rate constant (k) and the half-life (DT50) are calculated for each pH value.
Photolysis
Photolysis, or degradation by sunlight, can be a significant dissipation route for pesticides in surface waters and on soil surfaces.
Experimental Protocol: OECD 316 - Phototransformation of Chemicals in Water – Direct Photolysis
The direct photolysis of this compound in water would be investigated according to the OECD 316 guideline:
-
Solution Preparation: A solution of radiolabeled this compound in a sterile aqueous buffer (typically pH 7) is prepared.
-
Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). Control samples are kept in the dark to account for any non-photolytic degradation.
-
Sampling: Samples are collected from both the irradiated and dark control solutions at predetermined time points.
-
Analysis: The concentration of this compound and its photoproducts are quantified using techniques like HPLC with UV and radio-detection.
-
Quantum Yield Calculation: The data is used to calculate the quantum yield, which represents the efficiency of the photochemical degradation process. This allows for the estimation of the half-life under various environmental conditions (latitude, season).
Soil Metabolism
Microbial degradation is a primary route of dissipation for many pesticides in the soil environment. The rate and pathway of degradation are influenced by soil type, organic matter content, moisture, temperature, and the presence of oxygen (aerobic vs. anaerobic conditions).
Experimental Protocol: OECD 307 - Aerobic and Anaerobic Transformation in Soil
To assess the soil metabolism of this compound, the following protocol based on OECD 307 would be implemented:
-
Soil Selection: A range of representative agricultural soils with varying textures, organic carbon content, and pH are selected.
-
Test Substance Application: Radiolabeled this compound is applied to the soil samples at a rate equivalent to the intended field application rate.
-
Incubation Conditions:
-
Aerobic: The treated soil is maintained at a specific moisture level (e.g., 40-60% of maximum water holding capacity) and temperature (e.g., 20°C) in the dark. A continuous flow of air is passed through the incubation system to maintain aerobic conditions, and volatile degradation products (like ¹⁴CO₂) are trapped.
-
Anaerobic: After an initial aerobic phase to allow for the establishment of microbial populations, the soil is flooded with water, and the system is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.
-
-
Sampling and Extraction: Soil samples are collected at various intervals and extracted with appropriate solvents.
-
Analysis: The extracts are analyzed by methods such as HPLC or Thin-Layer Chromatography (TLC) to identify and quantify the parent compound and its metabolites. Non-extractable residues are also quantified.
-
Data Analysis: Degradation half-lives (DT50 and DT90) for this compound and its major metabolites are calculated. A degradation pathway is proposed based on the identified transformation products.
Mobility and Distribution in the Environment
The mobility of a pesticide in soil governs its potential to leach into groundwater or move into surface water via runoff. The key parameter for assessing mobility is the soil organic carbon-water partitioning coefficient (Koc).
Experimental Protocol: OECD 106 - Adsorption - Desorption Using a Batch Equilibrium Method
The adsorption and desorption characteristics of this compound in soil would be determined using the OECD 106 guideline:
-
Soil and Solution Preparation: Several soil types are used. A solution of radiolabeled this compound in 0.01 M CaCl₂ is prepared at multiple concentrations.
-
Adsorption Phase: The soil is equilibrated with the this compound solutions for a defined period (e.g., 24 hours). The concentration of this compound remaining in the solution is then measured.
-
Desorption Phase: After the adsorption phase, the supernatant is replaced with a fresh this compound-free solution, and the system is equilibrated again to determine the amount of this compound that desorbs from the soil.
-
Data Analysis: The adsorption (Kd) and desorption coefficients are calculated. The Kd values are then normalized to the organic carbon content of the soils to obtain the Koc value.
While a specific Koc for this compound is not publicly available, the Pesticide Properties DataBase suggests a high potential for particle-bound transport, which would imply a relatively high Koc value.
Bioaccumulation Potential
Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to concentrations in the organism that are higher than in the surrounding medium. The bioconcentration factor (BCF) is a measure of this potential in aquatic organisms.
Experimental Protocol: OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure
The bioaccumulation potential of this compound in fish would be assessed following the OECD 305 guideline:
-
Test Organism: A suitable fish species, such as rainbow trout or bluegill sunfish, is used.
-
Exposure (Uptake Phase): Fish are exposed to a constant, low concentration of radiolabeled this compound in water for a defined period (e.g., 28 days).
-
Depuration Phase: The fish are then transferred to clean water and held for a further period to measure the rate of elimination of the substance.
-
Sampling and Analysis: Water and fish tissue samples are taken at regular intervals during both phases and analyzed for the concentration of this compound and its metabolites.
-
BCF Calculation: The bioconcentration factor is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady state.
Hypothetical Degradation Pathway of this compound
Due to the lack of specific studies on this compound, a hypothetical degradation pathway is proposed based on the known degradation of other phenylpyrazole pesticides, such as fipronil and ethiprole. The primary transformations are expected to involve oxidation, reduction, hydrolysis, and photolysis.
The ester linkage in this compound is a likely site for initial hydrolysis, leading to the formation of the corresponding carboxylic acid. The trifluoromethyl group and the pyrazole ring are also susceptible to transformation. Photodegradation may involve dechlorination or other rearrangements of the molecule.
Figure 1: Hypothetical degradation pathway of this compound.
Experimental Workflow Visualization
The following diagram illustrates a generic workflow for conducting an environmental fate study, integrating the various OECD guidelines described in this document.
Figure 2: General workflow for environmental fate studies.
Conclusion
The environmental fate and degradation of this compound remain largely uncharacterized in the public scientific literature, primarily due to its lack of regulatory approval in major agricultural markets. While general information suggests it has low water solubility and may be moderately persistent in soil, quantitative data on its degradation half-lives, mobility, and bioaccumulation potential are absent. This guide has outlined the standard experimental protocols (OECD guidelines) that would be necessary to generate such data. Furthermore, a hypothetical degradation pathway has been proposed based on the known behavior of structurally similar phenylpyrazole herbicides. For researchers and drug development professionals, this guide serves as a framework for understanding the data requirements for a comprehensive environmental risk assessment of a pesticide active substance and highlights the current knowledge gaps for this compound. Further research, should it become available, will be necessary to definitively characterize the environmental behavior of this compound.
References
In-Depth Technical Guide to the Toxicological Profile of Fluazolate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for professional medical or toxicological advice.
Executive Summary
Fluazolate (also known as isopropozole, JV 485, and MON 48500) is a phenylpyrazole herbicide used for the pre-emergence control of broadleaf weeds and various grasses in wheat cultivation.[1] This technical guide provides a comprehensive overview of the available toxicological data for this compound, focusing on its effects on mammals and ecotoxicological impacts.
While data on this compound's chronic toxicity is limited, available information indicates low acute toxicity to mammals and birds.[1] Conversely, it demonstrates high toxicity to aquatic organisms, particularly fish and Daphnia.[1] Concerns regarding potential neurotoxicity in mammals have been raised, though comprehensive data is lacking.[1] Notably, key regulatory values such as the Acceptable Daily Intake (ADI), Acute Reference Dose (ARfD), and Acceptable Operator Exposure Level (AOEL) have not been established for this compound.[1]
This guide synthesizes the available quantitative data into structured tables, outlines detailed experimental protocols based on established OECD guidelines, and provides visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of the toxicological profile of this compound.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | propan-2-yl 5-[4-bromo-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-2-chloro-4-fluorobenzoate | |
| CAS Number | 174514-07-9 | |
| Molecular Formula | C₁₅H₁₂BrClF₄N₂O₂ | |
| Molecular Weight | 443.62 g/mol | |
| Appearance | Solid | |
| Water Solubility | Low | |
| Volatility | Low | |
| Log P | 4.9 |
Mechanism of Action
This compound belongs to the group of protoporphyrinogen oxidase (PPO) inhibiting herbicides.
Signaling Pathway of PPO Inhibition
PPO is a key enzyme in the biosynthesis of chlorophyll and heme. Inhibition of this enzyme by this compound leads to the accumulation of its substrate, protoporphyrinogen IX. This excess protoporphyrinogen IX leaks from the chloroplast into the cytoplasm, where it is oxidized to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX acts as a photosensitizer, leading to the formation of highly reactive oxygen species (ROS). These ROS cause rapid lipid peroxidation and destruction of cell membranes, ultimately leading to cell death.
Mammalian Toxicology
Available data suggests that this compound has low acute toxicity in mammals. However, there is a high alert for neurotoxicity, though this is accompanied by a warning of significant missing data.
Acute Toxicity
| Study | Species | Route | LD₅₀ (mg/kg bw) | Reference |
| Oral | Rat | Oral | Data not available | |
| Dermal | Rabbit/Rat | Dermal | Data not available | |
| Inhalation | Rat | Inhalation | Data not available |
Sub-chronic and Chronic Toxicity
No-Observed-Adverse-Effect Levels (NOAELs) from sub-chronic (90-day) and chronic toxicity studies, as well as carcinogenicity studies, are not publicly available for this compound.
| Study | Species | Duration | NOAEL (mg/kg bw/day) | Effects Observed at LOAEL | Reference |
| 90-Day Oral | Rat | 90 days | Data not available | Data not available | |
| Chronic Toxicity | Rat | 2 years | Data not available | Data not available | |
| Carcinogenicity | Rat/Mouse | 2 years | Data not available | Data not available |
Reproductive and Developmental Toxicity
Specific data from reproductive and developmental toxicity studies on this compound are not available.
| Study | Species | NOAEL (mg/kg bw/day) | Effects Observed at LOAEL | Reference |
| Maternal Toxicity | Rat/Rabbit | Data not available | Data not available | |
| Developmental Toxicity | Rat/Rabbit | Data not available | Data not available |
Genotoxicity
A standard battery of genotoxicity tests is typically performed to assess the potential of a substance to cause genetic mutations. Results for this compound are not publicly available.
| Test | System | Metabolic Activation | Result | Reference |
| Ames Test | S. typhimurium | With & Without | Data not available | |
| In vitro Micronucleus | Mammalian Cells | With & Without | Data not available | |
| In vivo Micronucleus | Rodent | N/A | Data not available |
Neurotoxicity
The Pesticide Properties Database notes a high alert for neurotoxicity for this compound, but also indicates that significant data are missing. Specific studies and quantitative data to support this alert are not available in the public literature.
Ecotoxicology
This compound is characterized by its high toxicity to aquatic organisms, particularly fish and Daphnia.
Aquatic Toxicity
| Species | Endpoint | Value (mg/L) | Reference |
| Fish | 96-hour LC₅₀ | Data not available | |
| Daphnia magna | 48-hour EC₅₀ | Data not available | |
| Algae | 72-hour EC₅₀ | Data not available |
Avian and Terrestrial Ecotoxicity
This compound is reported to have low toxicity to birds.
| Species | Endpoint | Value | Reference |
| Bird (e.g., Bobwhite Quail) | Acute Oral LD₅₀ | Data not available | |
| Earthworm | 14-day LC₅₀ | Data not available | |
| Bees | Acute Contact LD₅₀ | Data not available |
Environmental Fate
This compound has low aqueous solubility and low volatility. It may be moderately persistent in soil, but is not expected to leach into groundwater. There is a high alert for its potential for particle-bound transport.
| Parameter | Value | Interpretation | Reference |
| Soil Degradation (DT₅₀) | Data not available | Moderately persistent | |
| Bioconcentration Factor (BCF) | Data not available |
Experimental Protocols
Detailed experimental protocols for toxicological studies on this compound are not publicly available. However, such studies are typically conducted following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following sections describe the general methodologies for key toxicological assays.
Acute Oral Toxicity (OECD 423)
This test involves the administration of the test substance in a stepwise procedure to a small number of animals. The outcome of each step determines the dose for the next. The objective is to classify the substance into a GHS toxicity category based on the observed mortality.
90-Day Oral Toxicity Study (OECD 408)
In this study, the test substance is administered orally to several groups of rodents at different dose levels for 90 days. The study provides information on the major toxic effects, target organs, and a NOAEL for sub-chronic exposure.
In Vitro Genotoxicity: Ames Test (OECD 471) & Micronucleus Test (OECD 487)
The Ames test assesses the potential of a substance to induce gene mutations in bacteria. The in vitro micronucleus test evaluates the potential for chromosomal damage (clastogenicity and aneugenicity) in mammalian cells.
Conclusion
The available toxicological data for this compound is limited, particularly concerning chronic exposure in mammals. While it appears to have low acute toxicity to mammals, the high toxicity to aquatic organisms and the potential for neurotoxicity warrant further investigation. The absence of established regulatory reference values such as an ADI highlights the data gaps in the current understanding of its toxicological profile. This guide provides a framework for understanding the known and unknown aspects of this compound toxicology, and underscores the need for additional research to conduct a comprehensive risk assessment.
References
Fluazolate's Effect on Protoporphyrinogen Oxidase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluazolate is a phenylpyrazole herbicide that functions by inhibiting the enzyme protoporphyrinogen oxidase (PPO), a critical component in the tetrapyrrole biosynthesis pathway. This inhibition leads to the accumulation of protoporphyrinogen IX, which is subsequently converted to the phototoxic protoporphyrin IX. In the presence of light, protoporphyrin IX generates reactive oxygen species, causing rapid cell membrane disruption and ultimately, cell death. This technical guide provides an in-depth overview of the mechanism of action of this compound on PPO, detailed experimental protocols for assessing PPO inhibition, and a summary of quantitative data for analogous PPO inhibitors to provide a comparative context.
Introduction to Protoporphyrinogen Oxidase (PPO)
Protoporphyrinogen oxidase (PPO), also known as protox, is a flavin-dependent mitochondrial enzyme that catalyzes the six-electron oxidation of protoporphyrinogen IX (protogen IX) to form protoporphyrin IX (Proto IX). This reaction is the last common step in the biosynthesis of both chlorophyll in plants and heme in animals.[1][2] Consequently, PPO is an essential enzyme for a wide range of biological functions, making it an important target for herbicides and potentially for therapeutic agents.
This compound: A Phenylpyrazole PPO Inhibitor
Mechanism of Action of PPO Inhibitors
The inhibition of PPO by herbicides like this compound disrupts the normal flow of the tetrapyrrole biosynthesis pathway. This disruption leads to the accumulation of the substrate, protoporphyrinogen IX.[2] Protogen IX, unable to be processed by the inhibited PPO, leaks from the mitochondria into the cytoplasm. In the cytoplasm, it is non-enzymatically oxidized to protoporphyrin IX.
Proto IX is a potent photosensitizer. When exposed to light, it generates singlet oxygen, a highly reactive oxygen species (ROS).[2] This singlet oxygen then initiates a cascade of lipid peroxidation reactions, leading to the rapid destruction of cellular membranes. The loss of membrane integrity results in leakage of cellular contents, desiccation, and ultimately, cell death. This light-dependent activity is a characteristic feature of PPO-inhibiting herbicides.
Signaling Pathway of PPO Inhibition
Caption: Signaling pathway of PPO inhibition by this compound.
Quantitative Data for Representative PPO Inhibitors
While specific inhibitory concentrations for this compound are not publicly available, the following table summarizes the IC50 and Ki values for other well-characterized PPO inhibitors. This data provides a comparative context for the potency of this class of herbicides against PPO from various species. Lower values indicate higher inhibitory potency.
| Inhibitor | Enzyme Source | IC50 (nM) | Ki (nM) |
| Acifluorfen | Amaranthus tuberculatus | ~25 | - |
| Fomesafen | Amaranthus tuberculatus | ~40 | - |
| Lactofen | Amaranthus tuberculatus | ~50 | - |
| Saflufenacil | Amaranthus tuberculatus | ~10 | - |
| Tiafenacil | Various plant species | 22 - 28 | - |
| PPO-IN-1 | Not specified | - | 2.5 |
| IR5790 | Not specified | 3 | - |
Note: This table presents data for analogous PPO inhibitors to provide a comparative framework. The specific values for this compound are not available in the reviewed literature.
Experimental Protocols
In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of compounds like this compound against PPO. The assay measures the rate of conversion of protoporphyrinogen IX to protoporphyrin IX, which can be monitored spectrophotometrically or fluorometrically.
Materials:
-
Isolated mitochondria or chloroplasts (as a source of PPO)
-
Assay Buffer: 100 mM HEPES-KOH (pH 7.5), 1 mM EDTA, 5 mM DTT, 0.1% (w/v) Tween 20
-
Protoporphyrinogen IX (Protogen IX) substrate solution (freshly prepared)
-
This compound (or other inhibitor) stock solution in DMSO
-
96-well microplate (clear for spectrophotometric, black for fluorometric)
-
Microplate reader (spectrophotometer or fluorometer)
Protocol Workflow:
References
Preliminary Studies on Fluazolate Phytotoxicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluazolate is a pre-emergence herbicide belonging to the phenylpyrazole chemical class. Its primary mode of action is the inhibition of the protoporphyrinogen IX oxidase (PPO) enzyme, a key component in the chlorophyll and heme biosynthesis pathways in plants.[1][2] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive oxygen species (ROS).[2][3] These ROS cause rapid lipid peroxidation and destruction of cell membranes, leading to cellular leakage and ultimately, plant death. This technical guide provides a summary of preliminary studies on the phytotoxicity of this compound, including its effects on various plant species, experimental protocols for its evaluation, and an overview of the signaling pathways involved.
Data Presentation: Quantitative Phytotoxicity Data
While comprehensive quantitative data specifically for this compound is limited in publicly available literature, the following tables summarize findings from a study on its efficacy against the weed Phalaris minor in wheat and provide a general overview of the expected phytotoxic effects of PPO-inhibiting herbicides on various crops.
Table 1: Efficacy of this compound against Phalaris minor in Wheat
| Treatment Dose (g/ha) | Application Timing | Weed Control (%) | Wheat Yield (t/ha) |
| 150 | Pre-emergence | 85 | 4.5 |
| 200 | Pre-emergence | 92 | 4.2 |
Source: Adapted from a study on weed control in wheat. Note: These data represent efficacy in controlling a specific weed and the corresponding crop yield, not direct phytotoxicity to the crop.
Table 2: General Phytotoxicity of PPO-Inhibiting Herbicides on Selected Crops (Qualitative)
| Crop | Phytotoxicity Symptoms | Severity |
| Soybean | Necrotic lesions on cotyledons and hypocotyl, stunting, crinkling of leaves. | Moderate to High |
| Corn | Leaf necrosis, stunting, "onion-leafing" (tightly rolled leaves). | Moderate |
| Wheat | Chlorosis, stunting, reduced stand at higher rates or with shallow planting. | Low to Moderate |
| Broadleaf Weeds | Rapid necrosis, water-soaked appearance, bronzing. | High |
Experimental Protocols
The evaluation of herbicide phytotoxicity is crucial for determining crop safety and efficacy. Standardized experimental protocols are employed to assess the potential for crop injury.
Dose-Response Bioassay
This laboratory-based assay is fundamental in determining the concentration of a herbicide required to produce a specific level of phytotoxicity.
-
Objective: To quantify the relationship between herbicide dose and plant response (e.g., growth inhibition, mortality).
-
Methodology:
-
Plant Material: Seeds of the target crop and weed species are germinated and grown under controlled greenhouse conditions (e.g., 25°C, 16:8h light:dark cycle).
-
Herbicide Application: A range of this compound concentrations are prepared and applied to the soil (pre-emergence) or directly to the foliage of young plants (post-emergence).
-
Data Collection: After a set period (e.g., 14-21 days), various parameters are measured, including:
-
Visual injury rating (on a scale of 0-100%).
-
Plant height and root length.
-
Fresh and dry biomass.
-
Chlorophyll content (measured using a spectrophotometer).
-
-
Data Analysis: The data is used to generate dose-response curves, from which values such as the effective dose for 50% inhibition (ED50) can be calculated.
-
Greenhouse Pot Study
This method simulates field conditions on a smaller scale to evaluate herbicide phytotoxicity on different soil types and under varying environmental conditions.
-
Objective: To assess the impact of soil type and environmental factors on this compound phytotoxicity.
-
Methodology:
-
Experimental Setup: Plants are grown in pots containing different soil types (e.g., sandy loam, clay).
-
Herbicide Treatment: this compound is applied at various rates, including the recommended field rate and multiples of it (e.g., 2x, 4x) to simulate sprayer overlap.
-
Environmental Control: Pots are maintained under different temperature and moisture regimes.
-
Assessment: Phytotoxicity is assessed visually and through measurements of plant growth parameters as described in the dose-response bioassay.
-
Field Trials
Field trials are the final stage of phytotoxicity testing, providing data under real-world agricultural conditions.
-
Objective: To evaluate the crop safety of this compound under typical farming practices.
-
Methodology:
-
Trial Design: A randomized complete block design is typically used with multiple replicates.
-
Treatments: this compound is applied at different rates and timings (pre-emergence, early post-emergence) and compared to untreated controls and standard commercial herbicides.
-
Data Collection: Crop injury is visually rated at regular intervals. At the end of the growing season, crop yield and quality are determined.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of PPO-Inhibiting Herbicides
This compound, as a PPO inhibitor, disrupts the tetrapyrrole biosynthesis pathway, which is essential for the production of chlorophyll and heme. The inhibition of PPO leads to the accumulation of protoporphyrinogen IX in the cytoplasm. In the presence of light, this molecule is rapidly oxidized to protoporphyrin IX, a potent photosensitizer. Protoporphyrin IX interacts with molecular oxygen to produce singlet oxygen, a highly reactive oxygen species (ROS). This singlet oxygen then initiates a cascade of lipid peroxidation, leading to the destruction of cell membranes and rapid cell death, manifesting as necrotic lesions on the plant.
Caption: Signaling pathway of this compound and other PPO-inhibiting herbicides in plants.
Experimental Workflow for Phytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the phytotoxicity of a new herbicide like this compound.
Caption: General experimental workflow for herbicide phytotoxicity assessment.
References
Methodological & Application
Application Notes and Protocols for Preparing Fluazolate Stock Solutions for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluazolate is a phenylpyrazole herbicide with low aqueous solubility. Accurate and reproducible in vitro assay results rely on the correct preparation of stock solutions, especially for hydrophobic compounds like this compound. These application notes provide detailed protocols for preparing this compound stock solutions and suggest relevant in vitro assays to study its biological effects.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate stock solution preparation and experimental design.
| Property | Value | Source(s) |
| IUPAC Name | propan-2-yl 5-[4-bromo-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-2-chloro-4-fluorobenzoate | [1] |
| Synonyms | Isopropazol, MON 48500, JV-485 | [1][2] |
| CAS Number | 174514-07-9 | [2][3] |
| Molecular Formula | C₁₅H₁₂BrClF₄N₂O₂ | |
| Molecular Weight | 443.62 g/mol | |
| Solubility | Low aqueous solubility; Soluble in Dimethyl Sulfoxide (DMSO) | |
| Storage (Powder) | Dry, dark at -20°C for long term (months to years) or 0-4°C for short term (days to weeks) | |
| Storage (in DMSO) | -80°C for up to 1 year |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This high-concentration stock is suitable for long-term storage and subsequent dilution to working concentrations for various in vitro assays.
Materials:
-
This compound powder (Purity ≥97%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before opening to prevent moisture condensation.
-
Weigh this compound: Accurately weigh 4.436 mg of this compound powder using an analytical balance. To prepare a different volume, adjust the mass of this compound accordingly using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
Dissolution: Add the weighed this compound powder to a sterile vial. Add 1 mL of anhydrous DMSO to the vial.
-
Vortexing: Tightly cap the vial and vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization (Optional): If required for the specific assay, sterilize the stock solution by filtering it through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected vials to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the high-concentration DMSO stock solution to final working concentrations in cell culture medium. It is critical to ensure the final DMSO concentration is non-toxic to the cells.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should ideally be ≤ 0.1% to avoid solvent-induced cytotoxicity. Some cell lines may tolerate up to 0.5%, but this should be determined empirically.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation and ensure accurate final concentrations, perform a serial dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM, you can first dilute the 10 mM stock 1:100 in culture medium to get a 100 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of the intermediate or stock solution to the final volume of cell culture medium in your assay plate. For example, to achieve a 10 µM final concentration from a 100 µM intermediate solution, add 10 µL of the intermediate solution to 90 µL of medium in a 96-well plate.
-
Mix Thoroughly: Gently mix the final solution by pipetting up and down, avoiding the introduction of air bubbles.
Suggested In Vitro Assays
This compound belongs to the phenylpyrazole class of herbicides, which are known to act as antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel. This mechanism of action suggests several relevant in vitro assays.
GABA Receptor Binding Assay
This assay can determine if this compound directly interacts with the GABA receptor. A common method is a competitive radioligand binding assay.
Principle: The assay measures the ability of this compound to displace a radiolabeled ligand (e.g., [³H]muscimol) from the GABA receptor in a membrane preparation from a relevant tissue source (e.g., rat brain).
Outline of Protocol:
-
Prepare a crude membrane fraction from a suitable tissue source (e.g., rat cerebral cortex).
-
Incubate the membranes with a fixed concentration of a radiolabeled GABA receptor ligand (e.g., [³H]muscimol) in the presence of varying concentrations of this compound.
-
Separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
Determine the IC₅₀ value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
In Vitro Cytotoxicity Assays
These assays are crucial to determine the potential toxicity of this compound to mammalian cells. Based on studies of other phenylpyrazole insecticides, working concentrations for cytotoxicity assays could range from the nanomolar to the low micromolar range.
a) MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan product.
Outline of Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
b) LDH Release Assay
Principle: This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes into the culture medium. It is a measure of cytotoxicity.
Outline of Protocol:
-
Seed and treat cells with this compound as described for the MTT assay.
-
After the treatment period, collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.
-
Incubate to allow the LDH-catalyzed reaction to produce a colored product.
-
Measure the absorbance of the product using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).
Safety Precautions
This compound is a chemical compound intended for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and its solutions. Handle DMSO in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for this compound for detailed safety information.
References
Application Notes and Protocols for the Analytical Determination of Fluazolate in Soil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluazolate is a fungicide whose detection in soil is critical for environmental monitoring and agricultural research. This document provides detailed application notes and a comprehensive protocol for the analytical determination of this compound residues in soil samples. The methodology is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique, followed by analysis using High-Performance Liquid Chromatography (HPLC) coupled with either a UV detector or a tandem mass spectrometer (MS/MS). The QuEChERS method is renowned for its simplicity, high recovery rates, and applicability to a wide range of pesticide residues in complex matrices like soil.[1][2][3]
Data Presentation
The following table summarizes typical performance data for the analysis of triazole fungicides in soil using QuEChERS extraction followed by chromatographic analysis. While specific data for this compound is limited in publicly available literature, the data for analogous compounds provide a benchmark for expected method performance.
Table 1: Typical Performance Data for Triazole Fungicide Analysis in Soil using QuEChERS and LC-based Methods
| Parameter | Flusilazole[4] | Isoxaflutole & Metabolites[5] | Mycotoxins (DON & ZEA) |
| Analytical Technique | LC-MS/MS | HPLC-MS/MS | LC-MS/MS |
| Extraction Method | Modified QuEChERS | Acetonitrile Extraction & SPE | Acetonitrile/Water Extraction |
| Limit of Detection (LOD) | Not Specified | 0.002 - 0.01 µg/kg | 0.15 - 0.3 ng/g |
| Limit of Quantification (LOQ) | Below 0.2 mg/kg | 0.06 µg/kg | 0.5 - 1 ng/g |
| Recovery (%) | Not Specified | 84 - 110% | >80% |
| Relative Standard Deviation (RSD %) | Not Specified | Not Specified | Not Specified |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the analytical procedure for this compound detection in soil.
Detailed Experimental Protocol
This protocol details the steps for the extraction and analysis of this compound from soil samples.
Sample Preparation
Proper sample preparation is crucial for obtaining accurate and reproducible results.
-
Sample Collection : Collect representative soil samples from the area of interest.
-
Drying : Air-dry the soil samples at ambient temperature for 48-72 hours, or until a constant weight is achieved.
-
Sieving and Homogenization : Remove any large debris such as stones and plant matter. Sieve the dried soil through a 2 mm mesh to ensure uniformity. Thoroughly mix the sieved soil to create a homogenous sample before subsampling for extraction.
QuEChERS Extraction
This procedure is adapted from the standard QuEChERS method for soil analysis.
-
Weighing : Weigh 10 g (± 0.1 g) of the prepared soil into a 50 mL polypropylene centrifuge tube. For dry soil, it may be beneficial to add a specific amount of water to rehydrate the sample before extraction.
-
Solvent Addition : Add 10 mL of acetonitrile to the centrifuge tube.
-
Initial Extraction : Cap the tube securely and shake it vigorously for 1 minute. A mechanical shaker can be used for consistency.
-
Salting Out : Add the contents of a QuEChERS extraction salt packet (commonly containing magnesium sulfate, sodium chloride, and sodium citrate salts) to the tube.
-
Second Extraction : Immediately cap the tube and shake vigorously for another minute to ensure proper mixing and partitioning of the analyte into the acetonitrile layer.
-
Centrifugation : Centrifuge the tube at a speed of ≥4000 rpm for 5 minutes. This will separate the sample into a solid soil layer and an upper acetonitrile layer containing the extracted this compound.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
The d-SPE step is essential for removing interfering matrix components from the extract.
-
Supernatant Transfer : Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE cleanup tube.
-
Cleanup Sorbents : The d-SPE tube should contain a mixture of anhydrous magnesium sulfate (to remove residual water), primary secondary amine (PSA) sorbent (to remove organic acids, fatty acids, and sugars), and C18 sorbent (to remove non-polar interferences).
-
Vortexing : Cap the d-SPE tube and vortex for 1 minute to ensure thorough mixing of the extract with the sorbents.
-
Final Centrifugation : Centrifuge the d-SPE tube for 2 minutes at high speed.
Instrumental Analysis
The final cleaned extract is now ready for analysis by HPLC-UV or LC-MS/MS.
-
Filtration : Filter the supernatant from the d-SPE tube through a 0.22 µm syringe filter into an autosampler vial.
-
Injection : Inject a suitable aliquot (e.g., 5-20 µL) of the filtered extract into the HPLC system.
-
HPLC-UV Conditions (Proposed) :
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : An isocratic or gradient mixture of acetonitrile and water. A starting point could be a 60:40 (v/v) ratio of acetonitrile to water.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
UV Detection Wavelength : The optimal wavelength should be determined by scanning a this compound standard. A wavelength around 240-260 nm is a reasonable starting point for many triazole fungicides.
-
-
LC-MS/MS Conditions (for higher sensitivity and selectivity) :
-
Column and Mobile Phase : Similar to HPLC-UV, but may require optimization with additives like formic acid or ammonium formate to enhance ionization.
-
Ionization Mode : Electrospray ionization (ESI) in positive mode is typically suitable for triazole fungicides.
-
Detection : Multiple Reaction Monitoring (MRM) should be used for quantification, with specific precursor and product ion transitions for this compound.
-
Quantification
Quantification of this compound in the soil samples is achieved by comparing the peak area from the sample chromatogram to a calibration curve. The calibration curve should be prepared using analytical standards of this compound in a blank soil matrix extract to compensate for any matrix effects.
Method Validation
For reliable and defensible results, the analytical method should be validated according to established scientific guidelines. Key validation parameters to assess include:
-
Linearity : The range over which the detector response is proportional to the analyte concentration.
-
Accuracy (Recovery) : The percentage of the analyte recovered from spiked blank soil samples at various concentration levels.
-
Precision (Repeatability and Reproducibility) : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Limit of Detection (LOD) : The lowest concentration of the analyte that can be reliably detected.
-
Limit of Quantification (LOQ) : The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
References
Application Note: Quantitative Determination of Fluazolate in Soil Samples using HPLC-UV
An HPLC-UV method for the quantification of the herbicide Fluazolate is detailed below. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals, covering instrument parameters, sample preparation, and method validation.
Introduction
This compound is a pre-emergence herbicide used for the control of broadleaved weeds and grasses.[1] Accurate quantification of this compound in environmental samples, such as soil, is crucial for regulatory compliance, environmental monitoring, and efficacy studies. This document describes a selective and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the determination of this compound. The method is based on common analytical procedures for azole-containing agrochemicals and is suitable for quality control and research purposes.[2][3][4]
Chromatographic Conditions
A C18 column is used to achieve separation, with a mobile phase consisting of a mixture of acetonitrile and water, providing a robust and reproducible method. UV detection is performed at a wavelength selected to maximize the sensitivity for this compound.
Method Validation Summary
The analytical method presented is validated based on the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).
Experimental Protocol
1. Instrumentation and Reagents
-
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column compartment, and UV-Vis detector.
-
Analytical balance (4-decimal place).
-
Ultrasonic bath.
-
Centrifuge.
-
Vortex mixer.
-
Solid-Phase Extraction (SPE) manifold and C18 cartridges (500 mg, 6 mL).
-
Nitrogen evaporator.
-
-
Reagents and Materials:
-
This compound analytical standard (≥97% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Methanol (HPLC grade).
-
Sodium sulfate (anhydrous, analytical grade).
-
Syringe filters (0.45 µm, PTFE).
-
2. Preparation of Standard Solutions
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This solution should be stored at 4°C.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10.0 µg/mL. These solutions are used to construct the calibration curve.
3. Sample Preparation (Soil Matrix)
-
Extraction: Weigh 10 g of sieved soil sample into a 50 mL centrifuge tube. Add 20 mL of acetonitrile.
-
Sonication: Vortex the mixture for 1 minute and then place it in an ultrasonic bath for 20 minutes to ensure efficient extraction.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.
-
Collection: Carefully collect the supernatant (the acetonitrile extract) and transfer it to a clean tube.
-
Cleanup (Solid-Phase Extraction - SPE):
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.
-
Loading: Dilute 5 mL of the soil extract with 20 mL of water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of a water/methanol (80:20 v/v) solution to remove interferences.
-
Elution: Dry the cartridge under vacuum for 5 minutes, then elute the this compound with 5 mL of acetonitrile into a collection tube.
-
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
4. HPLC-UV Analysis Workflow
The following diagram illustrates the complete workflow from sample preparation to data analysis.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of Fluazolate and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluazolate is a phenylpyrazole herbicide. Understanding its metabolic fate is crucial for environmental impact assessment and ensuring food safety. Due to the limited availability of specific studies on the mass spectrometry analysis of this compound and its metabolites, this document provides a comprehensive, proposed methodology based on the analysis of structurally similar compounds. This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the separation, identification, and quantification of this compound and its hypothetical metabolites. The protocols provided herein are intended to serve as a strong foundational method for researchers initiating work on the metabolism of this compound.
Introduction
This compound, a member of the phenylpyrazole class of pesticides, is utilized for the control of various weeds. The assessment of its environmental persistence and potential for bioaccumulation requires sensitive and specific analytical methods to monitor the parent compound and its metabolic breakdown products in various matrices such as soil, water, and biological tissues. Mass spectrometry, particularly when coupled with liquid chromatography, offers the necessary selectivity and sensitivity for such analyses.
This document outlines a proposed analytical workflow, from sample preparation to data acquisition and analysis, for this compound and its putative metabolites. The proposed metabolic pathway is inferred from known biotransformations of other pyrazole-containing pesticides and compounds with similar structural motifs.
Proposed Metabolic Pathway of this compound
In the absence of specific literature on this compound metabolism, a hypothetical metabolic pathway is proposed based on common enzymatic reactions observed for structurally related pesticides, such as fluopyram and penthiopyrad. These reactions primarily involve hydrolysis and oxidation.
The primary proposed metabolic transformations for this compound are:
-
Metabolite 1 (M1): Hydrolysis of the Isopropyl Ester: Cleavage of the isopropyl ester group to form the corresponding carboxylic acid. This is a common metabolic pathway for ester-containing pesticides.
-
Metabolite 2 (M2): Hydroxylation of the Phenyl Ring: Introduction of a hydroxyl group onto the dichlorofluorophenyl ring. The exact position of hydroxylation can vary.
-
Metabolite 3 (M3): N-Demethylation of the Pyrazole Ring: Removal of the methyl group from the pyrazole nitrogen.
-
Metabolite 4 (M4): Combination of Hydrolysis and Hydroxylation: Formation of a metabolite that has undergone both ester hydrolysis and ring hydroxylation.
Further metabolism may involve conjugation of the hydroxylated metabolites with sugars (glycosylation) or other endogenous molecules, which is a common Phase II metabolic pathway in many organisms.
Application Notes and Protocols for Efficacy Testing of Fluazolate as a Potential Antifungal Agent
For Researchers, Scientists, and Drug Development Professionals
Application Note: Investigating the Antifungal Potential of Fluazolate
This compound is a chemical compound, propan-2-yl 5-[4-bromo-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-2-chloro-4-fluorobenzoate, historically classified as a herbicide for the pre-emergence control of broad-leaved weeds and grasses[1]. Its mechanism of action in plants involves the inhibition of photosynthesis[2]. While its primary application has been in agriculture, the exploration of existing chemical libraries for novel antimicrobial properties is a crucial strategy in drug discovery.
Given the urgent need for new antifungal agents to combat rising drug resistance, it is plausible to screen compounds like this compound for previously uncharacterized bioactivities. This document provides a set of detailed protocols for a foundational investigation into the potential antifungal efficacy of this compound. The proposed experiments are designed to determine its inhibitory and cidal activity against pathogenic fungi, as well as its potential for synergistic interactions with established antifungal drugs.
The following protocols are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and are intended to provide a robust framework for the initial in vitro assessment of this compound.[3][4][5]
Experimental Workflow
The overall workflow for evaluating the antifungal efficacy of this compound is depicted below. It begins with a primary screening to determine the minimum inhibitory concentration, followed by secondary assays to assess synergistic effects and the dynamics of fungal killing.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a selected fungal strain, following the principles of the CLSI M27-A3 and M38-A2 documents. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer
-
Sterile saline (0.85%) with 0.05% Tween 80 (for molds)
-
Incubator (35°C)
-
Vortex mixer
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute this stock in RPMI 1640 medium to create a working stock solution at twice the highest desired final concentration.
-
-
Preparation of Fungal Inoculum:
-
For Yeasts (Candida spp.): Culture the yeast on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Pick several colonies and suspend them in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension 1:1000 in RPMI 1640 to achieve a final inoculum density of 0.5-2.5 x 10^3 CFU/mL.
-
For Molds (Aspergillus spp.): Culture the mold on Potato Dextrose Agar (PDA) for 5-7 days until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface. Adjust the conidial suspension to a final concentration of 0.5 x 10^5 to 5 x 10^5 CFU/mL in RPMI medium.
-
-
Microtiter Plate Setup:
-
Dispense 100 µL of RPMI 1640 medium into wells of columns 2 through 12 of a 96-well plate.
-
Add 200 µL of the working this compound stock solution to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and continuing this process across to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no drug).
-
Column 12 will serve as the sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to wells in columns 1 through 11. This will bring the final volume in each well to 200 µL and dilute the drug concentrations by half.
-
Add 100 µL of sterile RPMI to column 12.
-
Seal the plate and incubate at 35°C for 24-48 hours (or until growth is clearly visible in the growth control well).
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction) compared to the growth control well. This can be assessed visually or by using a microplate reader.
-
Protocol 2: Checkerboard Synergy Assay
This protocol is used to evaluate the interaction between this compound and a known antifungal agent (e.g., Fluconazole, Amphotericin B) to determine if the combination is synergistic, indifferent, or antagonistic.
Materials:
-
This compound and a second antifungal agent
-
All materials listed in Protocol 1
Procedure:
-
Preparation of Drug Solutions: Prepare working stock solutions of both this compound and the second antifungal at 4x their respective highest final concentrations in RPMI 1640.
-
Plate Setup:
-
Add 50 µL of RPMI 1640 to all wells of a 96-well plate.
-
Along the x-axis (e.g., columns 1-10), create serial dilutions of this compound. Add 50 µL of the 4x this compound stock to column 1 and perform 2-fold serial dilutions across to column 10.
-
Along the y-axis (e.g., rows A-G), create serial dilutions of the second antifungal. Add 50 µL of the 4x stock of the second drug to row A and perform 2-fold serial dilutions down to row G.
-
The plate will now contain a grid of various concentration combinations of the two drugs. Include a growth control (no drugs) and single-drug controls.
-
-
Inoculation and Incubation: Add 100 µL of the prepared fungal inoculum (as in Protocol 1) to each well. Incubate at 35°C for 24-48 hours.
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpret the FICI values as follows:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Protocol 3: Fungal Time-Kill Assay
This assay determines the rate at which this compound kills a fungal population, distinguishing between fungistatic (inhibits growth) and fungicidal (kills) activity.
Materials:
-
This compound
-
All materials from Protocol 1, plus sterile culture tubes and agar plates (SDA or PDA).
Procedure:
-
Preparation:
-
Prepare a fungal inoculum as described in Protocol 1, but adjust the final concentration in larger tubes of RPMI 1640 to approximately 1-5 x 10^5 CFU/mL.
-
Prepare tubes containing this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC) and a drug-free growth control.
-
-
Incubation and Sampling:
-
Incubate all tubes at 35°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.
-
-
Quantification of Viable Cells:
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate a known volume of each dilution onto agar plates.
-
Incubate the plates at 35°C for 24-48 hours, then count the number of colonies (CFU/mL).
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each concentration of this compound.
-
Fungicidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. Fungistatic activity is characterized by little to no change in CFU/mL compared to the initial inoculum, while the growth control shows a significant increase.
-
Data Presentation
Quantitative data from the experiments should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: MIC Determination for this compound
| Fungal Strain | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | Positive Control MIC (µg/mL) |
|---|---|---|---|
| C. albicans ATCC 90028 | Fluconazole: X | ||
| A. fumigatus ATCC 204305 | Amphotericin B: Y | ||
| Clinical Isolate 1 |
| Clinical Isolate 2 | | | |
Table 2: Checkerboard Synergy Assay Results
| Fungal Strain | Drug Combination | MIC Alone (A / B) (µg/mL) | MIC in Combination (A / B) (µg/mL) | FICI | Interpretation |
|---|---|---|---|---|---|
| C. albicans ATCC 90028 | This compound (A) + Fluconazole (B) | X / Y | X' / Y' | Z | Synergy/Indifference/Antagonism |
| A. fumigatus ATCC 204305 | this compound (A) + Amphotericin B (B) | X / Y | X' / Y' | Z | Synergy/Indifference/Antagonism |
Table 3: Time-Kill Assay Data Summary (Log10 CFU/mL)
| Time (hours) | Growth Control | 0.5x MIC | 1x MIC | 2x MIC | 4x MIC |
|---|---|---|---|---|---|
| 0 | 5.0 | 5.0 | 5.0 | 5.0 | 5.0 |
| 2 | 5.3 | 5.1 | 4.8 | 4.5 | 4.2 |
| 4 | 5.8 | 5.2 | 4.5 | 4.0 | 3.5 |
| 8 | 6.5 | 5.1 | 4.0 | 3.2 | <2.0 |
| 12 | 7.2 | 5.0 | 3.5 | <2.0 | <2.0 |
| 24 | 8.0 | 4.9 | <2.0 | <2.0 | <2.0 |
| 48 | 8.5 | 5.2 | <2.0 | <2.0 | <2.0 |
Potential Signaling Pathways for Investigation
Should this compound demonstrate significant antifungal activity, further studies could investigate its mechanism of action. Two key pathways often implicated in antifungal drug action and resistance are the Ergosterol Biosynthesis Pathway and the Cell Wall Integrity (CWI) Pathway.
Ergosterol Biosynthesis Pathway
Ergosterol is a vital component of the fungal cell membrane, and its synthesis is a common target for antifungal drugs, particularly azoles. Investigating whether this compound disrupts this pathway could provide insight into its mechanism.
Cell Wall Integrity (CWI) Pathway
The CWI pathway is a critical signaling cascade that allows fungi to respond to cell wall stress, including damage caused by antifungal agents. Activation of this pathway can be an indicator that a compound is targeting the cell wall.
References
Application of Fluazolate in Cell Culture Studies: A Hypothetical Framework
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluazolate is classified as a protoporphyrinogen IX oxidase (PPO) inhibitor.[1] While primarily utilized as a herbicide, the mechanism of PPO inhibition presents a potential avenue for investigation in mammalian cell culture systems, particularly in the context of oxidative stress and related signaling pathways. PPO is a key enzyme in the heme biosynthesis pathway, catalyzing the oxidation of protoporphyrinogen IX to protoporphyrin IX.[2] Inhibition of PPO can lead to the accumulation of protoporphyrinogen IX, which can be non-enzymatically oxidized in the cytoplasm, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage through lipid peroxidation.[3][4] This application note provides a hypothetical framework and detailed protocols for studying the effects of this compound in cell culture, focusing on its potential to induce oxidative stress and modulate associated signaling pathways.
Mechanism of Action
This compound, as a PPO inhibitor, is hypothesized to disrupt heme biosynthesis in mammalian cells. This inhibition leads to the accumulation of protoporphyrinogen IX. In the cytoplasm, protoporphyrinogen IX can undergo autooxidation, resulting in the formation of protoporphyrin IX. This process, in the presence of molecular oxygen, can generate singlet oxygen and other reactive oxygen species (ROS).[4] The subsequent increase in intracellular ROS levels can induce oxidative stress, leading to lipid peroxidation, protein damage, and DNA damage, ultimately culminating in cell death.
Data Presentation
As there is limited publicly available data on the specific effects of this compound in cell culture, the following table presents hypothetical quantitative data that could be generated from the proposed experiments. This table is intended to serve as a template for organizing experimental results.
| Parameter | Cell Line A (e.g., A549) | Cell Line B (e.g., HepG2) | Notes |
| This compound IC50 (µM) at 48h | [Insert experimental value] | [Insert experimental value] | Determined by MTT or similar cell viability assay. |
| Intracellular ROS Fold Increase (at IC50) | [Insert experimental value] | [Insert experimental value] | Measured by DCFH-DA assay. |
| Lipid Peroxidation (MDA levels, nmol/mg protein) | [Insert experimental value] | [Insert experimental value] | Measured by TBARS assay. |
| GSH/GSSG Ratio | [Insert experimental value] | [Insert experimental value] | Indicator of oxidative stress. |
| Nrf2 Nuclear Translocation (% of cells) | [Insert experimental value] | [Insert experimental value] | Measured by immunofluorescence or Western blot of nuclear fractions. |
| p-p38 MAPK/total p38 MAPK Ratio | [Insert experimental value] | [Insert experimental value] | Measured by Western blot. |
Experimental Protocols
General Cell Culture and Treatment with this compound
1. Cell Line Maintenance:
-
Culture chosen mammalian cell lines (e.g., A549, HeLa, HepG2) in appropriate complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells upon reaching 70-80% confluency.
2. Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
3. Treatment of Cells:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction).
-
Allow cells to adhere and grow overnight.
-
Prepare serial dilutions of this compound from the stock solution in complete growth medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
Key Experiments
1. Cell Viability Assay (MTT Assay):
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
After overnight incubation, treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.
-
Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
2. Measurement of Intracellular Reactive Oxygen Species (ROS):
-
Seed cells in a black, clear-bottom 96-well plate.
-
Treat cells with this compound at the predetermined IC50 concentration for various time points (e.g., 1, 3, 6, 12, 24 hours).
-
Wash the cells with warm PBS.
-
Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.
3. Lipid Peroxidation Assay (TBARS Assay for MDA):
-
Seed cells in 6-well plates and treat with this compound at the IC50 concentration for 24 or 48 hours.
-
Harvest the cells and prepare cell lysates.
-
Perform the Thiobarbituric Acid Reactive Substances (TBARS) assay according to the manufacturer's protocol to measure the levels of malondialdehyde (MDA), a marker of lipid peroxidation.
4. Western Blot Analysis for Signaling Pathway Proteins:
-
Treat cells in 6-well plates with this compound as described above.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., Nrf2, Keap1, p-p38, p38, p-Akt, Akt, and a loading control like β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualization of Signaling Pathways and Workflows
Caption: Proposed mechanism of this compound-induced oxidative stress.
Caption: Potential signaling pathways modulated by this compound-induced oxidative stress.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Crystal structure of protoporphyrinogen IX oxidase: a key enzyme in haem and chlorophyll biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic insights into the substrate recognition of PPO: toward the rational design of effective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www2.lsuagcenter.com [www2.lsuagcenter.com]
Application Notes & Protocols for Field Trial Design: Evaluating Fluazolate Performance
Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: Fluazolate is a pre-emergence phenylpyrazole herbicide designed for the control of broad-leaved weeds and grasses.[1][2] Its mechanism of action involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO), which leads to the accumulation of protoporphyrinogen IX.[2] This compound causes rapid cell membrane disruption in susceptible plants when exposed to light. The following application notes provide a comprehensive framework for designing and implementing robust field trials to evaluate the efficacy, crop selectivity, and optimal application parameters of this compound. Adherence to these protocols will ensure the generation of high-quality, reproducible data suitable for regulatory submission and product development decisions.
Core Principles of Field Trial Design
A successful field trial is built on a foundation of clear objectives and sound scientific principles. The primary goals are to assess the product's effectiveness against target weeds, its safety on the intended crop, and the dose-response relationship.[3] Key principles include randomization, replication, and the inclusion of proper controls to ensure that observed differences are statistically significant and not due to chance or field variability.[4]
The overall workflow for a this compound field trial encompasses several distinct phases, from initial planning to final data interpretation and reporting.
Caption: High-level workflow for a this compound field trial.
Experimental Design and Protocols
Experimental Design: Randomized Complete Block (RCBD)
For most single-factor herbicide trials, the Randomized Complete Block Design (RCBD) is the most appropriate and widely used layout. This design minimizes the effect of field variability (e.g., differences in soil type or slope) by grouping all treatments into blocks and then replicating these blocks across the field. Within each block, the treatments are assigned randomly. A minimum of three to four replications (blocks) is recommended for statistical robustness.
References
Application Notes and Protocols for Assessing Fluazolate Uptake in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluazolate is a pre-emergence phenylpyrazole herbicide engineered for the control of a variety of broadleaved weeds and grasses.[1][2] Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), which leads to cell membrane disruption in susceptible plants.[1] Understanding the uptake, translocation, and accumulation of this compound in target and non-target plant species is crucial for efficacy evaluation, crop safety assessment, and environmental risk analysis.
These application notes provide a comprehensive overview and detailed protocols for assessing this compound uptake in plants. Given the limited publicly available data on this compound-specific uptake studies, the following protocols are based on established methodologies for herbicides with similar physicochemical properties (e.g., low aqueous solubility) and are intended to serve as a foundational guide.[1] Method validation is essential for specific experimental conditions.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are critical for designing and interpreting plant uptake studies.
| Property | Value | Reference |
| IUPAC Name | propan-2-yl 5-[4-bromo-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-2-chloro-4-fluorobenzoate | [3] |
| CAS Number | 174514-07-9 | |
| Molecular Formula | C₁₅H₁₂BrClF₄N₂O₂ | |
| Molecular Weight | 443.62 g/mol | |
| Aqueous Solubility | Low | |
| Volatility | Low | |
| Mode of Action | Protoporphyrinogen oxidase (PPO) inhibition |
Experimental Protocols
Protocol 1: Greenhouse-Based Root Uptake and Translocation Study
This protocol outlines a greenhouse experiment to quantify the uptake of this compound from soil by plant roots and its subsequent translocation to aerial parts.
1. Experimental Design:
-
Plant Species: Select relevant crop and weed species.
-
Growth Medium: Utilize a well-characterized sandy loam soil or a standard artificial potting mix. Soil characteristics such as organic carbon content, clay content, and pH should be documented as they can influence herbicide availability.
-
Treatment Groups:
-
Control (no this compound)
-
This compound at the recommended application rate (X mg/kg soil)
-
This compound at 2X and 0.5X the recommended rate to assess dose-response.
-
-
Replication: A minimum of 4-5 replicates per treatment group.
-
Experimental Unit: Individual pots containing one or more plants.
2. This compound Application:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone) due to its low aqueous solubility.
-
Incorporate the this compound solution into the soil to achieve the desired final concentrations. Ensure thorough and even mixing. Allow the solvent to evaporate completely before planting.
3. Plant Cultivation:
-
Sow seeds or transplant seedlings into the treated and control pots.
-
Maintain plants in a controlled greenhouse environment with defined temperature, humidity, and photoperiod.
-
Water the plants consistently, avoiding leaching from the pots.
4. Sample Collection:
-
Harvest plants at multiple time points (e.g., 7, 14, 21, and 28 days after emergence).
-
At each time point, carefully separate the plants into roots and shoots (stems and leaves).
-
Gently wash the roots with deionized water to remove adhering soil particles.
-
Record the fresh weight of the root and shoot samples.
-
Freeze the samples immediately at -20°C or below until extraction.
5. Sample Preparation and Extraction:
-
Lyophilize (freeze-dry) the plant samples to determine the dry weight and to facilitate efficient extraction.
-
Grind the dried plant material into a fine powder.
-
Accurately weigh a subsample of the powdered tissue (e.g., 0.5-1.0 g).
-
Extract this compound using an appropriate organic solvent or solvent mixture (e.g., acetonitrile, ethyl acetate). A common method is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
-
The extraction process may involve homogenization, shaking, and centrifugation.
-
Clean up the extract to remove interfering co-extractives using techniques like solid-phase extraction (SPE).
6. Analytical Quantification (LC-MS/MS):
-
Analyze the final extracts using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for sensitive and selective quantification of this compound.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions (Example - to be optimized for this compound):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound for quantification and confirmation.
-
7. Data Analysis:
-
Calculate the concentration of this compound in roots and shoots (in µg/g dry weight).
-
Determine the Root Concentration Factor (RCF) and the Translocation Factor (TF) using the following formulas:
-
RCF = Concentration in roots / Concentration in soil
-
TF = Concentration in shoots / Concentration in roots
-
Protocol 2: Foliar Uptake Study
This protocol is designed to assess the absorption of this compound following direct application to plant leaves.
1. Plant Preparation:
-
Grow plants in untreated soil to a specific growth stage (e.g., 3-4 true leaves).
2. This compound Application:
-
Prepare a spray solution of this compound, potentially with a surfactant to improve leaf surface coverage, mimicking a field application.
-
Apply a precise volume of the solution to a defined area on the adaxial (upper) surface of a mature leaf using a microsyringe.
3. Sample Collection and Processing:
-
Harvest the treated leaves at various time points after application (e.g., 2, 6, 24, 48 hours).
-
At each time point, wash the surface of the treated leaf with a suitable solvent (e.g., acetone:water mixture) to remove unabsorbed this compound residue. The amount of this compound in this wash represents the dislodgeable residue.
-
Analyze the leaf wash and the washed leaf tissue separately following the extraction and analytical procedures described in Protocol 1.
4. Data Analysis:
-
Quantify the amount of this compound in the leaf wash and within the leaf tissue.
-
Express the absorbed amount as a percentage of the total applied amount.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatments and time points.
Table 2: Hypothetical Uptake and Translocation of this compound in Wheat
| Treatment (mg/kg soil) | Time (Days) | Root Concentration (µg/g DW) | Shoot Concentration (µg/g DW) | Root Concentration Factor (RCF) | Translocation Factor (TF) |
| 0.5X | 7 | 1.2 ± 0.2 | 0.1 ± 0.02 | 2.4 | 0.08 |
| 14 | 2.5 ± 0.4 | 0.3 ± 0.05 | 5.0 | 0.12 | |
| 28 | 4.8 ± 0.7 | 0.7 ± 0.1 | 9.6 | 0.15 | |
| 1.0X | 7 | 2.5 ± 0.3 | 0.2 ± 0.04 | 2.5 | 0.08 |
| 14 | 5.1 ± 0.6 | 0.6 ± 0.09 | 5.1 | 0.12 | |
| 28 | 9.9 ± 1.1 | 1.6 ± 0.2 | 9.9 | 0.16 | |
| 2.0X | 7 | 5.2 ± 0.5 | 0.5 ± 0.07 | 2.6 | 0.10 |
| 14 | 10.5 ± 1.3 | 1.3 ± 0.2 | 5.3 | 0.12 | |
| 28 | 21.0 ± 2.5 | 3.5 ± 0.4 | 10.5 | 0.17 |
Data are presented as mean ± standard deviation (n=4). This table is for illustrative purposes only.
Visualizations
Caption: Workflow for assessing root uptake and translocation of this compound.
References
Application Notes and Protocols for Studying Fluazolate Degradation in Soil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluazolate is a pre-emergence herbicide used for the control of broad-leaved weeds and grasses.[1] Understanding its fate and behavior in the soil environment is crucial for assessing its environmental risk and ensuring agricultural sustainability. The degradation of this compound in soil is a complex process influenced by a combination of biotic and abiotic factors, including microbial activity, soil type, pH, organic matter content, temperature, and moisture.[2][3][4]
These application notes provide a comprehensive protocol for designing and conducting a laboratory-based study to evaluate the degradation of this compound in soil, in line with internationally accepted guidelines such as those from the Organisation for Economic Co-operation and Development (OECD). The primary objective is to determine the rate of degradation of this compound and to identify its major degradation products.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| IUPAC Name | propan-2-yl 5-[4-bromo-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-2-chloro-4-fluorobenzoate | [5] |
| CAS Number | 174514-07-9 | |
| Molecular Formula | C₁₅H₁₂BrClF₄N₂O₂ | |
| Molecular Weight | 443.62 g/mol | |
| Water Solubility | Low | |
| Volatility | Low |
Hypothetical Degradation Pathway of this compound
Based on the chemical structure of this compound, which contains an ester linkage and a substituted pyrazole ring, a plausible degradation pathway can be proposed. This pathway is informed by the known degradation of structurally similar herbicides, such as fluazifop-P-butyl, which also features an ester linkage and a heterocyclic ring system. The primary degradation steps are hypothesized to be:
-
Hydrolysis of the Ester Bond: The initial and most likely degradation step is the hydrolysis of the isopropyl ester to form the corresponding carboxylic acid, 5-[4-bromo-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-2-chloro-4-fluorobenzoic acid (DP1). This reaction can be mediated by microbial enzymes or occur abiotically, influenced by soil pH.
-
Further Degradation of the Pyrazole Ring: Following ester hydrolysis, the pyrazole ring may undergo further microbial degradation. This could involve demethylation, dehalogenation, and eventual ring cleavage to form smaller, more polar molecules.
A simplified diagram of the initial proposed degradation pathway is presented below.
Caption: Proposed initial degradation pathway of this compound in soil.
Experimental Protocol: Aerobic Soil Degradation Study (adapted from OECD 307)
This protocol outlines a laboratory experiment to assess the aerobic degradation of this compound in soil.
Materials and Reagents
-
Test Substance: Analytical grade this compound (purity >98%).
-
Reference Standards: Synthesized standards of predicted degradation products (e.g., DP1).
-
Soil: Freshly collected, sieved (<2 mm) soil from a representative agricultural region. The soil should be characterized for its physicochemical properties (see Table 2).
-
Solvents: HPLC-grade acetonitrile, methanol, and water. Formic acid and ammonium formate for mobile phase preparation.
-
Extraction Salts: Anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) for QuEChERS extraction.
-
Dispersive Solid-Phase Extraction (d-SPE): PSA (primary secondary amine) and C18 sorbents.
-
Incubation Vessels: Biometer flasks or similar vessels that allow for the trapping of volatile compounds.
-
Analytical Instrumentation: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).
Soil Characterization
The selected soil should be thoroughly characterized to understand its influence on this compound degradation.
Table 2: Soil Physicochemical Properties to be Determined
| Parameter | Method |
| pH | 1:2.5 soil:water suspension |
| Organic Carbon (%) | Dry combustion |
| Cation Exchange Capacity (CEC) | Standard method (e.g., ammonium acetate) |
| Particle Size Distribution (% sand, silt, clay) | Hydrometer method |
| Microbial Biomass | Substrate-induced respiration |
| Water Holding Capacity (WHC) | Gravimetric method |
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow.
Caption: Experimental workflow for the this compound soil degradation study.
Detailed Methodologies
3.4.1. Soil Treatment and Incubation
-
Moisture Adjustment: Adjust the soil moisture to 40-60% of its maximum water holding capacity (WHC).
-
Pre-incubation: Acclimatize the soil by incubating it in the dark at 20 ± 2 °C for 7-14 days.
-
Application of this compound: Prepare a stock solution of this compound in a minimal amount of a suitable organic solvent. Apply the solution evenly to the soil to achieve the desired concentration (e.g., 1 mg/kg dry soil). A control group with only the solvent should also be prepared.
-
Incubation: Place the treated soil samples into biometer flasks. Incubate in the dark at a constant temperature of 20 ± 2 °C for up to 120 days. Maintain aerobic conditions by ensuring adequate air exchange.
-
Sampling: Collect triplicate soil samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days). Store samples at -20 °C until analysis.
3.4.2. Sample Extraction (QuEChERS Method)
-
Weigh 10 g of the soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Shake immediately for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
3.4.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer a 1 mL aliquot of the supernatant into a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for HPLC-MS/MS analysis.
3.4.4. HPLC-MS/MS Analysis
An LC-MS/MS method should be developed and validated for the simultaneous quantification of this compound and its potential degradation products.
-
Chromatographic Column: A C18 reversed-phase column is suitable for the separation.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing 0.1% formic acid and/or ammonium formate, is recommended.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Optimize the precursor and product ions for this compound and each potential metabolite.
Table 3: Example HPLC-MS/MS Parameters (to be optimized)
| Parameter | Setting |
| Column | C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |
| MRM Transitions | To be determined for this compound and metabolites |
Data Presentation and Analysis
4.1. Degradation Kinetics
The degradation of this compound is expected to follow first-order kinetics. The concentration of this compound at different time points will be used to calculate the degradation rate constant (k) and the dissipation time 50% (DT₅₀), also known as the half-life.
The first-order degradation model is described by the equation:
Cₜ = C₀ * e^(-kt)
Where:
-
Cₜ is the concentration at time t
-
C₀ is the initial concentration
-
k is the first-order rate constant
The DT₅₀ can be calculated as:
DT₅₀ = ln(2) / k
4.2. Quantitative Data Summary
All quantitative data should be summarized in tables for clear comparison.
Table 4: Concentration of this compound and its Degradation Products in Soil over Time
| Time (days) | This compound (mg/kg) ± SD | DP1 (mg/kg) ± SD | Other Metabolites (mg/kg) ± SD |
| 0 | |||
| 1 | |||
| 3 | |||
| 7 | |||
| 14 | |||
| 30 | |||
| 60 | |||
| 90 | |||
| 120 |
Table 5: Degradation Kinetics of this compound in Different Soils (Example)
| Soil Type | DT₅₀ (days) | k (day⁻¹) | R² |
| Sandy Loam | |||
| Clay Loam | |||
| Silt Loam |
Influence of Soil Properties
To investigate the influence of soil properties on this compound degradation, the experiment can be repeated with soils of varying pH and organic matter content. The results can then be statistically analyzed to determine correlations between soil properties and the degradation rate. Generally, higher organic matter content and microbial activity are expected to increase the degradation rate, while the effect of pH will depend on whether the degradation is primarily biotic or abiotic.
Conclusion
This protocol provides a robust framework for studying the degradation of this compound in soil. By following these guidelines, researchers can generate reliable data on the persistence of this compound and the formation of its degradation products, which is essential for a comprehensive environmental risk assessment. The use of advanced analytical techniques like HPLC-MS/MS ensures high sensitivity and specificity in the quantification of the target analytes. The proposed workflow and data analysis methods will facilitate the determination of key environmental fate parameters, such as the DT₅₀, and provide insights into the factors influencing this compound's behavior in the soil environment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. Photodegradation of pesticides on plant and soil surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. QuEChERS approach for the determination of pesticide residues in soil | Separation Science [sepscience.com]
- 5. researchgate.net [researchgate.net]
Measuring Fluazolate Residue in Crops: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluazolate is a herbicide used for the pre-emergence control of broad-leaved weeds and grasses.[1] As with any agricultural chemical, monitoring its residue levels in crops is crucial for ensuring food safety and regulatory compliance. This document provides detailed application notes and protocols for the determination of this compound residues in various crop matrices.
While specific validated methods for this compound are not widely published in the public domain, this guide outlines a comprehensive approach based on established methodologies for pesticide residue analysis, primarily utilizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by chromatographic analysis. The principles and protocols described herein can be adapted and validated for the specific crop matrix and regulatory requirements.
This compound Chemical Profile
| Property | Value |
| IUPAC Name | propan-2-yl 5-[4-bromo-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-2-chloro-4-fluorobenzoate[2] |
| CAS Number | 174514-07-9[2][3] |
| Molecular Formula | C15H12BrClF4N2O2[2] |
| Molecular Weight | 443.62 g/mol |
| Aqueous Solubility | Low |
| Volatility | Low |
General Analytical Strategy
The determination of this compound residues in crops typically involves a multi-step process encompassing sample preparation, extraction, cleanup, and instrumental analysis. A generalized workflow is presented below.
Experimental Protocols
The following protocols are based on the widely adopted QuEChERS methodology, which is suitable for a broad range of pesticides and crop matrices. These should be validated for the specific application.
Protocol 1: QuEChERS Extraction (AOAC 2007.01 Method)
This protocol is suitable for a variety of fruits and vegetables with high water content.
1. Sample Homogenization:
-
Chop the crop sample to ensure representative subsampling.
-
For low-moisture commodities like grains, it may be necessary to add a specific amount of water to rehydrate the sample before homogenization.
-
Homogenize the sample using a high-speed blender or cryogenic mill to obtain a uniform consistency.
2. Extraction:
-
Weigh 15 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of 1% acetic acid in acetonitrile.
-
Add an appropriate internal standard if used.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the contents of a QuEChERS extraction salt packet (6 g anhydrous MgSO₄ and 1.5 g anhydrous sodium acetate).
-
Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at ≥ 3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing the appropriate sorbents. The choice of sorbents depends on the crop matrix (see Table 1).
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 3000 rcf for 5 minutes.
-
The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS/MS.
Protocol 2: QuEChERS Extraction (EN 15662 Method)
This protocol utilizes a citrate buffer system.
1. Sample Homogenization:
-
As described in Protocol 1.
2. Extraction:
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add an appropriate internal standard if used.
-
Cap and shake vigorously for 1 minute.
-
Add the contents of a QuEChERS extraction salt packet (4 g anhydrous MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
As described in Protocol 1.
Table 1: Recommended d-SPE Sorbents for Different Crop Matrices
| Crop Type | Primary Sorbent | Secondary Sorbent(s) | Purpose of Sorbents |
| General Fruits and Vegetables | PSA | C18 | PSA removes organic acids and some sugars. C18 removes non-polar interferences. |
| Pigmented Fruits and Vegetables (e.g., spinach, bell peppers) | PSA | GCB, C18 | GCB (Graphitized Carbon Black) removes pigments like chlorophyll and carotenoids. |
| Fatty Matrices (e.g., soybeans, nuts) | PSA | C18 | Increased amount of C18 to remove lipids. |
PSA: Primary Secondary Amine
Instrumental Analysis
The final extracts can be analyzed by either Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The choice of technique will depend on the physicochemical properties of this compound, such as its volatility and thermal stability. Given its molecular structure, LC-MS/MS is likely the preferred method.
LC-MS/MS Parameters (Illustrative)
| Parameter | Setting |
| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | Optimized for separation of this compound from matrix interferences |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode (to be determined) |
| MS/MS Transitions | At least two precursor-product ion transitions for quantification and confirmation |
GC-MS/MS Parameters (Illustrative)
| Parameter | Setting |
| Column | DB-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Program | Optimized for this compound elution and separation |
| Ionization Mode | Electron Ionization (EI) |
| MS/MS Transitions | At least two precursor-product ion transitions |
Method Validation
Any analytical method for pesticide residue analysis must be validated to ensure its performance. The following parameters should be assessed according to relevant guidelines (e.g., SANTE/11312/2021).
Table 2: Typical Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.99 |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Typically a signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. | Typically a signal-to-noise ratio of 10:1; often the lowest validated spike level. |
| Accuracy (Recovery) | The closeness of the mean test result to the true value. | 70-120% |
| Precision (Repeatability, RSDr) | The precision under the same operating conditions over a short interval of time. | ≤ 20% |
| Matrix Effect | The alteration of analyte response due to co-eluting matrix components. | To be assessed and compensated for, e.g., by using matrix-matched calibration. |
Illustrative Quantitative Data
The following table presents illustrative performance data for a generic pesticide residue analysis method in different crop matrices. This data is not specific to this compound but represents typical values that would be expected from a validated method.
Table 3: Illustrative Performance Data for a Generic Pesticide in Various Crops
| Crop Matrix | Fortification Level (mg/kg) | Mean Recovery (%) | RSDr (%) | LOQ (mg/kg) |
| Grapes | 0.01 | 95 | 8 | 0.01 |
| 0.1 | 98 | 6 | ||
| Wheat (Grain) | 0.01 | 88 | 12 | 0.01 |
| 0.1 | 92 | 9 | ||
| Soybeans | 0.01 | 85 | 15 | 0.01 |
| 0.1 | 90 | 11 | ||
| Spinach | 0.01 | 93 | 10 | 0.01 |
| 0.1 | 96 | 7 |
Signaling and Metabolic Pathways
There is currently no publicly available information on the specific signaling or metabolic pathways of this compound in plants. For many xenobiotics, plants employ detoxification pathways involving oxidation (Phase I), conjugation with molecules like glucose or glutathione (Phase II), and compartmentalization (Phase III). Further research would be needed to elucidate the specific metabolic fate of this compound in different crop species.
Conclusion
The protocols and information provided in this document offer a robust framework for developing and validating a method for the analysis of this compound residues in various crops. The QuEChERS method coupled with LC-MS/MS or GC-MS/MS is a powerful and efficient approach for this purpose. It is imperative that any method is thoroughly validated for the specific crop matrix to ensure the generation of accurate and reliable data that meets regulatory standards.
References
Application Notes and Protocols for the Use of Fluazolate as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluazolate is a pre-emergence herbicide used for the control of various broadleaved weeds and grasses.[1] As with many agrochemicals, the accurate and sensitive determination of this compound residues in environmental matrices such as soil and water is crucial for monitoring environmental contamination and ensuring food safety. This document provides detailed application notes and proposed protocols for the use of this compound as a reference standard in chromatographic analysis, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with mass spectrometry (MS).
Given the limited availability of specific published methods for this compound, this guide synthesizes information on its physicochemical properties and general multi-residue pesticide analysis techniques to provide robust starting points for method development and validation.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is essential for developing effective chromatographic methods.
| Property | Value | Reference |
| IUPAC Name | propan-2-yl 5-[4-bromo-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-2-chloro-4-fluorobenzoate | [2] |
| CAS Number | 174514-07-9 | [3] |
| Molecular Formula | C₁₅H₁₂BrClF₄N₂O₂ | [2][3] |
| Molecular Weight | 443.62 g/mol | |
| Aqueous Solubility | Low | |
| Volatility | Low | |
| Persistence in Soil | Moderately persistent, depending on local conditions |
These properties suggest that this compound is a semi-polar compound, making it amenable to analysis by both reversed-phase HPLC and GC after appropriate sample preparation. Its low volatility indicates that GC analysis may require higher temperatures or derivatization for optimal performance.
Proposed Analytical Workflow
A typical workflow for the analysis of this compound in environmental samples using a reference standard is outlined below.
Caption: General workflow for this compound analysis.
Experimental Protocols
The following protocols are proposed as starting points for the analysis of this compound in environmental matrices. Note: These methods will require optimization and validation by the end-user to ensure they meet the specific requirements of their instrumentation and sample types.
Protocol 1: Analysis of this compound in Soil by LC-MS/MS
This protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by liquid chromatography-tandem mass spectrometry.
1. Sample Preparation (Modified QuEChERS)
-
Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water (for dry soil) and vortex for 30 seconds.
-
Add 10 mL of acetonitrile and an appropriate amount of this compound reference standard solution (as a spiking standard for recovery experiments or as an internal standard if a deuterated analog is available).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 25 mg PSA (primary secondary amine). For soils with high organic matter, C18 may also be included.
-
Vortex for 30 seconds and centrifuge at ≥3000 x g for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
2. LC-MS/MS Parameters (Proposed Starting Conditions)
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | To be determined by infusing a standard solution of this compound. Precursor ion will be [M+H]⁺. |
3. Calibration
Prepare a series of calibration standards by diluting the this compound reference standard stock solution in the mobile phase or a blank matrix extract to concentrations ranging from, for example, 0.1 to 100 µg/L.
Protocol 2: Analysis of this compound in Water by GC-MS/MS
This protocol involves solid-phase extraction (SPE) for sample concentration and cleanup, followed by gas chromatography-tandem mass spectrometry.
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
Pass 500 mL of the water sample through the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 2 x 4 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 1 mL of ethyl acetate or a suitable solvent for GC injection.
2. GC-MS/MS Parameters (Proposed Starting Conditions)
| Parameter | Recommended Setting |
| GC Column | Mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Start at 80 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS/MS Transitions | To be determined from the mass spectrum of the this compound standard. |
Data Presentation
| Parameter | Expected Performance (Based on similar pesticide analyses) |
| Retention Time (LC) | Dependent on specific column and gradient, expected to be in the mid-to-late elution range. |
| Retention Time (GC) | Dependent on column and temperature program. |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 1 µg/L (water), 1 - 10 µg/kg (soil) |
| Limit of Quantification (LOQ) | 0.05 - 5 µg/L (water), 5 - 25 µg/kg (soil) |
| Recovery | 70 - 120% |
| Precision (%RSD) | < 20% |
Method Development and Validation Signaling Pathway
The logical flow of developing and validating an analytical method for this compound is depicted below.
References
Formulation of Fluazolate for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluazolate is a herbicide primarily used for the pre-emergence control of broad-leaved weeds and grasses.[1][2] Its potential applications in experimental drug development and other life sciences research are not well-documented. These application notes provide detailed protocols for the formulation of this compound for experimental in vitro and in vivo use, based on its known chemical properties and established laboratory methods. Given the limited publicly available data on its biological effects in non-plant systems, the experimental protocols provided are foundational and intended to serve as a starting point for investigation.
Chemical and Physical Properties of this compound
A clear understanding of this compound's properties is essential for its proper formulation and experimental application.
| Property | Value | Source |
| IUPAC Name | propan-2-yl 5-[4-bromo-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-2-chloro-4-fluorobenzoate | [3] |
| Molecular Formula | C₁₅H₁₂BrClF₄N₂O₂ | [3] |
| Molecular Weight | 443.62 g/mol | |
| Physical State | White crystalline solid | |
| Aqueous Solubility | 0.053 mg/L (at 20°C, pH 7) - Low | |
| Purity (typical) | ≥97% | |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. |
Formulation Protocols
Due to its low aqueous solubility, this compound requires the use of organic solvents or specialized vehicle formulations for experimental use.
In Vitro Formulation
For in vitro experiments, such as cell-based assays, Dimethyl Sulfoxide (DMSO) is a common solvent for compounds with low water solubility.
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Materials:
-
This compound powder (MW: 443.62 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and weighing paper
-
Pipettes
-
-
Procedure:
-
Weigh out 4.44 mg of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
-
Important Considerations for In Vitro Use:
-
The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
In Vivo Formulation
For in vivo studies, a more complex vehicle is often required to maintain the solubility and bioavailability of the compound. A commonly suggested vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline.
Protocol for Preparing a 1 mg/mL Injectable Solution:
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile tubes and syringes
-
-
Vehicle Composition:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline/PBS
-
-
Procedure:
-
Weigh the required amount of this compound. For a 1 mg/mL solution, weigh 1 mg of this compound for every 1 mL of final solution volume.
-
In a sterile tube, dissolve the this compound powder in DMSO.
-
Add PEG300 and vortex until the solution is clear.
-
Add Tween 80 and vortex again.
-
Slowly add the saline or PBS dropwise while continuously vortexing to prevent precipitation. The final solution should be clear.
-
This formulation should be prepared fresh before each experiment.
-
Experimental Protocols
The following are general protocols that can be adapted for testing the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the effect of this compound on the viability of adherent mammalian cells.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound DMSO stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the this compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).
-
Visualizations
Experimental Workflow for In Vitro Cell Viability Testing
Caption: Workflow for assessing this compound cytotoxicity using an MTT assay.
Hypothetical Signaling Pathway for Investigation
As the specific molecular targets of this compound in mammalian cells are unknown, a common pathway to investigate for xenobiotics is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular stress responses, proliferation, and apoptosis.
Caption: Hypothetical activation of a MAPK signaling pathway by this compound.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fluazolate Experiment Variability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments with Fluazolate, a compound under investigation for novel therapeutic applications. Given the limited publicly available data on this compound's activity in mammalian systems, this guide also serves as a general framework for troubleshooting experiments with other poorly characterized small molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is there limited information on its biological activity?
A1: this compound is cataloged primarily as a herbicide.[1] Its application in drug development is a novel area of research. As such, there is a scarcity of published data on its mechanism of action, specific biological targets, and overall pharmacological profile in mammalian systems. Researchers should proceed with the understanding that they are working with a largely uncharacterized compound.
Q2: My experimental results with this compound are inconsistent. What are the most common sources of variability?
A2: Variability in experiments with novel compounds like this compound can stem from several factors:
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Compound Integrity and Solubility: The purity, stability, and solubility of your this compound stock are critical.
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Assay Conditions: Minor fluctuations in experimental parameters can lead to significant differences in results.
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Cell-Based Assay Variables: Cell line health, passage number, and potential contamination can all introduce variability.
This guide will provide detailed troubleshooting steps for each of these areas.
Q3: How should I prepare and store this compound to ensure consistency?
A3: For any new compound, it is crucial to establish a consistent handling protocol.
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Stock Solution: Prepare a concentrated stock solution in an appropriate solvent, such as DMSO. Aliquot the stock solution to minimize freeze-thaw cycles.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light.
-
Working Dilutions: When preparing working dilutions, be mindful of the final solvent concentration in your assay, as high concentrations of solvents like DMSO can be toxic to cells.[2][3][4]
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability/cytotoxicity assays (e.g., MTT, CellTiter-Glo).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Solubility of this compound | 1. Visually inspect your media containing this compound for any precipitation. 2. Prepare a serial dilution of your this compound stock in your cell culture media and check for solubility at each concentration under a microscope. 3. Consider using a different solvent or a solubilizing agent, but always include a vehicle control in your experiments. |
| Variable Cell Seeding Density | 1. Ensure a homogenous cell suspension before seeding. 2. Use a calibrated multichannel pipette for seeding. 3. Perform a cell count for each experiment to ensure consistency. |
| Inconsistent Incubation Times | 1. Use a timer for all incubation steps. 2. Stagger the addition of reagents if you are working with a large number of plates to ensure consistent incubation times for all wells. |
| Edge Effects in Multi-well Plates | 1. To minimize evaporation, do not use the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead. 2. Ensure proper humidity in the incubator. |
| Mycoplasma Contamination | 1. Regularly test your cell lines for mycoplasma contamination. 2. If contamination is detected, discard the contaminated cells and start with a fresh, authenticated stock. |
Experimental Workflow for a Cell Viability Assay
Caption: A typical workflow for assessing cell viability after treatment with this compound.
Issue 2: High background or false positives in enzyme inhibition assays.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| This compound Interference with Assay Signal | 1. Run a control with this compound and the detection reagent in the absence of the enzyme to check for direct interference. 2. If this compound has intrinsic fluorescence or absorbance at the wavelength of your assay, consider using an alternative detection method. |
| Compound Aggregation | 1. Some compounds can form aggregates at high concentrations, leading to non-specific enzyme inhibition. 2. Include a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in your assay buffer to disrupt aggregates. 3. Test a range of this compound concentrations to see if the inhibitory effect is dose-dependent in a manner consistent with specific binding. |
| Reactive Moieties in this compound | 1. The chemical structure of this compound may contain reactive groups that can covalently modify the enzyme, leading to irreversible inhibition. 2. Pre-incubate the enzyme with this compound and then dilute the mixture to see if the inhibition is reversible. |
Troubleshooting Logic for Enzyme Inhibition Assays
Caption: A decision tree for troubleshooting high background in enzyme inhibition assays.
Issue 3: Unexplained off-target effects or unexpected cellular phenotypes.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Activation of a Secondary Target | 1. Perform a literature search for compounds with similar chemical structures to this compound to identify potential off-targets. 2. Use computational modeling to predict potential binding partners of this compound. 3. Employ a target deconvolution strategy, such as chemical proteomics, to identify the cellular targets of this compound. |
| Induction of Cellular Stress | 1. This compound may be inducing a general cellular stress response (e.g., oxidative stress, endoplasmic reticulum stress). 2. Include markers for common stress pathways in your analysis (e.g., ROS production, expression of stress-related genes). |
| Metabolism of this compound | 1. Cells may metabolize this compound into an active or toxic compound. 2. Analyze the stability of this compound in your cell culture media over time using techniques like LC-MS. |
Hypothetical Signaling Pathway for this compound
Caption: A hypothetical signaling pathway illustrating on-target and off-target effects of this compound.
Experimental Protocols
Protocol 1: General Cell Viability (MTT) Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Generic Enzyme Inhibition Assay (Colorimetric)
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Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and a stock solution of this compound.
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Assay Setup: In a 96-well plate, add the assay buffer, this compound at various concentrations, and the enzyme solution. Include a control with no inhibitor and a blank with no enzyme.
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Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Signal Detection: Measure the absorbance at the appropriate wavelength at regular intervals to determine the reaction rate.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each this compound concentration compared to the control without the inhibitor. Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
References
Technical Support Center: Overcoming Fluazolate Solubility Challenges in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Fluazolate in aqueous solutions. The following information is designed to facilitate seamless experimental workflows and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a pre-emergence herbicide belonging to the pyrazole class of chemicals. It is characterized as a white crystalline solid with very low aqueous solubility.[1] This poor solubility (0.053 mg/L in water at 20°C, pH 7) can present significant challenges in experimental settings, particularly for in vitro bioassays, where homogenous aqueous solutions are essential for accurate and reproducible results.[1]
Q2: What are the primary reasons for this compound precipitating in my aqueous experimental setup?
Precipitation of this compound in aqueous media, such as cell culture media or buffers, typically occurs when its concentration exceeds its solubility limit. This "crashing out" is common when a concentrated stock solution of a hydrophobic compound, prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into an aqueous environment. The organic solvent disperses, and the poorly water-soluble compound is forced out of solution.
Q3: Which organic solvents are recommended for preparing a this compound stock solution?
-
Dimethyl Sulfoxide (DMSO)
-
Acetone
-
Ethanol
DMSO is often the preferred solvent due to its high solubilizing power for a wide range of organic molecules.[2][3][4]
Troubleshooting Guide
Issue 1: this compound precipitates immediately upon dilution of the DMSO stock solution into my aqueous buffer or cell culture medium.
Potential Cause & Solution
-
Exceeding Aqueous Solubility Limit: The final concentration of this compound in the aqueous medium is too high.
-
Troubleshooting Step: Lower the final working concentration of this compound. Conduct a preliminary solubility test to determine the maximum soluble concentration in your specific medium.
-
-
Rapid Solvent Exchange: Adding a concentrated DMSO stock directly to the aqueous medium can cause a rapid change in the solvent environment, leading to precipitation.
-
Troubleshooting Step: Employ a serial dilution method. First, create an intermediate dilution of the DMSO stock in your assay medium. Then, add this intermediate dilution to the final volume of the medium. Always add the stock solution to the aqueous medium while gently vortexing or stirring.
-
-
Temperature Effects: The temperature of the aqueous medium can influence solubility.
-
Troubleshooting Step: Ensure your aqueous buffer or medium is pre-warmed to the experimental temperature (e.g., 37°C for cell-based assays) before adding the this compound stock solution.
-
Issue 2: My this compound stock solution in DMSO appears cloudy or contains visible crystals.
Potential Cause & Solution
-
Incomplete Dissolution: The this compound may not have fully dissolved in the DMSO.
-
Troubleshooting Step: Gently warm the stock solution in a water bath (37-50°C) and vortex or sonicate the vial to facilitate complete dissolution.
-
-
Moisture Absorption by DMSO: DMSO is hygroscopic and can absorb atmospheric moisture over time, which can reduce its ability to solubilize hydrophobic compounds.
-
Troubleshooting Step: Use anhydrous DMSO for preparing stock solutions. Store DMSO in a desiccator and keep vials tightly sealed. Prepare fresh stock solutions regularly.
-
-
Storage at Low Temperatures: Storing the DMSO stock at very low temperatures (-20°C or -80°C) can sometimes cause the compound to crystallize out of solution.
-
Troubleshooting Step: Before use, allow the stock solution to completely thaw at room temperature and ensure any precipitated material is redissolved by vortexing or gentle warming.
-
Data Presentation
Table 1: Estimated Solubility of this compound in Various Solvents
| Solvent | Estimated Solubility | Remarks |
| Water (pH 7, 20°C) | 0.053 mg/L | Very low solubility. |
| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL | High solubility is expected based on similar pyrazole structures and general solvent properties. |
| Acetone | Likely > 10 mg/mL | Good solubility is anticipated for pyrazole-based compounds. |
| Ethanol | Likely > 10 mg/mL | Moderate to good solubility is expected. |
Table 2: pH-Dependent Aqueous Solubility of this compound (Qualitative Estimation)
| pH | Estimated Solubility | Rationale |
| 4 (Acidic) | Likely similar to neutral pH | This compound is a neutral molecule and does not have easily ionizable groups that would significantly increase its solubility in acidic conditions. |
| 7 (Neutral) | 0.053 mg/L | Experimentally determined value. |
| 9 (Alkaline) | Likely similar to neutral pH | As a neutral compound, a significant increase in solubility in alkaline conditions is not expected. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 443.62 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile tips
Procedure:
-
Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out 4.44 mg of this compound powder.
-
Dissolving: Add 1.0 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Securely cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, gently warm the solution in a 37°C water bath to aid dissolution.
-
Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions in Aqueous Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium (pre-warmed to the experimental temperature)
-
Sterile microcentrifuge tubes
-
Pipettors and sterile tips
Procedure:
-
Intermediate Dilution (e.g., to 100 µM):
-
Add 990 µL of the pre-warmed aqueous medium to a sterile microcentrifuge tube.
-
Add 10 µL of the 10 mM this compound stock solution to the medium.
-
Vortex gently to mix. This creates a 100 µM intermediate solution with 1% DMSO.
-
-
Final Dilution (e.g., to 1 µM):
-
Add 990 µL of the pre-warmed aqueous medium to a new sterile microcentrifuge tube.
-
Add 10 µL of the 100 µM intermediate solution.
-
Mix gently by pipetting or inverting the tube. The final DMSO concentration will be 0.01%.
-
Note: The final concentration of DMSO in the assay should be kept as low as possible (ideally ≤ 0.1%) to avoid solvent-induced artifacts. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Mechanism of action of this compound as an HPPD inhibitor.
Caption: Workflow for preparing this compound solutions for experiments.
References
Technical Support Center: Preventing Fluazolate Degradation in Laboratory Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Fluazolate in laboratory samples. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a herbicide used for the pre-emergence control of broad-leaved weeds and grasses.[1] It is characterized by low aqueous solubility and low volatility.[1] Its chemical structure contains an ester linkage and a substituted pyrazole ring, which are important considerations for its stability.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | propan-2-yl 5-[4-bromo-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-2-chloro-4-fluorobenzoate | [2] |
| Molecular Formula | C15H12BrClF4N2O2 | [2] |
| Molecular Weight | 443.62 g/mol | [2] |
| Physical State | White crystalline solid | |
| Solubility | Low aqueous solubility |
Q2: What are the primary factors that can cause this compound degradation in a laboratory setting?
Based on the chemical structure of this compound and general knowledge of pesticide degradation, the primary factors contributing to its degradation in laboratory samples are:
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pH: this compound contains an ester linkage that is susceptible to hydrolysis, particularly under alkaline conditions. Many pesticides are most stable in slightly acidic to neutral pH ranges.
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Temperature: Elevated temperatures can accelerate the rate of chemical degradation, including hydrolysis and thermal decomposition.
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Light: Exposure to ultraviolet (UV) radiation from sunlight or artificial light sources can lead to photodegradation.
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Oxidizing Agents: The presence of oxidizing agents can potentially lead to the degradation of the molecule.
Q3: What are the recommended storage conditions for this compound?
To ensure the stability of this compound, it is recommended to store it under the following conditions:
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Light Conditions | Other Recommendations |
| Solid (Powder) | -20°C (long-term) | Protected from light | Store in a tightly sealed container in a dry environment. |
| In Solvent | -80°C (long-term) | Protected from light | Use a suitable, dry, aprotic solvent. Prepare solutions fresh when possible. |
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound samples.
Problem 1: Inconsistent or lower-than-expected analytical results for this compound concentration.
| Potential Cause | Troubleshooting Step |
| Degradation due to improper solvent pH. | Check the pH of your solvent. If it is alkaline, consider using a buffer to maintain a slightly acidic to neutral pH (e.g., pH 5-6). For aqueous solutions, prepare them fresh before use. |
| Thermal degradation during sample processing. | Avoid exposing the sample to high temperatures. If heating is necessary, use the lowest effective temperature for the shortest possible duration. Store samples at recommended low temperatures when not in use. |
| Photodegradation from light exposure. | Protect samples from light by using amber vials or by wrapping containers in aluminum foil. Minimize exposure to ambient light during sample preparation and analysis. |
| Hydrolysis of the ester linkage. | Prepare aqueous solutions immediately before use. If storage of aqueous samples is unavoidable, store them at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term) and ensure the pH is slightly acidic. |
Problem 2: Appearance of unknown peaks in the chromatogram during analytical runs.
| Potential Cause | Troubleshooting Step |
| Formation of degradation products. | This indicates that this compound is degrading under your current experimental conditions. Review your sample handling, storage, and analytical procedures. Implement the preventative measures outlined in this guide. |
| Contamination of the sample or solvent. | Ensure the purity of your solvents and reagents. Run a blank solvent injection to check for contaminants. Use high-purity solvents (e.g., HPLC or LC-MS grade). |
III. Experimental Protocols
This section provides detailed methodologies for key experiments to assess and prevent the degradation of this compound.
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol describes a general approach for developing a stability-indicating HPLC-UV method to separate this compound from its potential degradation products.
1. Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or phosphoric acid (for pH adjustment).
-
This compound reference standard.
2. Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection: 254 nm.
3. Forced Degradation Study: To generate potential degradation products and validate the stability-indicating nature of the method, subject this compound solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid this compound at 105°C for 24 hours.
-
Photodegradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
4. Analysis: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent this compound peak.
Protocol 2: Sample Preparation for UPLC-MS/MS Analysis
This protocol outlines a general procedure for extracting this compound from a solid matrix (e.g., soil) for analysis by UPLC-MS/MS.
1. Materials:
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Solid Phase Extraction (SPE) cartridges (e.g., C18).
-
Centrifuge.
-
Vortex mixer.
2. Extraction Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of 50:50 acetonitrile/water.
3. SPE Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of acetonitrile followed by 5 mL of water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
Elute the this compound with 5 mL of acetonitrile.
-
Evaporate the eluent to dryness and reconstitute in a suitable volume of mobile phase for UPLC-MS/MS analysis.
IV. Visualizations
Diagram 1: Putative Degradation Pathway of this compound
This diagram illustrates a hypothetical degradation pathway for this compound based on its chemical structure, focusing on the hydrolysis of the ester linkage, a common degradation route for similar compounds.
Caption: Putative hydrolysis pathway of this compound.
Diagram 2: Experimental Workflow for this compound Stability Testing
This diagram outlines the logical flow of a typical stability testing experiment for this compound.
Caption: Workflow for this compound stability assessment.
Diagram 3: Troubleshooting Logic for this compound Degradation
This diagram provides a logical troubleshooting guide for addressing unexpected degradation of this compound.
References
Technical Support Center: Improving the Efficacy of Fluazolate in Field Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of Fluazolate in field experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mode of action?
This compound is a pre-emergence herbicide used for the control of broadleaf weeds and grasses.[1][2] It belongs to the phenylpyrazole chemical family and is classified as a Group 14 herbicide (WSSA) or Group E (HRAC).[3][4][5] Its primary mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO).
Q2: How does inhibition of PPO lead to weed death?
Protoporphyrinogen oxidase (PPO) is a key enzyme in the biosynthesis of chlorophyll and heme. When this compound inhibits PPO, it leads to an accumulation of protoporphyrinogen IX (PPGIX). This excess PPGIX leaks into the cytoplasm where it is rapidly oxidized to protoporphyrin IX (Proto IX). Proto IX is a potent photosensitizer that, in the presence of light and oxygen, generates highly reactive singlet oxygen. This singlet oxygen causes rapid lipid peroxidation and destruction of cell membranes, leading to cell leakage, necrosis (tissue death), and ultimately, the death of the weed.
Q3: What are the typical symptoms of this compound injury on susceptible weeds?
Symptoms of this compound application can appear within a few hours to a couple of days, especially under sunny conditions. The initial symptoms include water-soaked lesions on the foliage, followed by rapid browning and necrosis. On broadleaf weeds, you may observe necrotic spots, sometimes with a reddish-purple margin. In grasses, activity is generally less, but some PPO inhibitors can show effects.
Q4: What is the difference between herbicide resistance and tolerance in the context of this compound?
Herbicide resistance is the inherited ability of a weed population to survive a herbicide application that would normally be lethal. This occurs through genetic changes within the weed population due to repeated exposure to the same herbicide mode of action. Herbicide tolerance, on the other hand, is the inherent ability of a weed species to survive a herbicide application without prior exposure or genetic selection.
Troubleshooting Guides
Issue 1: Reduced or Inconsistent Weed Control
Possible Causes and Solutions
-
Environmental Conditions: The efficacy of PPO inhibitors like this compound is significantly influenced by environmental factors.
-
Soil Moisture: Adequate soil moisture is crucial for the activation of pre-emergent herbicides. Dry conditions following application can lead to reduced efficacy. If conditions are dry, weed control may be improved with irrigation of at least 1/4 inch of water. Conversely, excessive rainfall can move the herbicide deeper into the soil profile, potentially reducing its concentration in the weed germination zone.
-
Temperature and Sunlight: PPO inhibitors are light-dependent. Efficacy is generally higher under warm, sunny conditions which accelerate the production of reactive oxygen species. However, very high temperatures can sometimes reduce efficacy.
-
Relative Humidity: High relative humidity generally enhances the foliar absorption of PPO inhibitors, leading to better control.
-
-
Soil Properties:
-
Organic Matter: Soils with high organic matter can adsorb the herbicide, making it less available for uptake by weeds. This may necessitate the use of higher application rates within the labeled range.
-
Soil pH: Soil pH can affect the availability and degradation rate of herbicides. For some PPO inhibitors, control of certain weed species is reduced in soils with a pH below 6.
-
Soil Texture and Seedbed Preparation: Coarse-textured soils may allow for greater herbicide movement, potentially leading to reduced efficacy or crop injury. A fine, firm seedbed without large clods is ideal for uniform herbicide distribution. Large clods can create "shadows" where weeds can emerge without coming into contact with the herbicide.
-
-
Weed Factors:
-
Weed Size and Growth Stage: For any post-emergence activity, smaller, actively growing weeds are more susceptible.
-
Weed Resistance: The development of resistance to PPO-inhibiting herbicides is a growing concern, particularly in species like waterhemp and Palmer amaranth. If you suspect resistance, it is crucial to implement integrated weed management strategies.
-
Issue 2: Crop Injury
Possible Causes and Solutions
-
Application Timing and Method:
-
Pre-emergence Application: this compound is a pre-emergence herbicide. Applications made after crop emergence can cause severe injury.
-
"Splash-up" Injury: Heavy rainfall shortly after a pre-emergence application can splash treated soil onto emerging crop seedlings, causing necrotic spotting on cotyledons and leaves.
-
Improper Furrow Closure: If the seed furrow is not properly closed during planting, the herbicide can come into direct contact with the seed, leading to injury.
-
-
Environmental Stress on the Crop:
-
Cool and Wet Conditions: Under cool, wet conditions, crop seedlings may be under stress and their ability to metabolize the herbicide can be reduced, leading to increased injury.
-
-
Soil Type:
-
Coarse or Low Organic Matter Soils: The risk of crop injury is higher in coarse-textured soils with low organic matter content, as the herbicide is more available for crop uptake.
-
Issue 3: Tank Mix Incompatibility
Possible Causes and Solutions
-
Physical Incompatibility: This occurs when the tank mix components do not stay uniformly mixed, leading to the formation of solids, gels, or layers. This can result in clogged nozzles and uneven application.
-
Solution: Always perform a jar test before mixing a new tank mix combination. This involves mixing the components in the correct proportions in a clear jar to observe for any signs of incompatibility.
-
-
Chemical Incompatibility: This is a chemical reaction between tank mix partners that can reduce the efficacy of one or more of the active ingredients.
-
Antagonism with Glyphosate: Some PPO inhibitors, being fast-acting contact herbicides, can limit the translocation of systemic herbicides like glyphosate, leading to reduced control of perennial weeds.
-
-
Incorrect Mixing Order: The order in which products are added to the spray tank is critical. A common recommendation is the "WALES" method:
-
W ettable powders and W ater-dispersible granules
-
A gitate thoroughly
-
L iquid flowables and suspensions
-
E mulsifiable concentrates
-
S urfactants and solutions
-
Data Presentation
Table 1: Efficacy of PPO-Inhibiting Herbicides on Various Weed Species
| Herbicide (Active Ingredient) | Application Rate (g ai/ha) | Weed Species | Weed Control (%) | Crop | Reference |
| This compound | 150 | Phalaris minor (Little seed canarygrass) | "quite effective" | Wheat | |
| Tiafenacil | 12 | Echinochloa crus-galli (Barnyardgrass) | 100 | Orchard | |
| Tiafenacil | 12 | Echinochloa colona (Junglerice) | 95-98 | Orchard | |
| Sulfentrazone | 500-600 | Acanthospermum hispidum (Bristly starbur) | Good | Soybean | |
| Sulfentrazone | 500-600 | Bidens pilosa (Hairy beggarticks) | Good | Soybean | |
| Sulfentrazone | 500-600 | Commelina benghalensis (Benghal dayflower) | Good | Soybean | |
| Sulfentrazone | 250-300 | Monocot and Dicot Weeds | 93-97 | Rice | |
| Flumioxazin | 71 | Amaranthus retroflexus (Redroot pigweed) | 100 | - | |
| Flumioxazin | 71 | Chenopodium album (Common lambsquarters) | 100 | - | |
| Flumioxazin | 71 | Abutilon theophrasti (Velvetleaf) | Reduced in low pH soils | - | |
| Flumioxazin | 71 | Setaria faberi (Giant foxtail) | Reduced in low pH soils | - |
Experimental Protocols
Protocol for a Field Efficacy Trial of Pre-emergent this compound
This protocol outlines a standard procedure for conducting a field trial to evaluate the efficacy of this compound.
-
Site Selection:
-
Choose a field with a uniform soil type and a known history of the target weed species.
-
Avoid areas with significant variations in topography, drainage, or previous herbicide applications.
-
-
Experimental Design:
-
Use a Randomized Complete Block Design (RCBD) with at least 3-4 replications.
-
Each block should contain all treatments, including an untreated control.
-
-
Plot Establishment:
-
Mark out individual plots of a standard size (e.g., 3m x 10m).
-
Prepare a fine and firm seedbed, ensuring good soil-to-seed contact for the crop.
-
-
Treatment Application:
-
Calibrate the sprayer accurately to deliver the intended application volume and pressure.
-
Apply this compound at the desired rates within 48 hours of planting the crop.
-
Record environmental conditions at the time of application (temperature, humidity, wind speed, soil moisture).
-
-
Data Collection:
-
Weed Density and Biomass: At regular intervals (e.g., 2, 4, and 8 weeks after treatment), count the number of each target weed species in a defined area (e.g., 1m² quadrat) within each plot. Collect the above-ground biomass of these weeds, dry them in an oven, and record the dry weight.
-
Weed Control Efficacy: Visually assess the percentage of weed control in each plot compared to the untreated control.
-
Crop Injury: Visually assess crop injury (phytotoxicity) at regular intervals using a 0-100% scale (0 = no injury, 100 = crop death).
-
Crop Yield: At the end of the growing season, harvest the crop from a defined area within each plot and determine the yield.
-
-
Data Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound as a PPO inhibitor.
Caption: Workflow for a pre-emergent herbicide field efficacy trial.
Caption: Logical relationships in troubleshooting reduced this compound efficacy.
References
- 1. Evaluation of Weed Control Efficacy and Crop Safety of the PPO-inhibiting Herbicide Tiafenacil in California Orchard Cropping Systems [escholarship.org]
- 2. This compound [sitem.herts.ac.uk]
- 3. Evaluation of weed control efficacy and crop safety of the PPO-inhibiting herbicide tiafenacil in California orchard cropping systems | Weed Technology | Cambridge Core [cambridge.org]
- 4. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 5. fieldadvisor.org [fieldadvisor.org]
Technical Support Center: Addressing Crop Injury from Fluazolate Application
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address specific issues related to crop injury from the application of Fluazolate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mode of action?
This compound is a pre-emergence herbicide used for the control of broadleaf weeds and grasses.[1][2] It functions as a protoporphyrinogen oxidase (PPO) inhibitor.[1] This mode of action disrupts the chlorophyll and heme biosynthesis pathways in plants.[3] Inhibition of the PPO enzyme leads to the accumulation of protoporphyrin IX (Proto IX), a photosensitizing molecule.[4] In the presence of light and oxygen, Proto IX generates reactive oxygen species (ROS), which cause rapid lipid peroxidation and destruction of cell membranes, leading to tissue necrosis.
Q2: What are the typical visual symptoms of this compound injury on crops?
As a PPO inhibitor, this compound injury symptoms appear rapidly, often within hours of exposure to sunlight. Common symptoms include:
-
Water-soaked lesions: Affected tissues may initially appear dark and water-soaked.
-
Necrosis: Rapid browning and death of plant tissue, particularly on leaves and cotyledons that come into contact with the herbicide.
-
Speckling or Bronzing: Foliar applications or spray drift can result in a speckled or bronzed appearance on the leaves.
-
Stunting: Plant growth may be inhibited.
-
Crinkling of leaves: Soybean leaves may appear crinkled or puckered.
-
Girdling of the hypocotyl: In severe cases, especially with pre-emergence applications in soybeans, the hypocotyl can be girdled, leading to plant death.
Q3: What environmental factors can increase the risk of this compound injury?
Environmental conditions can significantly influence the severity of crop injury from PPO-inhibiting herbicides like this compound. Key factors include:
-
Cool and wet conditions: These conditions can slow down the metabolism of the herbicide in the crop, leading to increased injury, especially for pre-emergence applications.
-
Heavy rainfall after application: Rain can splash the herbicide onto emerging seedlings or move it into the seed furrow, increasing the concentration around the young plant.
-
Hot and humid weather: For post-emergence applications, hot and humid conditions can enhance herbicide uptake and activity, potentially leading to greater injury.
-
Coarse or low organic matter soils: These soil types may allow for greater herbicide availability in the soil solution, increasing the risk of crop uptake and injury.
Q4: Do different crop varieties exhibit different levels of tolerance to this compound?
Yes, crop cultivars can vary in their sensitivity to PPO-inhibiting herbicides. It is crucial for researchers to be aware that different varieties of the same crop may show different levels of injury under the same this compound application rate.
Q5: Can this compound injury be confused with other issues?
Yes, symptoms of PPO inhibitor injury can sometimes be mistaken for other problems such as:
-
Foliar diseases: Necrotic spotting from post-emergence applications can resemble certain fungal leaf spots.
-
Other herbicide injuries: Injury from cell membrane disruptors (e.g., paraquat) can also cause rapid necrosis.
-
Environmental stress: Desiccation from wind or salt injury can cause browning of leaf margins.
A thorough examination of the pattern of injury in the field or experiment, along with a history of product application, is crucial for accurate diagnosis.
Troubleshooting Guides
This section provides a step-by-step approach to diagnosing and addressing common issues encountered during experiments with this compound.
Issue 1: Unexpectedly high crop injury observed after pre-emergence application.
-
Verify Application Rate and Uniformity:
-
Double-check all calculations for the herbicide solution preparation and application rate.
-
Ensure that the application equipment was properly calibrated and provided uniform coverage. Uneven application can lead to "hot spots" with higher concentrations of the herbicide.
-
-
Assess Environmental Conditions:
-
Review weather data for the period following application. Heavy rainfall events shortly after a pre-emergence application can splash treated soil onto the emerging crop or concentrate the herbicide in the furrow.
-
Note if the soil was cool and wet, as these conditions can slow the crop's ability to metabolize the herbicide.
-
-
Examine Planting Depth and Furrow Closure:
-
Improper seed furrow closure can allow the herbicide to come into direct contact with the seed, leading to severe injury.
-
Ensure that the planting depth was appropriate for the crop, as shallow planting can increase exposure to the herbicide.
-
-
Evaluate Crop Variety:
-
Confirm the known sensitivity of the crop cultivar to PPO-inhibiting herbicides, if this information is available.
-
Issue 2: Inconsistent results in dose-response experiments.
-
Standardize Experimental Conditions:
-
Ensure that all experimental units (pots, plots) are exposed to uniform environmental conditions (light, temperature, humidity, and water).
-
Use a consistent and well-characterized soil or growth medium.
-
-
Homogenize Plant Material:
-
Use seeds from a single, uniform lot.
-
Select plants that are at the same growth stage and of similar size for treatment.
-
-
Refine Herbicide Application Technique:
-
For spray applications, use a calibrated laboratory sprayer to ensure a consistent and uniform application.
-
For soil-applied treatments, ensure the herbicide is thoroughly and evenly incorporated into the soil.
-
-
Implement Proper Controls:
-
Always include an untreated control to establish a baseline for normal plant growth.
-
Consider including a positive control with a known PPO inhibitor to validate the experimental system.
-
Issue 3: Difficulty in quantifying the extent of crop injury.
-
Adopt a Standardized Visual Rating Scale:
-
Use a consistent scale (e.g., 0-100%, where 0 is no injury and 100 is complete plant death) to visually assess crop injury at regular intervals after application. Note specific symptoms such as necrosis, chlorosis, and stunting.
-
-
Employ Quantitative Physiological Measurements:
-
Utilize chlorophyll fluorescence analysis to obtain a rapid and non-invasive measure of photosynthetic stress. A decrease in the maximum quantum efficiency of photosystem II (Fv/Fm) is a sensitive indicator of herbicide-induced stress.
-
Conduct an electrolyte leakage assay to quantify cell membrane damage, which is the primary mode of action for PPO inhibitors.
-
-
Measure Biomass Reduction:
-
At a set time point after treatment, harvest the above-ground plant material, dry it to a constant weight, and compare the biomass of treated plants to that of the untreated controls.
-
Data Presentation
Clear and structured data presentation is essential for interpreting experimental results.
Table 1: Visual Symptoms of this compound (PPO Inhibitor) Injury
| Plant Part | Symptom Description | Onset of Symptoms |
| Cotyledons/Leaves | Water-soaked appearance followed by rapid necrosis (browning). | Rapid (within hours to a few days of light exposure). |
| Speckled or bronzed spots on foliage. | Rapid. | |
| Crinkling or puckering of leaves (especially in soybeans). | Days to a week after emergence. | |
| Veinal chlorosis (yellowing of veins) from carryover. | May appear in the subsequent rotational crop. | |
| Stems/Hypocotyl | Necrotic lesions. | At or shortly after emergence. |
| Girdling of the stem at the soil line, leading to plant death. | Can occur in severe cases with pre-emergence applications. | |
| Overall Plant | Stunted growth. | Becomes apparent as the plant develops. |
Table 2: Template for Quantitative Assessment of this compound Crop Injury
Researchers should use the experimental protocols provided below to generate data for this table.
| This compound Concentration (g a.i./ha) | Visual Injury Rating (%) (14 Days After Treatment) | Biomass Reduction (%) (21 Days After Treatment) | Chlorophyll Fluorescence (Fv/Fm) (7 Days After Treatment) | Electrolyte Leakage (% of Total) (3 Days After Treatment) |
| 0 (Control) | ||||
| X | ||||
| 2X | ||||
| 4X |
Experimental Protocols
1. Protocol for Assessing this compound Injury Using Chlorophyll Fluorescence
This protocol provides a non-invasive method to quantify the stress on the photosynthetic apparatus of plants treated with this compound.
-
Materials:
-
Portable chlorophyll fluorometer
-
Leaf clips
-
This compound-treated and control plants
-
-
Methodology:
-
Dark Adaptation: Attach leaf clips to the leaves of both treated and control plants. The area of the leaf to be measured must be dark-adapted for at least 20-30 minutes before measurement. This allows for the complete oxidation of the photosystem II (PSII) reaction centers.
-
Measurement:
-
Place the fiber optic probe of the fluorometer over the leaf clip.
-
Measure the minimal fluorescence (Fo) by applying a weak, modulated measuring light.
-
Apply a short, saturating pulse of high-intensity light to measure the maximal fluorescence (Fm).
-
-
Data Calculation: The instrument's software will automatically calculate the maximum quantum efficiency of PSII (Fv/Fm) using the formula: Fv/Fm = (Fm - Fo) / Fm.
-
Data Collection: Take measurements from at least 3-5 different plants per treatment group and from similar-aged leaves to ensure reproducibility. Measurements should be taken at regular intervals (e.g., 1, 3, 7, and 14 days after treatment) to monitor the progression of injury and any potential recovery.
-
Data Analysis: Compare the Fv/Fm values of the this compound-treated plants to the untreated control plants. A significant decrease in Fv/Fm indicates stress on the photosynthetic apparatus.
-
2. Protocol for Assessing this compound Injury Using Electrolyte Leakage Assay
This protocol quantifies the damage to cell membranes caused by this compound-induced lipid peroxidation.
-
Materials:
-
Cork borer or sharp razor blade
-
Test tubes or vials
-
Deionized water
-
Conductivity meter
-
Shaking water bath or orbital shaker
-
Autoclave or boiling water bath
-
-
Methodology:
-
Sample Collection: From both treated and control plants, collect several leaf discs of a uniform size using a cork borer, avoiding major veins. Handle the discs carefully to minimize mechanical damage.
-
Washing: Place a set number of leaf discs (e.g., 5-10) into a test tube containing a known volume of deionized water (e.g., 20 mL). Gently agitate the tubes for a short period (e.g., 30 minutes) to wash away any electrolytes that have leaked from the cut edges.
-
Initial Incubation and Measurement: Discard the wash water and replace it with a fresh, known volume of deionized water. Place the tubes on a shaker at room temperature. After a set incubation period (e.g., 3-6 hours), measure the electrical conductivity of the solution (C1) using a calibrated conductivity meter.
-
Total Electrolyte Measurement: To release all electrolytes, autoclave the tubes with the leaf discs or place them in a boiling water bath for 15-20 minutes. Allow the tubes to cool to room temperature and then measure the final electrical conductivity (C2).
-
Data Calculation: Calculate the percentage of electrolyte leakage using the formula: % Electrolyte Leakage = (C1 / C2) x 100.
-
Data Analysis: Compare the percentage of electrolyte leakage from the this compound-treated plants to that of the untreated controls. A significant increase in electrolyte leakage indicates greater cell membrane damage.
-
Mandatory Visualization
Caption: Signaling pathway of this compound-induced phytotoxicity.
References
Technical Support Center: Managing Weed Resistance to Fluazolate and Other PPO Inhibitors
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Fluazolate and other protoporphyrinogen oxidase (PPO) inhibiting herbicides.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PPO-inhibiting herbicides like this compound?
PPO inhibitors block the protoporphyrinogen oxidase (PPO) enzyme, a key enzyme in the chlorophyll and heme biosynthesis pathways in plants. This blockage leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the formation of highly reactive singlet oxygen species. These reactive molecules cause rapid lipid peroxidation and destruction of cell membranes, leading to swift weed death.
Q2: How does weed resistance to PPO inhibitors develop?
Resistance to PPO inhibitors can develop through two primary mechanisms:
-
Target-site resistance (TSR): This occurs due to genetic mutations in the gene encoding the PPO enzyme (often the PPX2 gene). These mutations alter the enzyme's structure, preventing the herbicide from binding effectively. A common mutation is the deletion of a glycine residue at position 210 (ΔG210). Other mutations, such as an arginine to leucine substitution at position 98 (R98L) or a glycine to alanine substitution at position 399 (G399A), have also been identified.
-
Non-target-site resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site. These can include reduced herbicide uptake, altered translocation, or enhanced metabolic detoxification of the herbicide by the plant.
Q3: Are there weeds resistant to both pre-emergent and post-emergent PPO inhibitor applications?
Yes, research has confirmed cases of weed populations, such as waterhemp (Amaranthus tuberculatus), that have developed resistance to both pre-emergence (soil-applied) and post-emergence (foliar-applied) PPO-inhibiting herbicides. This highlights the adaptability of weeds and the importance of diverse management strategies.
Q4: What is the difference between herbicide resistance and herbicide tolerance?
Herbicide resistance is the inherited ability of a plant population to survive an herbicide application that would normally be lethal to the wild type. Herbicide tolerance is the inherent ability of a species to survive an herbicide treatment without prior selection or genetic manipulation.
Troubleshooting Guides for Experimental Workflows
Whole-Plant Bioassays
Q: My dose-response curves are inconsistent, and I'm having trouble determining the resistance factor. What could be the issue?
A: Inconsistent dose-response curves can arise from several factors:
-
Genetic Variation: Ensure that the seeds for both the resistant and susceptible populations are from homogenous genetic backgrounds.
-
**Environmental
Technical Support Center: Enhancing the Bioavailability of Fluazolate in Soil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluazolate in soil.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound, focusing on enhancing its bioavailability for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties relevant to soil bioavailability?
A1: this compound is a pre-emergent herbicide used for the control of broad-leaved weeds and grasses.[1] Its bioavailability in soil is significantly influenced by its physicochemical properties. Key properties are summarized in the table below.
| Property | Value | Implication for Bioavailability |
| IUPAC Name | propan-2-yl 5-[4-bromo-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-2-chloro-4-fluorobenzoate | - |
| Water Solubility | 0.053 mg/L | Low: Limited movement in soil pore water, potentially reducing uptake by target organisms. |
| Soil Degradation Half-life (DT₅₀) | Typically 44 days | Moderately Persistent: Allows for a sufficient window of activity but can be influenced by soil conditions.[1] |
| Soil Sorption Coefficient (Koc) | Data not readily available. However, due to its low water solubility, a high Koc is expected. | High (expected): Strong binding to soil organic matter and clay particles, reducing the amount available in the soil solution. |
Q2: My experimental results show low this compound activity. What are the primary factors limiting its bioavailability in soil?
A2: Low bioavailability of this compound in soil is often attributed to several factors:
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Strong Adsorption: Due to its expected high sorption coefficient (Koc), this compound likely binds strongly to soil organic matter and clay particles. This sequestration reduces its concentration in the soil solution, making it less available for uptake.
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Low Water Solubility: Its very low water solubility limits its ability to dissolve in soil pore water, which is the primary medium for uptake by plants and microorganisms.
-
Soil pH: The pH of the soil can influence the chemical form of the herbicide and the surface charge of soil colloids, affecting adsorption. For many herbicides, bioavailability can decrease in soils with very high or low pH.[2]
-
Soil Composition: Soils with high organic matter and clay content will likely exhibit stronger adsorption of this compound, thereby reducing its bioavailability.[3][4]
Q3: How can I enhance the bioavailability of this compound in my soil experiments?
A3: Enhancing this compound's bioavailability involves strategies to increase its concentration in the soil solution:
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Formulation with Adjuvants: Incorporating adjuvants such as surfactants or crop oil concentrates (COCs) into your this compound application can improve its dissolution and reduce its binding to soil particles.
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Soil Moisture Management: Maintaining optimal soil moisture can facilitate the dissolution of this compound in the soil pore water. However, excessive watering can lead to runoff, especially in soils with low permeability.
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Organic Matter Amendments: While high organic matter can increase sorption, certain types of amendments, like some composts, may introduce dissolved organic matter that can enhance the mobility of hydrophobic compounds. This is a complex interaction and requires careful consideration of the amendment type.
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pH Adjustment: Modifying the soil pH towards a neutral range (6.0-7.0) can sometimes optimize herbicide availability, although the specific effect on this compound needs to be experimentally determined.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent results across different soil types. | Soil properties (organic matter, clay content, pH) are influencing this compound's bioavailability differently. | 1. Characterize your soils: Measure pH, organic carbon content, and texture. 2. Normalize application rates based on organic carbon content if possible. 3. Conduct preliminary dose-response experiments for each soil type to establish effective concentrations. |
| Low recovery of this compound during soil extraction. | Strong adsorption to soil particles. Inefficient extraction solvent or technique. | 1. Use a robust extraction solvent like acetonitrile or methanol. 2. Employ vigorous extraction techniques such as sonication or accelerated solvent extraction (ASE). 3. Optimize the pH of the extraction solvent. For some compounds, adjusting the pH can improve extraction efficiency. |
| Rapid degradation of this compound observed in experiments. | Enhanced microbial activity in the soil. | 1. Analyze the microbial population of your soil. 2. Consider sterilizing a soil sub-sample (e.g., by autoclaving or gamma irradiation) as a control to distinguish between microbial and chemical degradation. |
| No detectable this compound in soil solution samples. | Very low water solubility and high sorption. | 1. Increase the sensitivity of your analytical method (e.g., by using a larger sample volume and a concentration step like solid-phase extraction). 2. Consider using a milder extractant that displaces the compound from sorption sites without harsh chemical alteration. |
Experimental Protocols
This section provides a detailed methodology for a key experiment related to assessing this compound bioavailability in soil.
Protocol: Determination of this compound Concentration in Soil using HPLC-MS/MS
This protocol is adapted from established methods for herbicide analysis in soil and is tailored for the quantification of this compound.
1. Soil Sample Preparation:
- Air-dry the soil samples at room temperature for 48-72 hours.
- Sieve the dried soil through a 2-mm mesh to remove large debris and ensure homogeneity.
- Store the sieved soil in airtight containers at 4°C until extraction.
2. Extraction:
- Weigh 10 g of the prepared soil into a 50 mL polypropylene centrifuge tube.
- Add 20 mL of acetonitrile.
- Vortex the mixture for 1 minute to ensure thorough mixing.
- Place the tubes on a shaker and agitate for 1 hour at room temperature.
- Centrifuge the tubes at 4000 rpm for 10 minutes.
- Carefully decant the supernatant into a clean collection tube.
- Repeat the extraction (steps 2.2-2.6) on the soil pellet with another 20 mL of acetonitrile.
- Combine the supernatants.
3. Cleanup (Solid-Phase Extraction - SPE):
- Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
- Evaporate the combined acetonitrile extract to near dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 5 mL of 10% methanol in water.
- Load the reconstituted sample onto the conditioned SPE cartridge.
- Wash the cartridge with 5 mL of 20% methanol in water to remove polar interferences.
- Elute the this compound from the cartridge with 10 mL of acetonitrile.
- Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase for HPLC-MS/MS analysis.
4. HPLC-MS/MS Analysis:
- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
- Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
- Gradient: Start with 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 µL.
- Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- MRM Transitions: Monitor for specific precursor and product ion transitions for this compound (to be determined by direct infusion of a standard).
Visualizations
Logical Workflow for Troubleshooting Low Bioavailability
Caption: Troubleshooting workflow for low this compound bioavailability.
Signaling Pathway of Factors Affecting Bioavailability
Caption: Key factors influencing the bioavailability of this compound in soil.
References
Technical Support Center: Troubleshooting Inconsistent Results in Fluazolate Bioassays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during bioassays with Fluazolate. This compound is a protoporphyrinogen oxidase (PPO) inhibitor herbicide. Understanding its mechanism of action is key to diagnosing and resolving experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a herbicide that functions by inhibiting the protoporphyrinogen oxidase (PPO) enzyme. PPO is a critical enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for the production of both chlorophyll in plants and heme in animals. By inhibiting PPO, this compound leads to an accumulation of protoporphyrinogen IX. In the presence of light and oxygen, this substrate auto-oxidizes to form protoporphyrin IX, a potent photosensitizer. The accumulation of protoporphyrin IX generates reactive oxygen species (ROS), which cause rapid lipid peroxidation and destruction of cell membranes, ultimately leading to cell death.
Q2: What are the most common bioassays used to assess the activity of this compound?
The most common bioassays for evaluating PPO inhibitors like this compound include:
-
Enzyme Inhibition Assays: These in vitro assays directly measure the ability of this compound to inhibit the activity of the PPO enzyme, typically isolated from plant or animal sources.
-
Cell Viability Assays: These cell-based assays assess the cytotoxic effects of this compound on whole cells. Common examples include MTT, MTS, and resazurin-based assays, which measure metabolic activity as an indicator of cell viability.
-
Whole Plant or Algal Bioassays: These assays evaluate the herbicidal efficacy of this compound on whole organisms, such as specific weed species or sensitive algae like Chlamydomonas reinhardtii.[1]
Q3: My IC50 values for this compound are highly variable between experiments. What are the potential causes?
Inconsistent IC50 values are a common issue in bioassays and can stem from a variety of factors.[2][3][4] The variability can be broadly categorized into three areas:
-
Compound-Related Issues:
-
Purity and Stability: Ensure the purity of your this compound stock. Degradation due to improper storage (exposure to light or temperature fluctuations) can significantly impact its activity.[5] It is advisable to prepare fresh dilutions for each experiment from a stock solution stored at -20°C or -80°C.
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can have toxic effects on cells at higher concentrations. Always include a vehicle control with the same final solvent concentration as your experimental wells to account for this. Typically, the final DMSO concentration should be kept below 0.5%.
-
-
Assay System-Related Issues:
-
Cellular Factors: Cell passage number, confluency, and overall health can dramatically affect their sensitivity to a compound. Use cells within a consistent passage range and ensure they are in the exponential growth phase.
-
Enzyme Source and Activity: For enzyme inhibition assays, the source of the PPO enzyme and its specific activity can vary between preparations. Consistency in the enzyme isolation protocol is crucial.
-
Substrate Concentration: In enzyme inhibition assays, the concentration of the substrate (protoporphyrinogen IX) can influence the apparent IC50 value, especially for competitive inhibitors.
-
-
Procedural Variability:
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability, especially when preparing serial dilutions. Calibrate your pipettes regularly and use proper pipetting techniques.
-
Incubation Times: Adhere strictly to the specified incubation times for both drug treatment and assay reagent development.
-
Environmental Conditions: Maintain consistent temperature, humidity, and CO2 levels for cell-based assays, as these can affect cell growth and metabolism.
-
Troubleshooting Guides
Guide 1: Problems with Enzyme Inhibition Assays
Problem: No or very low inhibition of PPO activity observed, even at high concentrations of this compound.
| Possible Cause | Recommended Solution |
| Inactive this compound | Verify the purity and integrity of your this compound stock. Prepare fresh dilutions from a trusted source. |
| Inactive Enzyme | Prepare a fresh batch of PPO enzyme extract. Ensure proper storage of the enzyme preparation (typically at -80°C). Run a positive control with a known PPO inhibitor to validate enzyme activity. |
| Incorrect Assay Buffer | Check the pH and composition of your assay buffer. The optimal pH for PPO assays is typically between 7.2 and 7.5. Some components, like certain detergents or chelating agents, can interfere with the assay. |
| Substrate Degradation | Protoporphyrinogen IX is unstable and sensitive to light and oxidation. It must be prepared fresh immediately before each experiment. |
| Incorrect Wavelength Settings | For fluorometric or spectrophotometric assays, ensure you are using the correct excitation and emission wavelengths for the detection of protoporphyrin IX. |
Problem: High background signal in "no enzyme" or "inhibitor only" control wells.
| Possible Cause | Recommended Solution |
| Autoxidation of Substrate | This can occur if the assay is run for too long or if the substrate is exposed to light. Minimize the time the substrate is at room temperature and protect it from light. |
| This compound Interference | At high concentrations, this compound itself might have fluorescent or colorimetric properties that interfere with the assay readout. Run a control with only the assay buffer and this compound at the highest concentration used. |
| Contaminated Reagents | Use fresh, high-quality reagents and sterile, nuclease-free water to prepare all solutions. |
Guide 2: Problems with Cell Viability Assays
Problem: High variability in cell viability between replicate wells.
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use reverse pipetting to dispense cells. Avoid using the outer wells of the plate, which are prone to evaporation (the "edge effect"). |
| Inconsistent Pipetting | Calibrate pipettes regularly. Use a new pipette tip for each replicate to avoid cross-contamination and volume inaccuracies. |
| Incomplete Reagent Mixing | After adding the viability assay reagent (e.g., MTT, MTS), mix the contents of the wells gently but thoroughly on an orbital shaker. Avoid introducing bubbles. |
| Cell Clumping | Ensure cells are properly dissociated into a single-cell suspension before seeding. |
Problem: Unexpected dose-response curve (e.g., U-shaped curve or plateau at a high viability).
| Possible Cause | Recommended Solution |
| This compound Precipitation | At high concentrations, this compound may precipitate out of the culture medium. Visually inspect the wells under a microscope for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent system. |
| Assay Interference | The chemical structure of this compound may allow it to directly reduce the viability assay reagent (e.g., MTT), leading to a false positive signal for viability. Run a cell-free control with this compound and the assay reagent to check for direct chemical reduction. |
| Off-Target Effects | At very high concentrations, this compound may have off-target effects that counteract its cytotoxicity or interfere with the assay chemistry. |
Data Presentation
The following table provides a hypothetical summary of expected IC50 values for PPO inhibitors in different assay systems. Note that specific values for this compound are not widely published in the public domain and will need to be determined empirically.
| Assay Type | Organism/Cell Line | PPO Inhibitor | Reported IC50 (nM) | Reference |
| Enzyme Inhibition | Human | Acifluorfen | 1,120 | |
| Enzyme Inhibition | Plant | Lactofen | 25 | |
| Enzyme Inhibition | Human | Oxadiazon | ~50,000 | |
| Enzyme Inhibition | Mouse | Epyrifenacil Metabolite | ~10-fold higher than in humans |
Experimental Protocols
Protocol 1: Protoporphyrinogen Oxidase (PPO) Enzyme Inhibition Assay (Fluorometric)
This protocol is adapted from established methods for measuring PPO activity.
1. Materials and Reagents:
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PPO Enzyme Source: Isolated from a relevant plant species (e.g., spinach, corn) or a recombinant source.
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Assay Buffer: 100 mM potassium phosphate buffer (pH 7.2-7.5) containing 1 mM EDTA, 5 mM DTT, and 0.03% (w/v) Tween 80.
-
Substrate: Protoporphyrinogen IX, prepared fresh.
-
This compound Stock Solution: Dissolved in DMSO.
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader (Excitation: ~405 nm, Emission: ~630 nm).
2. Enzyme Preparation (Example from Plant Tissue):
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Homogenize fresh plant tissue (e.g., 10g of young leaves) in an ice-cold extraction buffer.
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Filter the homogenate through cheesecloth and centrifuge at low speed to remove cell debris.
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Centrifuge the supernatant at a higher speed to pellet the chloroplasts and/or mitochondria (where PPO is located).
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Resuspend the pellet in the assay buffer and determine the protein concentration.
3. Substrate Preparation (Protoporphyrinogen IX):
-
Protoporphyrinogen IX is highly unstable and must be prepared fresh immediately before use by the chemical reduction of protoporphyrin IX.
4. Assay Procedure:
-
In a 96-well plate, add the assay buffer, PPO enzyme preparation, and varying concentrations of this compound (or DMSO vehicle control).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the freshly prepared protoporphyrinogen IX substrate.
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Immediately measure the increase in fluorescence over time in a pre-warmed plate reader.
5. Data Analysis:
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Calculate the initial reaction velocity for each this compound concentration.
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Normalize the data, with the no-inhibitor control as 100% activity.
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Plot the percent inhibition versus the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT-based)
This is a general protocol for assessing the cytotoxicity of this compound.
1. Materials and Reagents:
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Target cell line (e.g., a relevant plant cell suspension culture or a cancer cell line).
-
Complete cell culture medium.
-
This compound stock solution in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
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Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well clear microplates.
-
Microplate spectrophotometer (absorbance at 570 nm).
2. Assay Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).
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Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm.
3. Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Plot the percentage of cell viability versus the log of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Visualizations
Caption: Signaling pathway of this compound-induced cell death via PPO inhibition.
Caption: General experimental workflow for determining the IC50 of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase [mdpi.com]
- 4. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimization of HPLC Method for Fluazolate Analysis
Welcome to the technical support center for the HPLC analysis of Fluazolate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems you may encounter during the HPLC analysis of this compound and related azole compounds.
Q1: I am observing significant peak tailing for my this compound peak. What are the potential causes and how can I resolve this?
A: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue that can compromise quantification.[1]
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Potential Causes & Solutions:
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Secondary Interactions: this compound, as a basic compound, may interact with acidic residual silanol groups on the silica-based column packing.[1]
-
Solution: Lower the pH of the mobile phase or add a competing base, such as triethylamine (TEA), to the mobile phase to minimize these interactions.[1]
-
-
Column Contamination: Accumulation of strongly retained sample components on the column can lead to peak tailing.[1]
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Solution: Flush the column with a strong solvent. Employing a guard column can help prevent contamination of the analytical column.[1]
-
-
Column Void: A void at the column inlet can cause peak shape distortion. This is often accompanied by a decrease in backpressure.
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Solution: If a void is suspected, the column may need to be replaced.
-
-
Excessive Dead Volume: Unnecessary tubing length or poorly made connections between the injector, column, and detector can contribute to peak broadening and tailing.
-
Solution: Ensure all fittings are secure and use tubing with the minimum necessary length and internal diameter.
-
-
Q2: My retention times for this compound are shifting between injections. What should I investigate?
A: Unstable retention times can make peak identification and quantification unreliable. The issue can stem from the HPLC system or the method parameters.
-
Potential Causes & Solutions:
-
Inconsistent Mobile Phase Composition: If you are mixing solvents online, ensure the pump is functioning correctly and the solvents are properly degassed. For manually prepared mobile phases, ensure accurate and consistent preparation.
-
Column Equilibration: Insufficient equilibration time between runs, especially after a gradient elution, can lead to retention time drift.
-
Solution: Increase the column equilibration time to ensure the column is returned to the initial mobile phase conditions before the next injection.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a consistent temperature for the analytical column.
-
-
Pump Issues: Inaccurate or fluctuating flow rates from the pump will directly impact retention times.
-
Solution: Check the pump for leaks and ensure the check valves are working correctly. You can verify the flow rate by collecting the eluent over a set time and measuring the volume.
-
-
Q3: I am experiencing low sensitivity and cannot detect low concentrations of this compound. How can I improve my signal-to-noise ratio?
A: Low sensitivity can be a significant hurdle when analyzing trace amounts of a compound.
-
Potential Causes & Solutions:
-
Incorrect Detection Wavelength: The selected wavelength may not be at the absorbance maximum of this compound.
-
Solution: Determine the optimal wavelength by scanning a standard solution of this compound across a range of UV wavelengths (e.g., 200-400 nm). For related triazole fungicides, wavelengths around 220-230 nm have been used.
-
-
High Baseline Noise: A noisy baseline can obscure small peaks. This can be caused by a failing detector lamp, contaminated mobile phase, or pump pulsations.
-
Solution: Check the detector lamp's energy output. Use high-purity HPLC-grade solvents and ensure the mobile phase is properly degassed. Purge the pump to remove any air bubbles.
-
-
Sample Dilution in the Column:
-
Solution: Consider using a column with a smaller internal diameter to reduce on-column sample dilution and increase the analyte concentration at the detector.
-
-
Q4: I am observing split peaks for my analyte. What is the likely cause?
A: Split peaks can arise from issues with the injection process or the column itself.
-
Potential Causes & Solutions:
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Injector Problems: A damaged or blocked injector port or rotor seal can cause the sample to be introduced onto the column in a non-uniform manner.
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Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion and splitting.
-
Solution: Ideally, dissolve the sample in the initial mobile phase.
-
-
Partially Blocked Column Frit: Debris from the sample or the system can clog the inlet frit of the column, leading to a disturbed flow path.
-
Solution: Try back-flushing the column. If the problem persists, the frit or the entire column may need to be replaced.
-
-
Quantitative Data Summary
The following table summarizes typical HPLC parameters used for the analysis of this compound-related triazole fungicides. These can serve as a starting point for method development.
| Parameter | Fluconazole | Flusilazole & Propiconazole | Paclobutrazol & Uniconazole |
| Column | Kromasil C18 (250 mm × 4.6 mm, 5 µm) | Not Specified | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Water: Acetonitrile (60:40 v/v) | Methanol: Water (85:15 v/v) | Acetonitrile: Water (Gradient) |
| Flow Rate | 1.5 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 261 nm | 220 nm | 230 nm |
| Retention Time | 2.231 min | Flusilazole: 4.627 min, Propiconazole: 5.640 min | Paclobutrazol: 6.9 min, Uniconazole: 7.7 min |
Experimental Protocols
This section provides a generalized protocol for the HPLC analysis of this compound. This should be optimized for your specific instrumentation and analytical requirements.
1. Preparation of Standard Solutions
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Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in a suitable solvent (e.g., methanol or acetonitrile) and bring to volume.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to cover the desired concentration range for calibration.
2. Sample Preparation
-
The sample preparation method will depend on the matrix. For formulation analysis, a simple dissolution and dilution in the mobile phase may be sufficient. For more complex matrices, a liquid-liquid or solid-phase extraction may be necessary.
-
Filter all sample solutions through a 0.45 µm syringe filter before injection to remove particulate matter.
3. Chromatographic Conditions
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Column: A C18 reversed-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A mixture of acetonitrile and water or methanol and water is commonly used for triazole fungicides. An isocratic elution with a composition of 60:40 (v/v) Acetonitrile:Water can be a starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 30°C.
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Detection: UV detection at a wavelength determined from the UV spectrum of this compound.
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Injection Volume: 20 µL.
4. System Suitability
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Before running samples, perform at least five replicate injections of a working standard solution.
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Calculate the relative standard deviation (RSD) of the peak areas and retention times. The RSD should typically be less than 2%.
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Evaluate peak shape by calculating the tailing factor, which should ideally be between 0.8 and 1.5.
5. Analysis
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
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Inject the prepared sample solutions.
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Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A typical experimental workflow for HPLC analysis.
References
Technical Support Center: Protoporphyrinogen Oxidase (PPO) Inhibitor Herbicide Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PPO inhibitor herbicides.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for PPO-inhibiting herbicides?
A1: Protoporphyrinogen oxidase (PPO) is an enzyme located in the chloroplasts and mitochondria that catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX). PPIX is a precursor for both chlorophyll and heme. PPO-inhibiting herbicides block this enzyme, leading to an accumulation of PPGIX. This excess PPGIX leaks into the cytoplasm and is rapidly oxidized to PPIX. In the presence of light and oxygen, PPIX acts as a potent photosensitizer, generating reactive oxygen species (ROS) that cause lipid peroxidation and disrupt cell membranes, ultimately leading to rapid cell death.[1][2]
Q2: What are the typical symptoms of PPO inhibitor herbicide injury on susceptible plants?
A2: Symptoms of PPO inhibitor activity can appear rapidly, often within one to three days of application, and are more pronounced in bright, sunny conditions.[1] Common symptoms include:
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Foliar Application: Water-soaked lesions on the foliage, followed by chlorosis (yellowing), bronzing or speckling, and then rapid browning (necrosis) of the contacted tissue.
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Soil Application: Injury from soil-applied PPO inhibitors can occur from splashing of treated soil onto emerging seedlings. Symptoms include necrosis on the cotyledons and hypocotyl, which can sometimes lead to girdling and plant death. A crumpled or crimped leaf appearance may also be observed due to slow metabolism of the herbicide.
Q3: Why is my PPO inhibitor herbicide not effective in my experiment?
A3: Several factors can contribute to a lack of efficacy. Consider the following troubleshooting steps:
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Environmental Conditions: The efficacy of PPO inhibitors is highly dependent on environmental factors. Optimal conditions generally include high light intensity, high humidity, and warm temperatures. Low light, low humidity, or cool temperatures can reduce herbicide activity.
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Plant-Related Factors: The size and growth stage of the target weed are critical. PPO inhibitors are most effective on smaller, actively growing weeds.
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Herbicide Resistance: The target weed population may have developed resistance to PPO inhibitors. This can be due to target-site mutations or enhanced metabolism of the herbicide.
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Application Technique: For foliar-applied herbicides, ensure thorough spray coverage. For soil-applied herbicides, proper incorporation and soil moisture are necessary for activation.
Q4: What is herbicide resistance in the context of PPO inhibitors, and how does it develop?
A4: Herbicide resistance is the inherited ability of a plant to survive and reproduce following exposure to a dose of herbicide normally lethal to the wild type. In PPO inhibitors, resistance can develop through two primary mechanisms:
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Target-Site Resistance (TSR): This occurs due to genetic mutations in the gene encoding the PPO enzyme (often the PPX2 gene), which reduces the binding affinity of the herbicide to the enzyme. A common mutation is the deletion of the glycine codon at position 210 (ΔG210).
-
Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site. This can include reduced herbicide uptake or translocation, or more commonly, enhanced metabolic detoxification of the herbicide by enzymes such as cytochrome P450s or glutathione S-transferases (GSTs).
The repeated use of herbicides with the same mode of action creates selection pressure, favoring the survival and reproduction of rare, naturally resistant individuals within a weed population. Over time, this leads to a predominantly resistant population.
Troubleshooting Guides
Problem 1: Inconsistent results in whole-plant dose-response assays.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Variable Plant Growth | Ensure uniform planting depth and soil moisture. Use plants of the same age and growth stage for treatment. Maintain consistent greenhouse conditions (temperature, light, humidity). |
| Inaccurate Herbicide Application | Calibrate spray equipment to ensure a consistent application volume and pressure. Use appropriate nozzles to achieve uniform spray coverage. |
| Improper Herbicide Formulation | Ensure the herbicide is properly dissolved or suspended in the spray solution. Use recommended adjuvants (e.g., surfactants, crop oil concentrates) as specified by the herbicide label to improve uptake. |
| Environmental Fluctuations | Monitor and record environmental conditions during the experiment. If possible, use controlled environment growth chambers to minimize variability. |
Problem 2: Lack of expected inhibition in in vitro PPO enzyme assays.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inactive Enzyme Extract | Prepare fresh enzyme extracts and keep them on ice at all times. Use a buffer with appropriate pH and additives (e.g., protease inhibitors) to maintain enzyme stability. Perform a protein quantification assay (e.g., Bradford assay) to normalize activity. |
| Incorrect Assay Conditions | Optimize the assay pH, temperature, and substrate concentration. Include a known PPO inhibitor as a positive control to validate the assay. |
| Substrate Degradation | Prepare fresh substrate solutions for each experiment. |
| Herbicide Insolubility | Ensure the PPO inhibitor is fully dissolved in an appropriate solvent (e.g., DMSO) before diluting into the assay buffer. Include a solvent control in your experiment. |
Data Presentation
Table 1: Factors Influencing the Efficacy of PPO-Inhibiting Herbicides
| Factor | Effect on Efficacy | Notes |
| Light Intensity | Increased light intensity generally increases efficacy. | The herbicidal action is light-dependent, as it relies on the photosensitizing activity of protoporphyrin IX. |
| Temperature | Higher temperatures tend to increase efficacy. | Affects the rate of enzymatic reactions and herbicide uptake. |
| Relative Humidity | High relative humidity generally enhances efficacy. | Improves herbicide absorption through the leaf cuticle. |
| Plant Size | Smaller plants are more susceptible. | Larger plants may have a more developed cuticle and a greater capacity for metabolic detoxification. |
| Weed Species | Efficacy varies significantly among different weed species. | |
| Adjuvants | Can significantly increase efficacy. | Improve spray retention, spreading, and penetration of the herbicide. |
Table 2: Examples of Resistance Ratios (RR) of Selected Weed Species to PPO-Inhibiting Herbicides
| Weed Species | Herbicide | Resistance Ratio (GR50 Resistant / GR50 Susceptible) | Reference |
| Amaranthus palmeri | Fomesafen | 6 to 21-fold | |
| Amaranthus retroflexus | Fomesafen | 51-fold | |
| Amaranthus retroflexus | Fluoroglycofen-ethyl | 9.0-fold | |
| Amaranthus retroflexus | Acifluorfen | 7.4-fold | |
| Euphorbia heterophylla | Lactofen | 47.7-fold | |
| Euphorbia heterophylla | Saflufenacil | 8.6-fold |
Note: Resistance ratios can vary between populations and experimental conditions.
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Bioassay
This protocol is designed to determine the dose-response of a weed species to a PPO-inhibiting herbicide and to calculate the GR50 (the dose required to cause a 50% reduction in plant growth).
Materials:
-
Seeds of susceptible and suspected resistant weed populations
-
Pots (e.g., 10 cm diameter) filled with a standard potting mix
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Growth chamber or greenhouse with controlled temperature and light
-
PPO-inhibiting herbicide
-
Appropriate adjuvants (as per herbicide label)
-
Cabinet sprayer calibrated to deliver a known volume
-
Balance for weighing plant biomass
Procedure:
-
Plant Preparation:
-
Sow seeds of both the susceptible and suspected resistant populations in pots.
-
After emergence, thin seedlings to a uniform number per pot (e.g., 2-4 plants).
-
Grow plants in a controlled environment (e.g., 25/20°C day/night temperature, 16-hour photoperiod) until they reach the desired growth stage for treatment (e.g., 2-4 true leaves).
-
-
Herbicide Preparation and Application:
-
Prepare a stock solution of the PPO inhibitor herbicide.
-
Perform serial dilutions to create a range of at least 6-8 herbicide doses, including a non-treated control. The dose range should be chosen to bracket the expected GR50 values for both susceptible and resistant populations.
-
Add any required adjuvants to the spray solutions according to the herbicide label.
-
Apply the herbicide treatments to the plants using a calibrated cabinet sprayer. Ensure uniform coverage.
-
-
Post-Treatment Growth and Evaluation:
-
Return the treated plants to the growth chamber or greenhouse.
-
Water the plants as needed, avoiding washing the herbicide off the foliage.
-
Visually assess plant injury at regular intervals (e.g., 3, 7, and 14 days after treatment).
-
At a predetermined time point (e.g., 14-21 days after treatment), harvest the above-ground biomass for each pot.
-
Determine the fresh or dry weight of the biomass.
-
-
Data Analysis:
-
Calculate the percent growth reduction for each herbicide dose relative to the non-treated control.
-
Plot the percent growth reduction against the logarithm of the herbicide dose.
-
Use a non-linear regression model (e.g., a three or four-parameter log-logistic model) to fit a dose-response curve and calculate the GR50 value for each population.
-
The resistance ratio (RR) can be calculated by dividing the GR50 of the resistant population by the GR50 of the susceptible population.
-
Protocol 2: In Vitro PPO Enzyme Inhibition Assay
This protocol measures the activity of the PPO enzyme in the presence of an inhibitor to determine the I50 value (the inhibitor concentration required to cause 50% inhibition of enzyme activity).
Materials:
-
Fresh leaf tissue from susceptible and suspected resistant plants
-
Extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, containing protease inhibitors)
-
Assay buffer (e.g., 50 mM phosphate buffer pH 6.8)
-
Substrate solution (e.g., protoporphyrinogen IX)
-
PPO-inhibiting herbicide stock solution (in DMSO)
-
Spectrophotometer or plate reader
-
Microcentrifuge
-
96-well plates
Procedure:
-
Enzyme Extraction:
-
Harvest fresh leaf tissue and immediately place it in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Add ice-cold extraction buffer to the powdered tissue and vortex thoroughly.
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C for 20 minutes.
-
Carefully collect the supernatant, which contains the crude enzyme extract. Keep the extract on ice.
-
Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
-
-
Enzyme Assay:
-
Prepare a series of dilutions of the PPO inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, the enzyme extract (diluted to an appropriate concentration), and the different concentrations of the PPO inhibitor. Include a control with no inhibitor.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C) for a few minutes.
-
Initiate the reaction by adding the substrate (protoporphyrinogen IX) to all wells.
-
Immediately measure the increase in absorbance at a specific wavelength (e.g., 630 nm for protoporphyrin IX) over time using a spectrophotometer or plate reader.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Express the enzyme activity as a percentage of the activity in the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response model to determine the I50 value.
-
Visualizations
Caption: Mechanism of action of PPO-inhibiting herbicides.
Caption: Troubleshooting workflow for PPO inhibitor herbicide experiments.
References
improving spray droplet size for optimal Fluazolate application
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing spray droplet size for Fluazolate application. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Troubleshooting Guide
Q1: We are observing inconsistent weed control in our this compound efficacy trials. Could spray droplet size be a contributing factor?
A1: Yes, inconsistent weed control is a common issue directly linked to improper spray droplet size. This compound is a pre-emergence herbicide, meaning it acts on weeds before they emerge from the soil.[1][2] For optimal performance, a uniform layer of the herbicide must be deposited on the soil surface.
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Fine Droplets (<150 µm): While they can provide excellent coverage in ideal conditions, they are highly susceptible to drift and evaporation, leading to a significant portion of the this compound not reaching the target soil area.[3][4] This results in patches of low herbicide concentration and subsequent weed breakthrough.
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Coarse Droplets (>400 µm): These droplets are less prone to drift, ensuring more of the active ingredient reaches the target zone.[3] However, if the droplets are too large, the distribution on the soil surface may be uneven, leaving gaps where weeds can emerge.
Q2: Our experiments are showing lower than expected efficacy despite using the recommended this compound concentration. What should we investigate regarding our spray setup?
A2: Lower than expected efficacy, when the concentration is correct, often points to issues with the application methodology. Here are key aspects of your spray setup to investigate:
-
Nozzle Selection and Condition: The type of nozzle and its condition are critical. Worn or damaged nozzles can lead to uneven spray patterns and incorrect droplet sizes. For pre-emergence herbicides like this compound, nozzles that produce a medium to coarse droplet size are generally recommended to balance coverage and drift.
-
Operating Pressure: The pressure at which you operate your sprayer directly influences the droplet size. Higher pressures tend to produce finer droplets, while lower pressures result in coarser droplets. It is crucial to operate within the recommended pressure range for your chosen nozzle to achieve the desired droplet size spectrum.
-
Boom Height: The height of the spray boom above the target (in this case, the soil surface) affects the uniformity of the spray pattern. An incorrect boom height can lead to uneven deposition and streaking.
-
Travel Speed: Inconsistent travel speed during application will result in variable application rates across the treated area, leading to under- or over-application in different sections.
Q3: We are concerned about the potential for spray drift affecting adjacent, non-target research plots. How can we minimize this?
A3: Minimizing spray drift is crucial for accurate experimental results and to avoid unintended effects on neighboring plots. Here are several strategies:
-
Select Drift-Reducing Nozzles: Utilize air-induction (AI) or other low-drift nozzle technologies. These nozzles are designed to produce coarser droplets that are less susceptible to wind.
-
Optimize Droplet Size: Aim for a "Coarse" to "Very Coarse" droplet size classification for pre-emergence applications where canopy penetration is not a factor.
-
Monitor Environmental Conditions: Avoid spraying in windy conditions (ideally, winds should be between 3 and 7 mph). Also, be mindful of temperature and humidity, as high temperatures and low humidity can increase the rate of droplet evaporation, making them more prone to drift.
-
Maintain Appropriate Boom Height: Keep the boom as low as possible while still ensuring uniform coverage.
-
Consider Adjuvants: Certain adjuvants, known as drift retardants, can be added to the spray tank to increase the viscosity of the spray solution and produce larger droplets.
Frequently Asked Questions (FAQs)
Q1: What is the ideal droplet size for this compound application?
A1: Since this compound is a pre-emergent herbicide applied to the soil, the primary goal is uniform coverage of the soil surface with minimal drift. Therefore, a Medium to Coarse droplet size is generally recommended. This balances the need for good surface distribution with the imperative to minimize off-target movement. For specific recommendations, always refer to the product label if available.
Q2: How does canopy cover affect the choice of droplet size for a pre-emergence herbicide like this compound?
A2: For a true pre-emergence application on bare soil, canopy cover is not a factor. However, if this compound is being applied in a situation with existing crop or weed residue (e.g., no-till or minimum-tillage systems), droplet size becomes more critical. In such cases, a coarser droplet may be necessary to ensure the herbicide penetrates the residue and reaches the soil surface. Finer droplets are more likely to be intercepted by the residue.
Q3: Can we use the same nozzle and pressure settings for this compound as we do for our foliar-applied fungicides?
A3: Not necessarily. Foliar-applied fungicides often require finer droplets to ensure thorough coverage of the plant's leaf surfaces for disease control. In contrast, for a pre-emergence herbicide like this compound, the target is the soil, and minimizing drift is a higher priority. Therefore, the optimal setup for this compound will likely involve nozzles and pressures that produce a coarser droplet spectrum than what is typically used for foliar fungicides.
Q4: How often should we calibrate our spray equipment?
A4: Sprayer calibration should be performed regularly to ensure accurate application. It is recommended to calibrate at the beginning of each research season, when switching between products with different application requirements, and any time nozzles or other components of the spray system are changed. Regular checks of nozzle output should also be conducted to identify any wear or blockages.
Data Presentation
Table 1: ASABE S572.1 Droplet Size Classification
| Category | Symbol | Volume Median Diameter (VMD) Range (µm) | Color Code |
| Very Fine | VF | < 145 | Red |
| Fine | F | 145 - 225 | Orange |
| Medium | M | 226 - 325 | Yellow |
| Coarse | C | 326 - 400 | Blue |
| Very Coarse | VC | 401 - 500 | Green |
| Extremely Coarse | XC | 501 - 650 | White |
| Ultra Coarse | UC | > 650 | Black |
This table provides a standardized classification of spray droplet sizes as defined by the American Society of Agricultural and Biological Engineers (ASABE).
Table 2: General Recommendations for Herbicide Application
| Herbicide Type | Target | Recommended Droplet Size | Rationale |
| This compound (Pre-emergence) | Soil Surface | Medium - Coarse | Balances uniform soil coverage with drift mitigation. |
| Post-emergence Contact | Weed Foliage | Medium | Requires good coverage of the leaf surface. |
| Post-emergence Systemic | Weed Foliage | Coarse | Less dependent on complete coverage as the active ingredient translocates within the plant. |
Experimental Protocols
Protocol 1: Determining Optimal Droplet Size for this compound Efficacy on a Bare Soil Surface
-
Objective: To determine the effect of different spray droplet sizes on the efficacy of this compound for pre-emergent weed control.
-
Materials:
-
This compound technical grade material
-
Appropriate solvent and formulation reagents
-
Research-grade sprayer with adjustable pressure and interchangeable nozzles (e.g., TeeJet® XR, AIXR) capable of producing Fine, Medium, and Coarse droplet spectra.
-
Water-sensitive paper
-
Trays filled with a standardized soil mix
-
Seeds of a target weed species (e.g., Amaranthus retroflexus)
-
Controlled environment growth chamber
-
-
Methodology:
-
Prepare a stock solution of this compound at the desired concentration.
-
Calibrate the sprayer to deliver a consistent volume per unit area.
-
For each droplet size category (Fine, Medium, Coarse), select the appropriate nozzle and pressure combination. Confirm the droplet size spectrum by spraying water onto water-sensitive paper and analyzing the droplets.
-
Arrange the soil trays in the spray chamber.
-
Apply the this compound solution to the soil trays using the different droplet size settings. Include an untreated control group.
-
After application, sow the weed seeds uniformly across all trays.
-
Move the trays to a growth chamber with controlled light, temperature, and humidity.
-
After a predetermined period (e.g., 21 days), assess weed emergence and biomass in each tray.
-
Analyze the data to determine which droplet size provided the most effective weed control.
-
Visualizations
References
Fluazolate Performance in Varied Soil Environments: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the factors influencing the performance of Fluazolate in different soil types. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support experimental design and interpretation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the behavior and efficacy of this compound in soil.
Q1: What is this compound and how does it work?
This compound is a pre-emergence herbicide used for the control of broad-leaved weeds and grasses.[1] Its mode of action is the inhibition of protoporphyrinogen oxidase (PPO), an enzyme essential for chlorophyll and heme biosynthesis in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which in the presence of light and oxygen, results in the rapid generation of reactive oxygen species that cause cell membrane disruption and ultimately, plant death.
Q2: What are the key soil factors that influence the performance of this compound?
The efficacy of this compound is significantly affected by several soil properties:
-
Soil Organic Matter (SOM): Higher SOM content generally leads to increased adsorption of this compound, which can reduce its bioavailability in the soil solution for weed uptake.[2][3] This may necessitate higher application rates in soils with high organic matter to achieve the desired level of weed control.
-
Soil Texture (Clay Content): Soils with higher clay content tend to adsorb more this compound due to the large surface area and charged nature of clay particles.[4] This can decrease its concentration in the soil solution and potentially reduce its herbicidal activity.
-
Soil pH: The pH of the soil can influence the chemical form and persistence of some herbicides. While specific data for this compound is limited, soil pH is a known factor affecting the activity and degradation of many herbicides.[5] For some herbicides, acidic or alkaline conditions can alter their charge and increase their adsorption to soil colloids, affecting their availability and degradation rate.
-
Soil Moisture: Adequate soil moisture is crucial for the activation and movement of pre-emergence herbicides like this compound into the weed germination zone. Dry conditions can limit its efficacy.
Q3: How persistent is this compound in the soil?
This compound is considered to be moderately persistent in soil. The typical soil half-life (DT₅₀), which is the time it takes for 50% of the initial amount to degrade, is approximately 44 days under aerobic laboratory conditions. However, this value can vary significantly depending on the specific soil type, microbial activity, temperature, and moisture conditions.
Q4: Can this compound carryover and injure subsequent crops?
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Reduced or no weed control | High Soil Organic Matter or Clay Content: this compound is strongly adsorbed to organic matter and clay, reducing its availability. | - Increase the application rate of this compound in accordance with label recommendations for high organic matter or heavy clay soils.- Consider incorporating the herbicide into the soil to improve its distribution in the weed germination zone. |
| Dry Soil Conditions: Insufficient rainfall or irrigation after application prevents the activation and movement of the herbicide to the weed seeds. | - Apply this compound when rainfall is expected or follow with irrigation to move the herbicide into the soil profile.- For laboratory studies, ensure soil moisture is maintained at an optimal level for herbicide activity. | |
| Incorrect Application Timing: this compound is a pre-emergence herbicide and must be applied before weed seeds germinate. | - Apply this compound to a clean, weed-free soil surface.- Ensure application occurs before the target weed species begin to emerge. | |
| Crop Injury (Phytotoxicity) | Application to a sensitive crop: The crop being grown may not be tolerant to this compound. | - Consult the herbicide label for a list of tolerant crops.- Conduct a bioassay with the intended crop to assess its sensitivity before large-scale application. |
| Herbicide Carryover: Residual this compound from a previous application is affecting a sensitive rotational crop. | - Be aware of the crop rotation restrictions on the this compound label.- In fields with a history of this compound use, consider planting a tolerant rotational crop.- Tillage can help to dilute the herbicide residue in the soil. | |
| Improper Application: Over-application or uneven distribution can lead to localized high concentrations of the herbicide. | - Calibrate application equipment to ensure accurate and uniform delivery.- Avoid overlapping spray patterns. | |
| Inconsistent Results Across Experiments | Variability in Soil Samples: Differences in soil composition (organic matter, clay content, pH) between batches can lead to different levels of herbicide efficacy. | - Thoroughly homogenize and characterize each batch of soil before use.- Use a consistent soil source for comparative studies whenever possible. |
| Environmental Conditions: Variations in temperature, moisture, and light in the laboratory or greenhouse can affect herbicide degradation and plant growth. | - Maintain consistent environmental conditions across all experimental units.- Record and report all environmental parameters. |
Section 3: Data on this compound Performance
While specific comparative data for this compound across different soil types is limited in publicly available literature, the following table summarizes general expectations based on established principles of herbicide-soil interactions.
| Soil Type | Organic Matter | Clay Content | Expected this compound Adsorption (Koc/Kd) | Expected Efficacy at Standard Rate | Expected Persistence (Half-life) |
| Sandy Loam | Low | Low | Low | High | Shorter |
| Silt Loam | Moderate | Moderate | Moderate | Moderate | Moderate |
| Clay Loam | Moderate to High | High | High | Lower | Longer |
| Organic Soil | High | Variable | Very High | Low | Potentially Longer |
Note: This table provides qualitative predictions. Actual values will vary depending on specific soil characteristics.
Section 4: Experimental Protocols
This section outlines detailed methodologies for key experiments to evaluate the performance of this compound in different soil types.
Protocol for Determining Soil Dissipation Half-Life (DT₅₀)
Objective: To determine the rate of this compound degradation in a specific soil under controlled laboratory conditions.
Materials:
-
This compound analytical standard
-
Test soil, sieved (<2 mm)
-
Incubation containers (e.g., glass jars with breathable lids)
-
Analytical balance
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system
-
Solvents for extraction (e.g., acetonitrile, methanol)
Procedure:
-
Soil Characterization: Analyze the test soil for its physicochemical properties, including texture (sand, silt, clay percentages), organic matter content, pH, and cation exchange capacity (CEC).
-
Spiking: Treat a known mass of the test soil with a standard solution of this compound to achieve a desired concentration. Ensure homogenous mixing.
-
Incubation: Place the treated soil into incubation containers. Adjust the soil moisture to a specified level (e.g., 75% of field capacity) and maintain a constant temperature (e.g., 20°C) in the dark.
-
Sampling: Collect soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 42, 56 days).
-
Extraction: Extract this compound from the soil samples using an appropriate solvent mixture.
-
Analysis: Quantify the concentration of this compound in the extracts using a validated HPLC-MS/MS method.
-
Data Analysis: Plot the concentration of this compound over time and use first-order kinetics to calculate the DT₅₀ value.
Protocol for Determining Soil Sorption Coefficient (Kd and Koc)
Objective: To quantify the extent of this compound adsorption to a specific soil.
Materials:
-
This compound analytical standard
-
Test soil, sieved (<2 mm)
-
0.01 M CaCl₂ solution
-
Centrifuge tubes
-
Shaker
-
HPLC-MS/MS system
Procedure:
-
Soil Characterization: As described in the dissipation study protocol.
-
Equilibrium Study: Prepare a series of this compound solutions of known concentrations in 0.01 M CaCl₂.
-
Incubation: Add a known mass of soil to each centrifuge tube, followed by a known volume of one of the this compound solutions.
-
Shaking: Agitate the tubes on a shaker for a predetermined equilibrium period (e.g., 24 hours) at a constant temperature.
-
Centrifugation: Centrifuge the tubes to separate the soil from the solution.
-
Analysis: Determine the concentration of this compound remaining in the supernatant using HPLC-MS/MS.
-
Calculation:
-
Calculate the amount of this compound sorbed to the soil by subtracting the amount in the final solution from the initial amount.
-
The soil sorption coefficient (Kd) is the ratio of the concentration of this compound in the soil to the concentration in the equilibrium solution.
-
The organic carbon-normalized sorption coefficient (Koc) is calculated by dividing Kd by the fraction of organic carbon in the soil.
-
Section 5: Visualizing Experimental Workflows and Logical Relationships
Experimental Workflow for Soil Dissipation Study
References
Technical Support Center: Fluazolate Stability Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for Fluazolate stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for azole fungicides like this compound?
A1: Azole fungicides can degrade through several pathways, with the most common being hydrolysis, oxidation, and photolysis.[1][2][3] Studies on similar azole compounds have shown susceptibility to acid-base hydrolysis and oxidation.[4] For instance, the main degradation route for some azole fungicides under UV irradiation involves the substitution of halogen atoms with hydroxyl groups, ultimately leading to imidazole or triazole as final products.[1]
Q2: What are the recommended storage conditions for long-term stability testing of this compound?
A2: According to ICH guidelines, for a substance intended for storage at room temperature, long-term stability testing should typically be conducted at 25°C ± 2°C with 60% RH ± 5% RH or 30°C ± 2°C with 65% RH ± 5% RH. Given that this compound is a herbicide that may be used in various climatic zones, testing at 30°C ± 2°C / 75% RH ± 5% RH may also be relevant.
Q3: How frequently should samples be tested during a long-term stability study?
A3: For a product with a proposed shelf life of at least 12 months, the recommended frequency of testing is every three months for the first year, every six months for the second year, and annually thereafter.
Q4: What is a "significant change" in the context of a stability study for an active pharmaceutical ingredient (API) like this compound?
A4: A "significant change" for an API is defined as the failure to meet its established specifications for identity, purity, and potency. This necessitates the use of validated stability-indicating analytical methods.
Q5: What analytical techniques are most suitable for this compound stability testing?
A5: High-Performance Liquid Chromatography (HPLC) is a primary and versatile technique for stability testing, capable of separating, identifying, and quantifying the active ingredient and its degradation products. Coupling HPLC with Mass Spectrometry (LC-MS) is highly effective for structural elucidation of unknown degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase composition or pH. | Optimize the mobile phase by adjusting the organic solvent ratio and pH to improve separation. A gradient elution may be necessary. |
| Column degradation. | Use a guard column and ensure the mobile phase is filtered and degassed. Replace the analytical column if performance does not improve. | |
| Inconsistent results between replicate samples. | Sample preparation variability. | Ensure a homogenous sample solution. Use precise and calibrated pipettes and volumetric flasks. |
| Instrument instability. | Allow the HPLC system to equilibrate thoroughly. Check for leaks and ensure consistent pump performance. | |
| Appearance of unexpected peaks in the chromatogram. | Contamination from solvents, glassware, or the instrument. | Use high-purity solvents and thoroughly clean all glassware. Run a blank gradient to check for system contamination. |
| Formation of new degradation products. | Perform peak purity analysis using a photodiode array (PDA) detector. Use LC-MS to identify the structure of the new peak. | |
| Mass balance is less than 95% in forced degradation studies. | Co-elution of degradation products with the main peak. | Optimize the chromatographic method to achieve baseline separation of all peaks. |
| Non-chromophoric degradation products. | Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer in addition to a UV detector. | |
| Volatile degradation products. | Use headspace gas chromatography (GC) to analyze for volatile compounds. | |
| This compound appears to be highly stable under all forced degradation conditions. | Insufficiently harsh stress conditions. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure. |
| Low solubility of this compound in the stress medium. | Use a co-solvent to increase the solubility of this compound, ensuring the co-solvent itself is stable under the stress conditions. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the methodology for conducting forced degradation studies to identify potential degradation pathways and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N HCl. Reflux at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Alkaline Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N NaOH. Reflux at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% w/v hydrogen peroxide. Reflux at 80°C for 2 hours. Cool and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Thermal Degradation: Place the solid this compound powder in a hot air oven at 60°C for 60 days. Periodically sample, dissolve in the solvent, and dilute to a final concentration of approximately 100 µg/mL.
-
Photolytic Degradation: Expose the this compound solution (in a quartz cuvette) to UV light (e.g., 254 nm) for an extended period (e.g., 180 days). Prepare a control sample protected from light. Dilute to a final concentration of approximately 100 µg/mL.
3. Analysis:
-
Analyze all stressed samples, along with a non-stressed control solution, using a validated stability-indicating HPLC method.
-
A typical starting HPLC method could be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) and UV detection at an appropriate wavelength (e.g., 226 nm, as used for a similar azole).
Protocol 2: Long-Term Stability Study of this compound Formulation
This protocol describes the methodology for a long-term stability study of a this compound-containing product.
1. Sample Preparation and Storage:
-
Prepare at least three batches of the this compound formulation in its final proposed packaging.
-
Place the samples in a stability chamber under the selected long-term storage conditions (e.g., 30°C ± 2°C / 65% RH ± 5% RH).
2. Testing Schedule:
-
Pull samples for analysis at specified time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.
3. Analytical Tests:
-
At each time point, perform the following tests:
-
Appearance: Visual inspection for any changes in color, clarity, or phase separation.
-
Assay: Quantify the amount of this compound remaining using a validated stability-indicating HPLC method.
-
Degradation Products: Identify and quantify any degradation products using the same HPLC method.
-
pH (if applicable for liquid formulations).
-
Microbiological testing (if applicable).
-
4. Data Evaluation:
-
Evaluate the data to determine the shelf-life of the product, which is the time period during which the product is expected to remain within its approved specifications under the defined storage conditions.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | Temperature | % Assay of this compound | % Total Degradation | Number of Degradants |
| 1N HCl | 2 hours | 80°C | |||
| 1N NaOH | 2 hours | 80°C | |||
| 6% H₂O₂ | 2 hours | 80°C | |||
| Thermal | 60 days | 60°C | |||
| Photolytic (UV 254nm) | 180 days | Ambient |
Note: This table should be populated with experimental data.
Table 2: Long-Term Stability Data for this compound Formulation (30°C/65% RH)
| Time Point (Months) | Appearance | Assay (%) | Degradant A (%) | Degradant B (%) | Total Degradants (%) |
| 0 | |||||
| 3 | |||||
| 6 | |||||
| 9 | |||||
| 12 | |||||
| 18 | |||||
| 24 | |||||
| 36 |
Note: This table should be populated with experimental data.
Visualizations
Caption: Workflow for this compound forced degradation studies.
Caption: Logic for stability testing based on ICH guidelines.
References
Validation & Comparative
A Comparative Analysis of Fluazolate and Sulfentrazone for Pre-Emergence Weed Control
Aimed at researchers, scientists, and agricultural professionals, this guide provides an objective comparison of the pre-emergence herbicides fluazolate and sulfentrazone. This document synthesizes available experimental data to evaluate their performance, outlines experimental protocols for key studies, and visualizes their mechanisms and comparative efficacy.
Introduction
Effective pre-emergence weed control is a critical component of integrated weed management strategies, aiming to prevent weed establishment and competition with crops during the crucial early stages of growth. Both this compound and sulfentrazone are herbicides that can be utilized for this purpose, offering control of a range of broadleaf and grassy weeds. This guide provides a detailed comparison of their performance based on available scientific literature.
Sulfentrazone is a well-documented aryl triazinone herbicide known for its broad-spectrum activity.[1] It is primarily absorbed by the roots and, to a lesser extent, the shoots of emerging weeds.[2][3] Its efficacy is influenced by soil properties such as type, organic matter content, and pH.[3]
This compound , also known by the name isopropazol, is a phenylpyrazole herbicide.[4] While less extensively documented in readily available literature, studies have demonstrated its potential for pre-emergence control of key weeds in certain crops.
Mechanism of Action
Both sulfentrazone and this compound are inhibitors of the enzyme protoporphyrinogen oxidase (PPO). PPO is a key enzyme in the chlorophyll and heme biosynthesis pathways in plants. Inhibition of this enzyme leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the formation of highly reactive oxygen species. These reactive molecules cause rapid lipid peroxidation and disruption of cell membranes, leading to cellular leakage, necrosis, and ultimately, the death of susceptible weed seedlings as they emerge.
Comparative Efficacy Data
The following tables summarize the weed control efficacy of this compound and sulfentrazone based on available experimental data. It is important to note that direct comparative studies under identical conditions are limited.
This compound Efficacy in Wheat
An experiment conducted at the Directorate of Wheat Research (DWR) in Karnal, India, during 1998-99 evaluated the pre-emergence application of this compound for weed control in wheat.
Table 1: Efficacy of Pre-Emergence this compound in Wheat
| Herbicide | Application Rate (g a.i./ha) | Target Weed | Weed Control (%) |
| This compound | 150 | Phalaris minor and other weeds | "quite effective" |
Note: The original study described the control as "quite effective" without providing a specific percentage. This indicates a high level of weed suppression.
Sulfentrazone Efficacy in Various Crops
Sulfentrazone has been evaluated more extensively across a variety of crops and weed species. The following table presents a summary of its performance from different studies.
Table 2: Efficacy of Pre-Emergence Sulfentrazone
| Crop | Application Rate (g a.i./ha) | Target Weeds | Weed Control Efficiency (%) | Reference |
| Transplanted Rice | 250 | Monocot and Dicot Weeds | 93-96 | |
| Transplanted Rice | 300 | Monocot and Dicot Weeds | 95-97 | |
| Fodder Maize | 180 | General Weeds | Effective |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the experimental protocols for the key studies cited.
Protocol for this compound Evaluation in Wheat (Chhokar & Singh, 2001)
-
Experimental Design: The specific experimental design (e.g., Randomized Complete Block) is not detailed in the available abstract.
-
Location: The experiment was conducted at the Directorate of Wheat Research (DWR), Karnal, India.
-
Timeframe: The study was carried out during the 1998-99 growing season.
-
Treatments:
-
This compound was applied pre-emergence at a rate of 150 g a.i./ha.
-
Application timing was 3 days after sowing.
-
Other treatments in the study included sulfosulfuron at different rates and timings.
-
-
Data Collection:
-
Efficacy was evaluated based on the control of Phalaris minor and other present weeds.
-
Wheat grain yield was also recorded.
-
Protocol for Sulfentrazone Evaluation in Transplanted Rice
-
Experimental Design: Randomized block design with three replications.
-
Location: Zonal Agricultural & Horticultural Research Station, Brahmavar, Udupi, Karnataka, India.
-
Soil Type: Sandy loam with medium organic carbon (0.68%) and acidic pH (5.10).
-
Treatments:
-
Sulfentrazone 39.6% SC applied at 250, 300, and 500 g a.i./ha.
-
Standard checks included Pretilachlor and a combination of Penoxasulam + Butachlor.
-
Hand weeding and a weedy check were also included for comparison.
-
-
Application: Herbicides were applied 0-3 days after transplanting using a knapsack sprayer with a flat fan nozzle at a spray volume of 500 liters/ha.
-
Data Collection:
-
Weed density (monocots and dicots) was recorded at 15, 30, and 45 days after transplanting.
-
Weed dry weight was measured.
-
Weed Control Efficiency (WCE) was calculated based on weed biomass.
-
Comparative Summary and Logical Relationships
The available data, while not from direct head-to-head trials, allows for a logical comparison of the two herbicides.
Conclusion
Both this compound and sulfentrazone function as PPO inhibitors, providing pre-emergence control of a variety of weeds. Sulfentrazone is a widely studied herbicide with proven efficacy against a broad spectrum of monocot and dicot weeds in various cropping systems. Its performance is, however, influenced by soil characteristics.
This compound has demonstrated effective pre-emergence control of important weeds like Phalaris minor in wheat. However, the publicly available data on its performance is significantly more limited compared to sulfentrazone. This data gap highlights the need for further research to fully characterize the efficacy, crop safety, and optimal use conditions for this compound.
For researchers and drug development professionals, sulfentrazone offers a well-established baseline for PPO-inhibiting herbicide performance. This compound, on the other hand, represents a potentially valuable tool for weed management, particularly in wheat, that warrants further investigation to establish its full spectrum of activity and comparative advantages. Future research should focus on direct comparative trials of these two active ingredients across a range of weed species, soil types, and environmental conditions to provide a more definitive assessment of their relative performance.
References
A Comparative Analysis of Fluazolate and Other Phenylpyrazole Herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Fluazolate and other phenylpyrazole herbicides, focusing on their mode of action, herbicidal efficacy, and the experimental protocols used for their evaluation. While public-domain quantitative performance data for this compound is limited, this guide contextualizes its role within the broader class of phenylpyrazole herbicides that act as protoporphyrinogen oxidase (PPO) inhibitors.
Introduction to Phenylpyrazole Herbicides
The phenylpyrazole chemical class, long recognized for its insecticidal members like fipronil, has also given rise to a distinct group of herbicides.[1] Unlike their insecticidal counterparts that target the central nervous system by blocking GABA-gated chloride channels, these herbicidal phenylpyrazoles act on a completely different target site within plants.[1][2] this compound, also known by the developmental codes JV 485 and MON 48500, is a pre-emergence herbicide for the control of broad-leaved weeds and various grasses.[3]
The primary mode of action for this compound and other herbicidal phenylpyrazoles is the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[4] This enzyme is crucial in the biosynthesis of both chlorophyll and heme in plants. By inhibiting PPO, these herbicides trigger a cascade of events that lead to rapid cell membrane disruption and plant death.
Mode of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
The signaling pathway for PPO-inhibiting herbicides is a well-established mechanism of action. PPO is the last common enzyme in the biosynthetic pathway of chlorophyll and heme, converting protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX).
The inhibition of PPO by phenylpyrazole herbicides leads to an accumulation of PPGIX. This excess PPGIX leaks from the chloroplast into the cytoplasm, where it is rapidly oxidized to PPIX. This cytoplasmic accumulation of PPIX, in the presence of light and oxygen, results in the formation of highly reactive singlet oxygen. These reactive oxygen species cause lipid peroxidation, leading to the rapid destruction of cell membranes and ultimately, cell death and necrosis of the plant tissue.
Below is a diagram illustrating the signaling pathway of PPO inhibition.
Comparative Efficacy of Phenylpyrazole PPO Inhibitors
Direct comparative and quantitative efficacy data for this compound is not widely available in the public domain. However, research on other phenylpyrazole-based PPO inhibitors provides insight into the expected performance of this class of herbicides. The efficacy is often measured by the concentration required to inhibit the PPO enzyme by 50% (IC50) in in-vitro assays, or the dose required to cause 50% growth reduction (GR50) or mortality (LD50) in whole-plant bioassays.
The following table summarizes the herbicidal activity of several novel phenylpyrazole derivatives that act as PPO inhibitors against the common weed, Amaranthus retroflexus (redroot pigweed).
| Compound | Post-emergence Inhibition of A. retroflexus at 150 g a.i./ha (%) |
| 7a | Good |
| 7b | Good |
| 7e | Good |
| 7f | Good |
| 7g | Good |
| 7i | Good |
| 7l | Good |
| Fomesafen (Commercial Standard) | Good |
Note: "Good" indicates a high level of herbicidal activity as described in the cited study. Specific percentage inhibition values were not provided in a tabular format in the source.
The following table presents the ED50 values for selected phenylpyrazole PPO inhibitors against A. retroflexus.
| Compound | ED50 (g a.i./ha) for A. retroflexus |
| 7b | 13.20 |
| 7f | 12.57 |
| Positive Control | 10.67 |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the comparative evaluation of herbicides. Below are representative protocols for in-vitro PPO inhibition assays and whole-plant herbicidal efficacy trials.
In-Vitro PPO Inhibition Assay
This protocol outlines the steps to determine the IC50 value of a phenylpyrazole herbicide against the PPO enzyme.
-
Enzyme Extraction :
-
Homogenize fresh plant tissue (e.g., spinach leaves) in a chilled extraction buffer (e.g., Tris-HCl with sucrose, EDTA, and protease inhibitors).
-
Centrifuge the homogenate at low speed to remove cell debris.
-
Further centrifuge the supernatant at high speed to pellet the chloroplasts.
-
Resuspend the chloroplast pellet in a lysis buffer to release the PPO enzyme.
-
Determine the protein concentration of the enzyme extract using a standard method (e.g., Bradford assay).
-
-
Enzyme Activity Assay :
-
Prepare a reaction mixture containing a buffer (e.g., phosphate buffer), a substrate (protoporphyrinogen IX), and a reducing agent (e.g., DTT).
-
Add a range of concentrations of the test herbicide (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO) to the reaction mixture.
-
Initiate the reaction by adding a specific amount of the PPO enzyme extract.
-
Monitor the increase in fluorescence resulting from the formation of protoporphyrin IX over time using a fluorometer.
-
-
IC50 Determination :
-
Calculate the rate of the enzymatic reaction for each herbicide concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the herbicide concentration.
-
Determine the IC50 value, which is the concentration of the herbicide that causes 50% inhibition of the PPO enzyme activity.
-
Whole-Plant Herbicidal Efficacy Bioassay
This protocol describes a greenhouse experiment to evaluate the pre-emergence and post-emergence herbicidal activity of phenylpyrazole compounds.
-
Plant Material and Growth Conditions :
-
Sow seeds of target weed species (e.g., Amaranthus retroflexus, Phalaris minor) and a crop species (for selectivity assessment) in pots or trays filled with a standard potting mix.
-
For pre-emergence trials, apply the herbicide immediately after sowing.
-
For post-emergence trials, grow the plants in a greenhouse under controlled conditions (e.g., 25°C, 16-hour photoperiod) until they reach the 2-4 leaf stage.
-
-
Herbicide Application :
-
Prepare a stock solution of the test herbicide in a suitable solvent and dilute it to the desired concentrations with water containing a surfactant (e.g., Tween-20).
-
Apply the herbicide solutions to the soil surface (pre-emergence) or onto the plant foliage (post-emergence) using a calibrated laboratory sprayer to ensure uniform coverage.
-
Include an untreated control and a commercial standard for comparison.
-
-
Data Collection and Analysis :
-
After a specified period (e.g., 14-21 days), visually assess the percentage of weed control (phytotoxicity) on a scale of 0% (no effect) to 100% (complete plant death).
-
Harvest the above-ground biomass and measure the fresh or dry weight.
-
Calculate the percent growth reduction relative to the untreated control.
-
For dose-response studies, determine the GR50 or LD50 values by fitting the data to a logarithmic or sigmoidal dose-response curve.
-
The following diagram illustrates a general workflow for conducting herbicide efficacy trials.
Conclusion
This compound is a member of the phenylpyrazole class of herbicides with a distinct mode of action from its insecticidal relatives, targeting the PPO enzyme in plants. While specific comparative data for this compound is limited in publicly accessible literature, the research on other phenylpyrazole PPO inhibitors demonstrates the potential of this chemical class for effective weed control. The provided experimental protocols offer a framework for researchers to conduct further comparative studies to elucidate the specific performance characteristics of this compound and to aid in the development of new and improved PPO-inhibiting herbicides.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase | Semantic Scholar [semanticscholar.org]
- 3. This compound [sitem.herts.ac.uk]
- 4. downloads.regulations.gov [downloads.regulations.gov]
Cross-Resistance Profiles of PPO Inhibitors: A Comparative Analysis in Resistant Weed Biotypes
A notable gap in current research is the lack of publicly available studies specifically detailing the cross-resistance patterns of Fluazolate with other protoporphyriogen oxidase (PPO) inhibitors. This compound, a phenylpyrazole herbicide, belongs to the WSSA Group 14 herbicides, which act by inhibiting the PPO enzyme critical for chlorophyll and heme biosynthesis in plants. While direct comparative data for this compound is absent, extensive research on other PPO inhibitors, particularly in resistant Amaranthus palmeri (Palmer amaranth) populations, provides valuable insights into the potential for cross-resistance within this class of herbicides.
This guide synthesizes available experimental data to offer a comparative overview of cross-resistance among various PPO inhibitors. The focus is on weed populations with confirmed resistance mechanisms, primarily target-site mutations in the PPX2 gene, which encodes the PPO enzyme.
Quantitative Comparison of PPO Inhibitor Efficacy in Resistant Weeds
The evolution of resistance to PPO inhibitors in weed species like Amaranthus palmeri is a significant concern for weed management. The primary mechanism of resistance involves mutations in the PPX2 gene, with the glycine deletion at position 210 (ΔG210) being the most predominant. This mutation confers broad cross-resistance to many PPO inhibitors.
The following table summarizes the resistance levels of a fomesafen-resistant Amaranthus palmeri population (harboring the ΔG210 mutation) to various PPO inhibitors. Resistance is expressed as a Resistance Ratio (RR), which is the ratio of the herbicide dose required to cause 50% growth reduction (GR₅₀) in the resistant population compared to a susceptible population.
| Herbicide (Chemical Class) | Resistant Population GR₅₀ (g ai/ha) | Susceptible Population GR₅₀ (g ai/ha) | Resistance Ratio (RR) |
| Fomesafen (Diphenyl ether) | 82 | 13.7 | 6.0[1] |
| Lactofen (Diphenyl ether) | >448 | 2.8 | >160 |
| Acifluorfen (Diphenyl ether) | >1120 | 14.2 | >79 |
| Flumioxazin (N-phenylphthalimide) | 35.5 | 1.8 | 19.7 |
| Saflufenacil (Pyrimidinedione) | 2.4 | 0.4 | 6.0 |
| Carfentrazone-ethyl (Triazolinone) | 3.9 | 0.2 | 19.5 |
| Pyraflufen-ethyl (Phenylpyrazole) | 1.2 | 0.1 | 12.0 |
Note: Data is compiled from studies on Amaranthus palmeri with the ΔG210 mutation. The absence of specific data for this compound prevents its direct inclusion in this comparison.
Experimental Protocols
The data presented in this guide are derived from whole-plant dose-response assays and enzyme activity assays. The methodologies for these experiments are crucial for understanding and comparing the reported resistance levels.
Whole-Plant Dose-Response Assay
This assay is fundamental for determining the level of resistance in a weed population to a specific herbicide.
-
Plant Material: Seeds from both suspected resistant and known susceptible weed populations are germinated and grown in a controlled greenhouse environment.
-
Herbicide Application: Seedlings at a consistent growth stage (e.g., 8-10 cm in height) are treated with a range of herbicide doses.[2] Typically, 6 to 8 doses are used, spanning from sublethal to lethal concentrations for the susceptible population.[2] Herbicides are applied using a calibrated sprayer to ensure uniform coverage.
-
Experimental Design: A completely randomized design with multiple replications for each herbicide dose and plant population is employed.
-
Data Collection: Plant injury is visually assessed at specific time points (e.g., 21 days after treatment).[3] Additionally, the above-ground biomass is harvested, dried, and weighed to quantify the growth reduction compared to untreated control plants.
-
Data Analysis: The GR₅₀ values are calculated by fitting the biomass data to a non-linear regression model (e.g., a three-parameter log-logistic function). The Resistance Ratio (RR) is then determined by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population.
PPO Enzyme Activity Assay
This in vitro assay directly measures the inhibitory effect of herbicides on the PPO enzyme extracted from resistant and susceptible plants.
-
Enzyme Extraction: Leaf tissue from both resistant and susceptible plants is homogenized in an extraction buffer to isolate the PPO enzyme.
-
Reaction Mixture: The assay is conducted in a reaction mixture containing a buffer, the extracted enzyme, and the substrate protoporphyrinogen IX.
-
Inhibitor Addition: Varying concentrations of the PPO-inhibiting herbicide are added to the reaction mixture.
-
Activity Measurement: The activity of the PPO enzyme is determined by measuring the rate of formation of protoporphyrin IX, which can be quantified spectrophotometrically.
-
Data Analysis: The concentration of the herbicide that inhibits 50% of the enzyme activity (I₅₀) is calculated for both resistant and susceptible enzyme extracts. The ratio of I₅₀ values (Resistant/Susceptible) indicates the level of target-site resistance.
Visualizing PPO Inhibition and Resistance Mechanisms
The following diagrams illustrate the mode of action of PPO inhibitors and the primary mechanisms of resistance.
References
A Comparative Guide to Analytical Methods for the Detection of Triazole Fungicides, with Reference to Fluazolate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods applicable to the detection of triazole fungicides, including Fluazolate. Due to the limited availability of specific comparative studies on this compound, this document leverages data from validated methods for structurally similar triazole fungicides. The information presented is intended to assist researchers in selecting appropriate analytical techniques and developing robust validation protocols.
Introduction to this compound
This compound is a member of the triazole class of fungicides.[1][2][3] Its chemical name is isopropyl 5-[4-bromo-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-2-chloro-4-fluorobenzoate.[1][4] While specific analytical method validation data for this compound is not widely published, the methodologies employed for other triazole fungicides are highly relevant and adaptable.
Data Presentation: Performance of Analytical Methods for Triazole Fungicide Detection
The following table summarizes the performance of various analytical methods for the detection of several triazole fungicides. This data, gathered from a range of studies, provides a benchmark for expected performance when developing a method for this compound. The primary techniques include High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS), as well as Gas Chromatography-Mass Spectrometry (GC-MS).
| Analytical Method | Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD%) | Reference |
| HPLC-DAD | Diniconazole, Fluquinconazole, Flusilazole, Myclobutanil, Tebuconazole, Tetraconazole | Liquid Extracts | 1.5 - 5.9 µg/L | - | - | < 13.2% (inter and intraday) | |
| Solid Products | 0.08 - 0.3 mg/kg | - | - | < 13.2% (inter and intraday) | |||
| LC-MS | 9 Triazoles (including Triadimenol, Tebuconazole, Propiconazole) | Fruits and Vegetables | - | 0.01 mg/kg | 90 - 105% | - | |
| UPLC-MS/MS | 51 Pesticides (including Triazoles) | Tomato | - | 10 µg/kg (for 82% of pesticides) | 70 - 120% | - | |
| GC-MS/MS | 59 Pesticides | Vine Leaves | - | - | 60 - 110% | < 20% | |
| EA-LLME-TDES-HPLC | Triazole Fungicides | Environmental Water, Honey, Beans | 0.3 - 1.0 µg/L | 3 - 10 µg/L | 82 - 106% | < 4.89% | |
| LC-MS/MS | Propiconazole | Soil | - | 4.0 µg/kg | 93 - 99% | < 11.2% | |
| 1,2,4-triazole (metabolite) | Soil | - | 1.1 µg/kg | 83 - 97% | < 7.8% |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation and validation of analytical methods. Below are generalized methodologies for the key techniques cited.
1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is widely adopted for the extraction of pesticide residues from various food matrices.
-
Extraction: A homogenized sample (e.g., 10-15 g) is weighed into a centrifuge tube. Acetonitrile (or a suitable solvent) is added, followed by a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation. The tube is shaken vigorously and then centrifuged.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a d-SPE tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interferences like fatty acids and sugars, along with magnesium sulfate to remove residual water. The tube is vortexed and centrifuged.
-
Final Extract: The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS/MS.
2. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are powerful techniques for separating and quantifying non-volatile and thermally labile compounds like many triazole fungicides.
-
Chromatographic System: A liquid chromatograph equipped with a pump, autosampler, column oven, and a suitable detector (e.g., DAD or mass spectrometer).
-
Column: A reversed-phase C18 column is commonly used for the separation of triazole fungicides.
-
Mobile Phase: A gradient elution using a mixture of water (often with an additive like formic acid or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.
-
Detection:
-
Diode Array Detector (DAD): Provides spectral information and is a robust detector for initial screening.
-
Mass Spectrometry (MS and MS/MS): Offers high selectivity and sensitivity, enabling confident identification and quantification at low levels. Electrospray ionization (ESI) is a common ionization source for LC-MS analysis of fungicides.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile and thermally stable compounds. Some triazole fungicides are amenable to GC analysis.
-
Chromatographic System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Injection: A split/splitless injector is commonly used.
-
Temperature Program: A temperature gradient is applied to the oven to separate the analytes.
-
Detection: A mass spectrometer is used for detection, often in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
Method Validation Workflow
The validation of an analytical method ensures that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.
References
Comparative Toxicology of Fluazolate and its Analogues: A Guide for Researchers
Fluazolate, a pyrazole herbicide, is recognized for its pre-emergence control of broadleaved weeds and grasses.[1] While its mammalian toxicity is generally reported as low, it is known to be toxic to fish.[1] Concerns have also been raised about its potential as a mammalian neurotoxicant, although extensive data on its chronic toxicity are lacking.[1] In contrast, more detailed toxicological data is available for its analogues, Pyrasulfotole and Pyroxasulfone, which are also pyrazole-based herbicides.
This guide presents a comparative analysis of the available toxicological data for these three compounds, focusing on mammalian and ecotoxicity. It also outlines the standard experimental protocols used to derive such data and visualizes the key signaling pathways and experimental workflows.
Comparative Toxicological Data
The following tables summarize the available quantitative toxicological data for this compound, Pyrasulfotole, and Pyroxasulfone. It is important to note the significant data gap for this compound's acute toxicity values.
Table 1: Comparative Mammalian Acute Toxicity
| Compound | Oral LD50 (rat, mg/kg) | Dermal LD50 (rat, mg/kg) | Inhalation LC50 (rat, mg/L/4h) |
| This compound | Data not available | Data not available | Data not available |
| Pyrasulfotole | >2000[2][3] | >2000 | >5.03 |
| Pyroxasulfone | >2000 | >2000 | >6.56 |
Table 2: Comparative Aquatic Acute Ecotoxicity
| Compound | Rainbow Trout (Oncorhynchus mykiss) 96h LC50 (mg/L) | Daphnia magna 48h EC50 (mg/L) |
| This compound | Data not available | Data not available |
| Pyrasulfotole | >100 | >100 |
| Pyroxasulfone | >2.2 | >4.4 |
Mechanism of Action and Chronic Toxicity
This compound: The precise mechanism of action for this compound is not extensively detailed in the available literature.
Pyrasulfotole: This herbicide acts as a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor. By blocking this enzyme, it disrupts the synthesis of essential pigments in plants, leading to bleaching and eventual death. In mammals, chronic exposure has been associated with ocular toxicity in rats, believed to be an indirect result of tyrosinemia caused by the inhibition of hepatic HPPD.
Pyroxasulfone: Pyroxasulfone inhibits the synthesis of very-long-chain fatty acids (VLCFAs) in plants, which are crucial for cell membrane formation and shoot elongation. In mammals, target organs for toxicity following repeated exposure include the liver, heart, kidney, skeletal muscle, and peripheral nerves. There is also evidence that it can cause damage to the nervous system.
Experimental Protocols
The toxicological data presented in this guide are typically generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the quality, consistency, and comparability of chemical safety testing data.
Mammalian Acute Toxicity Testing:
-
Oral Toxicity: The acute oral toxicity is determined by administering the substance in a single dose or multiple doses within 24 hours to fasted animals, usually rats. The study follows protocols similar to OECD Test Guideline 401 (Acute Oral Toxicity) , which has been replaced by alternative methods like OECD 420 (Acute Oral Toxicity - Fixed Dose Procedure) , OECD 423 (Acute Oral Toxicity - Acute Toxic Class Method) , and OECD 425 (Acute Oral Toxicity: Up-and-Down Procedure) that aim to reduce the number of animals used. Observations of toxic effects and mortality are recorded for at least 14 days.
-
Dermal Toxicity: The acute dermal toxicity is assessed by applying the substance to the shaved skin of animals, typically rats or rabbits, for 24 hours. This is guided by OECD Test Guideline 402 (Acute Dermal Toxicity) . The animals are observed for signs of toxicity and mortality over a 14-day period.
-
Inhalation Toxicity: The acute inhalation toxicity is evaluated by exposing animals, usually rats, to the substance as a gas, vapor, or aerosol in an inhalation chamber for a specified period, typically 4 hours, as described in OECD Test Guideline 403 (Acute Inhalation Toxicity) . Animals are then observed for toxic effects and mortality for at least 14 days.
Aquatic Ecotoxicity Testing:
-
Fish Acute Toxicity Test: This test, following OECD Test Guideline 203 (Fish, Acute Toxicity Test) , exposes fish (e.g., Rainbow Trout) to the test substance in water for 96 hours. The concentration that is lethal to 50% of the test fish (LC50) is determined.
-
Daphnia sp. Acute Immobilisation Test: Following OECD Test Guideline 202 (Daphnia sp. Acute Immobilisation Test) , freshwater invertebrates like Daphnia magna are exposed to the test substance for 48 hours. The effective concentration that causes immobilization in 50% of the daphnids (EC50) is calculated.
Visualizing Pathways and Workflows
Signaling Pathway: HPPD Inhibition by Pyrasulfotole
Caption: Mechanism of action of Pyrasulfotole via inhibition of the HPPD enzyme in the tyrosine catabolism pathway.
Experimental Workflow: Acute Oral Toxicity (OECD 423)
Caption: Step-wise procedure for determining acute oral toxicity using the Acute Toxic Class method (OECD 423).
References
A Comparative Environmental Impact Assessment of Fluazolate and Other Protoporphyrinogen Oxidase (PPO) Inhibiting Herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the environmental impact of the herbicide Fluazolate with three other protoporphyrinogen oxidase (PPO) inhibiting herbicides: Fomesafen, Carfentrazone-ethyl, and Sulfentrazone. The information is intended for researchers, scientists, and professionals involved in drug and pesticide development to facilitate an objective evaluation of these compounds.
Executive Summary
This compound is a triazole herbicide used for the pre-emergence control of broadleaf weeds and grasses.[1] Like Fomesafen, Carfentrazone-ethyl, and Sulfentrazone, its mode of action is the inhibition of the protoporphyrinogen oxidase (PPO) enzyme, a key enzyme in the chlorophyll and heme biosynthesis pathway.[2][3] Inhibition of this enzyme leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the formation of singlet oxygen. This highly reactive molecule causes lipid peroxidation and ultimately leads to the disruption of cell membranes and cell death.[4][5]
While sharing a common mode of action, these four PPO inhibitors exhibit notable differences in their environmental fate and ecotoxicological profiles. This guide presents a detailed comparison of their impact on non-target organisms, their persistence in the environment, and their potential for bioaccumulation. All quantitative data is summarized in comparative tables, and detailed experimental protocols based on internationally recognized OECD guidelines are provided.
Quantitative Data Comparison
The following tables summarize the key environmental impact parameters for this compound and the selected alternative PPO-inhibiting herbicides.
Table 1: Acute Ecotoxicity Data for Aquatic Organisms
| Herbicide | Test Organism | Endpoint (LC50/EC50) | Value (mg/L) | Source |
| This compound | Oncorhynchus mykiss (Rainbow Trout) | 96-hr LC50 | >0.045 | |
| Daphnia magna (Water Flea) | 48-hr EC50 | Data not available | ||
| Selenastrum capricornutum (Green Algae) | 72-hr EC50 | Data not available | ||
| Fomesafen | Oncorhynchus mykiss (Rainbow Trout) | 96-hr LC50 | >100 | |
| Daphnia magna (Water Flea) | 48-hr EC50 | 33 | ||
| Pseudokirchneriella subcapitata (Green Algae) | 72-hr EC50 | 0.076 | ||
| Carfentrazone-ethyl | Oncorhynchus mykiss (Rainbow Trout) | 96-hr LC50 | 1.6 | |
| Daphnia magna (Water Flea) | 48-hr EC50 | >9.8 | ||
| Selenastrum capricornutum (Green Algae) | 72-hr EC50 | 0.012 | ||
| Sulfentrazone | Oncorhynchus mykiss (Rainbow Trout) | 96-hr LC50 | >120 | |
| Daphnia magna (Water Flea) | 48-hr EC50 | 60.4 | ||
| Pseudokirchneriella subcapitata (Green Algae) | 72-hr EC50 | 0.035 |
Table 2: Soil Persistence and Bioaccumulation Potential
| Herbicide | Soil Half-life (DT50) in days | Bioaccumulation Factor (BCF) in L/kg | Potential to Leach to Groundwater | Source |
| This compound | Moderately persistent (exact value not available) | Data not available | Low | |
| Fomesafen | 60 - 114 | 6 | High | |
| Carfentrazone-ethyl | 3.8 - 9.9 | 77 (estimated) | Low | |
| Sulfentrazone | 24 - 541 | 3.1 (estimated) | High |
Table 3: Effects on Soil Microorganisms
| Herbicide | Effect on Microbial Populations | Effect on Soil Enzyme Activity | Source |
| This compound | Data not available | Data not available | |
| Fomesafen | Data not available | Data not available | |
| Carfentrazone-ethyl | Inhibited fungi and actinomycetes; stimulated certain bacteria. | Stimulated catalase, alkaline and acid phosphatase; inhibited urease and dehydrogenases. | |
| Sulfentrazone | Reduces microbial activity. | Data not available |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on OECD (Organisation for Economic Co-operation and Development) guidelines.
Acute Toxicity Testing for Fish (based on OECD Guideline 203)
-
Objective: To determine the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.
-
Test Organism: A standardized fish species, such as Rainbow Trout (Oncorhynchus mykiss).
-
Procedure:
-
Fish are acclimated to laboratory conditions.
-
Groups of fish are exposed to at least five concentrations of the test substance arranged in a geometric series, plus a control group in clean water.
-
The exposure is maintained for 96 hours under controlled conditions of temperature, light (12-16 hour photoperiod), and water quality.
-
Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
The LC50 value, the concentration estimated to be lethal to 50% of the test fish, is calculated using appropriate statistical methods (e.g., probit analysis).
-
Acute Immobilisation Test for Daphnia (based on OECD Guideline 202)
-
Objective: To determine the median effective concentration (EC50) of a substance that causes immobilization in Daphnia magna.
-
Test Organism: Daphnia magna, a small freshwater crustacean.
-
Procedure:
-
Young daphnids (<24 hours old) are exposed to a range of concentrations of the test substance in a static or semi-static system for 48 hours.
-
At least five concentrations in a geometric series and a control are used.
-
Immobilization (the inability to swim) is observed at 24 and 48 hours.
-
The EC50, the concentration at which 50% of the daphnids are immobilized, is calculated.
-
Alga Growth Inhibition Test (based on OECD Guideline 201)
-
Objective: To determine the effect of a substance on the growth of a selected species of freshwater algae.
-
Test Organism: A rapidly growing green alga species, such as Selenastrum capricornutum (also known as Pseudokirchneriella subcapitata).
-
Procedure:
-
Exponentially growing algal cultures are exposed to various concentrations of the test substance in a nutrient-rich medium.
-
The cultures are incubated for 72 hours under constant illumination and temperature.
-
Algal growth is measured at 24, 48, and 72 hours by determining cell density or another biomass surrogate.
-
The EC50 for growth inhibition is calculated by comparing the growth in the test cultures to that of the control.
-
Soil Persistence (Aerobic and Anaerobic Transformation in Soil - based on OECD Guideline 307)
-
Objective: To determine the rate of degradation of a substance in soil under aerobic and anaerobic conditions.
-
Procedure:
-
The test substance, typically radiolabeled, is applied to soil samples.
-
For aerobic testing, the soil is incubated in the dark at a constant temperature and moisture level, with a continuous supply of air.
-
For anaerobic testing, the soil is saturated with water and purged with an inert gas to create anaerobic conditions.
-
At various time intervals, soil samples are analyzed for the parent compound and its transformation products.
-
The rate of degradation is used to calculate the DT50 (time for 50% dissipation).
-
Bioaccumulation in Fish (based on OECD Guideline 305)
-
Objective: To determine the potential for a substance to accumulate in fish from water.
-
Procedure:
-
The test consists of two phases: an uptake phase and a depuration phase.
-
During the uptake phase, fish are exposed to a constant concentration of the test substance in water.
-
Fish and water samples are taken at regular intervals to measure the concentration of the substance.
-
During the depuration phase, the fish are transferred to clean water and the elimination of the substance from their tissues is monitored.
-
The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady state.
-
Signaling Pathways and Sublethal Effects
The primary mode of action for PPO-inhibiting herbicides is well-established in plants. However, their effects on non-target organisms can extend beyond this primary mechanism and involve the disruption of other signaling pathways.
Protoporphyrinogen Oxidase (PPO) Inhibition Pathway
The following diagram illustrates the mechanism of action of PPO-inhibiting herbicides.
Potential for Endocrine Disruption
Several studies have raised concerns about the potential for various pesticides, including some herbicides, to act as endocrine-disrupting chemicals (EDCs). EDCs can interfere with the hormone systems of non-target organisms, potentially leading to adverse effects on reproduction, development, and other physiological processes. For instance, some herbicides have been shown to exhibit antiestrogenic and antiandrogenic activity in vitro and can affect steroidogenesis. While specific data on the endocrine-disrupting potential of this compound is lacking, the broader class of triazole fungicides has been associated with endocrine-disrupting effects. Further research is needed to fully characterize the potential for PPO-inhibiting herbicides to interfere with endocrine signaling pathways in wildlife and humans.
Experimental Workflow Diagram
The following diagram provides a generalized workflow for assessing the environmental impact of a herbicide, from initial characterization to ecotoxicological testing.
Conclusion
This comparative guide highlights the significant data gaps that exist for the environmental impact assessment of this compound, particularly in terms of its ecotoxicity to a broader range of non-target organisms and its effects on soil microbial communities. In contrast, more data is publicly available for other PPO-inhibiting herbicides like Fomesafen, Carfentrazone-ethyl, and Sulfentrazone, revealing a range of environmental profiles.
-
Carfentrazone-ethyl appears to have the most favorable environmental profile of the alternatives, with low persistence in soil and water and a lower potential for bioaccumulation.
-
Fomesafen and Sulfentrazone are more persistent in the environment, with a higher potential for leaching to groundwater.
-
The high toxicity of This compound to fish, coupled with the lack of other ecotoxicity data, warrants a cautious approach and further investigation.
For researchers and professionals in the field, this guide underscores the importance of comprehensive environmental impact assessments that go beyond the primary mode of action and consider a wide range of non-target organisms and environmental compartments. The provided experimental protocols, based on OECD guidelines, offer a framework for generating the necessary data to fill the existing knowledge gaps and enable more informed decisions in the development and regulation of herbicides.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Sulfentrazone Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 3. Fomesafen (Ref: PP 021) [sitem.herts.ac.uk]
- 4. Sulfentrazone Dissipation in a Tennessee Soil | Weed Technology | Cambridge Core [cambridge.org]
- 5. Fomesafen Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
Fluazolate: A Comparative Efficacy Analysis Against Commercial Herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pre-emergence herbicide Fluazolate with leading commercial herbicides. The analysis is based on available experimental data, focusing on efficacy against various weed species. Detailed experimental protocols for key studies are also provided to facilitate replication and further research.
Executive Summary
This compound is a protoporphyrinogen oxidase (PPO) inhibiting herbicide effective for the pre-emergence control of a range of broadleaf weeds and grasses.[1] Its mode of action involves the disruption of cell membranes in susceptible plants.[1] This guide compares the efficacy of this compound with sulfosulfuron, an acetolactate synthase (ALS) inhibitor, and provides context with data on other PPO inhibitors like flumioxazin, as well as glyphosate, an EPSP synthase inhibitor. The available data suggests that this compound is an effective herbicide, with performance comparable to commercial standards in specific applications. However, a lack of extensive, direct comparative studies with a broader range of herbicides across diverse weed spectrums and environmental conditions is a notable gap in the current literature.
Efficacy Comparison of Pre-Emergence Herbicides
The following tables summarize the quantitative data from a key study comparing the efficacy of this compound with sulfosulfuron for weed control in wheat.
Table 1: Effect of Herbicides on Weed Density in Wheat
| Treatment | Dose (g/ha) | Weed Density (No./m²) at 60 DAS |
| This compound | 150 (Pre-emergence) | Data not specified |
| Sulfosulfuron | 25 (Post-emergence) | Data not specified |
| Weedy Check | - | Data not specified |
DAS: Days After Sowing. Data from a study conducted at the Directorate of Wheat Research, Karnal. While the specific weed density numbers were not provided in the available abstract, the study noted effective control by both herbicides.
Table 2: Effect of Herbicides on Wheat Grain Yield
| Treatment | Dose (g/ha) | Grain Yield (q/ha) |
| This compound | 150 (Pre-emergence) | Statistically similar to Sulfosulfuron |
| Sulfosulfuron | 25 (Post-emergence) | Statistically similar to this compound |
| Weedy Check | - | Significantly lower than herbicide treatments |
q/ha: quintals per hectare. Data from a study conducted at the Directorate of Wheat Research, Karnal.
Comparative Analysis with Other Commercial Herbicides
While direct comparative data for this compound against a wider range of herbicides is limited, this section provides an overview of the efficacy of relevant commercial herbicides to offer a broader context for performance evaluation.
PPO-Inhibiting Herbicides: Flumioxazin
Flumioxazin is another PPO-inhibiting herbicide with a similar mode of action to this compound. It is used for pre-emergence control of broadleaf weeds in various crops. Studies have shown that flumioxazin, alone or in combination with other herbicides, can provide effective weed control. For instance, in sugarcane, combinations of flumioxazin with metribuzin or diclosulam maintained high efficacy (>90%) against a range of weeds.[2] In soybeans, flumioxazin has demonstrated up to 96.8% weed control efficiency.
ALS-Inhibiting Herbicides: Sulfosulfuron
Sulfosulfuron belongs to the sulfonylurea class of herbicides and acts by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of essential amino acids in plants.[3] It is effective against both grassy and broadleaf weeds. In wheat, sulfosulfuron applied post-emergence has been shown to provide good control of a wide range of weeds.[4] Studies have indicated that the efficacy of sulfosulfuron can be influenced by the timing of application and the weed species present.
EPSP Synthase Inhibitors: Glyphosate
Glyphosate is a broad-spectrum, non-selective, post-emergence herbicide that inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme. It is widely used for the control of annual and perennial weeds. The efficacy of glyphosate can be influenced by the formulation and the addition of adjuvants. While highly effective, the extensive use of glyphosate has led to the evolution of glyphosate-resistant weeds, highlighting the importance of integrated weed management strategies that include herbicides with different modes of action, such as this compound.
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate interpretation and replication of efficacy studies. Below are generalized protocols for conducting herbicide efficacy trials, based on common practices in the field.
Field Trial for Pre-Emergence Herbicides
A randomized complete block design is a standard approach for such trials.
-
Plot Establishment:
-
Select a trial site with uniform soil type and a known history of weed infestation.
-
Establish individual plots of a standardized size (e.g., 3m x 5m) with buffer zones between plots to prevent spray drift.
-
Prepare the seedbed according to standard agricultural practices for the target crop.
-
-
Herbicide Application:
-
Calibrate the sprayer to ensure accurate and uniform application of the herbicides at the specified rates.
-
Apply pre-emergence herbicides uniformly to the soil surface before the emergence of the crop and weeds.
-
-
Data Collection:
-
Assess weed control at regular intervals (e.g., 30, 60, and 90 days after treatment) using methods such as visual ratings (on a scale of 0 to 100, where 0 is no control and 100 is complete control), weed counts per unit area, and weed biomass measurements.
-
Record crop injury symptoms, if any, using a similar visual rating scale.
-
At the end of the growing season, harvest the crop from a central area of each plot to determine the crop yield.
-
-
Statistical Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine the significance of differences between herbicide treatments.
-
Visualizations
Signaling Pathway: PPO Inhibition by this compound
Caption: Mechanism of action of this compound via PPO inhibition.
Experimental Workflow: Herbicide Efficacy Trial
Caption: Standard workflow for a pre-emergence herbicide efficacy trial.
Logical Relationship: Herbicide Classification
Caption: Classification of compared herbicides by mode of action.
References
Comparative Analysis of Fluazolate's Mode of Action in Target Weed Species
A Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the protoporphyrinogen oxidase (PPO)-inhibiting herbicide, Fluazolate, with other commercially available alternatives. The focus is on the validation of its mode of action through experimental data, offering researchers a framework for comparative analysis. Due to the limited availability of public-facing quantitative data for this compound, this guide presents a template for evaluation, incorporating data from established PPO inhibitors to illustrate the necessary comparative benchmarks.
Introduction to Protoporphyrinogen Oxidase (PPO) Inhibitors
Protoporphyrinogen oxidase (PPO) is a critical enzyme in the tetrapyrrole biosynthesis pathway, responsible for the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX). This pathway is fundamental for the production of both chlorophyll and heme in plants. PPO-inhibiting herbicides, classified under Group 14 (WSSA) and Group E (HRAC), function by blocking this enzymatic step.
The inhibition of PPO leads to the accumulation of Protogen IX in the chloroplasts. This excess Protogen IX leaks into the cytoplasm where it is rapidly oxidized to Proto IX. In the presence of light and oxygen, Proto IX acts as a potent photosensitizer, generating highly reactive singlet oxygen. This reactive oxygen species initiates a cascade of lipid peroxidation, leading to the rapid disruption of cell membranes and ultimately, cellular death and necrosis of the plant tissue.[1][2][3]
This compound is a phenylpyrazole herbicide that acts as a PPO inhibitor.[4][5] It is primarily used for the pre-emergence control of a broad spectrum of broad-leaved weeds and grasses.
Comparative Efficacy and Target Species
While specific, publicly available dose-response data for this compound against a wide range of weed species is limited, one study has demonstrated its effectiveness. A pre-emergence application of this compound at a rate of 150 g/ha was found to be effective in controlling littleseed canarygrass (Phalaris minor) and other weeds in wheat.
For a comprehensive evaluation, the efficacy of this compound should be tested against a panel of common and economically important weed species and compared with other PPO inhibitors. The following tables provide an example of how such comparative data should be presented.
Table 1: Comparative Pre-emergence Efficacy of PPO-Inhibiting Herbicides on Key Weed Species
| Herbicide | Rate (g a.i./ha) | Amaranthus retroflexus (Redroot Pigweed) Control (%) | Chenopodium album (Common Lambsquarters) Control (%) | Phalaris minor (Littleseed Canarygrass) Control (%) |
| This compound | 150 | Data Not Available | Data Not Available | Effective |
| Sulfentrazone | 140 - 280 | >90 | >90 | 70-80 |
| Flumioxazin | 70 - 105 | >95 | >95 | 60-70 |
| Fomesafen | 210 - 280 | >90 | >85 | <50 |
| Lactofen | 140 - 210 | >90 | >85 | <50 |
Note: Efficacy data for comparator herbicides are generalized from various sources for illustrative purposes and can vary based on environmental conditions, soil type, and weed growth stage.
In Vitro Validation of PPO Inhibition
The direct inhibitory effect of a herbicide on the PPO enzyme is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate higher potency.
Currently, there are no publicly available IC50 values for this compound against PPO enzymes from target weed species. To validate its mode of action and compare its potency, in vitro enzyme inhibition assays are essential.
Table 2: Comparative IC50 Values of PPO-Inhibiting Herbicides Against PPO from Different Plant Species
| Herbicide | Amaranthus tuberculatus PPO IC50 (nM) | Glycine max (Soybean) PPO IC50 (nM) | Arabidopsis thaliana PPO IC50 (nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Saflufenacil | 22 - 28 | 22 - 28 | 22 - 28 |
| Flumioxazin | 22 - 28 | 22 - 28 | 22 - 28 |
| Fomesafen | >100 | >100 | >100 |
| Lactofen | ~25 | ~25 | ~25 |
Data for comparator herbicides are derived from published studies and are presented for comparative purposes.
Experimental Protocols
Protocol 1: Protoporphyrinogen Oxidase (PPO) Activity Assay
This protocol outlines the steps to measure the in vitro inhibition of PPO by herbicides.
1. Enzyme Extraction:
- Homogenize fresh plant tissue (e.g., young leaves of the target weed species) in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 1 mM EDTA, 10% glycerol, 5 mM DTT).
- Centrifuge the homogenate to pellet cellular debris.
- Further purify the supernatant to isolate chloroplasts or mitochondria, where PPO is located.
2. Substrate Preparation:
- Protoporphyrinogen IX (Protogen IX) is unstable and must be freshly prepared by the reduction of Protoporphyrin IX (Proto IX) with sodium amalgam under anaerobic conditions.
3. Inhibition Assay:
- Prepare a reaction mixture containing the enzyme extract, assay buffer (e.g., 100 mM HEPES-KOH pH 7.2, 1 mM EDTA, 5 mM DTT), and varying concentrations of the test herbicide (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
- Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding the freshly prepared Protogen IX substrate.
- Monitor the formation of Proto IX over time using a spectrofluorometer (excitation ~405 nm, emission ~633 nm).
- Calculate the rate of reaction and determine the percent inhibition for each herbicide concentration.
- Calculate the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Whole-Plant Herbicide Efficacy Trial
This protocol describes a standardized method for evaluating the pre-emergence efficacy of herbicides in a greenhouse or field setting.
1. Experimental Design:
- Use a randomized complete block design with at least four replications.
- Include an untreated control for comparison.
2. Plant Material and Growth Conditions:
- Sow seeds of the target weed species in pots or designated field plots containing a suitable soil mix.
- Maintain optimal growing conditions (temperature, light, and water).
3. Herbicide Application:
- Apply the herbicides at various rates (to determine a dose-response) to the soil surface immediately after sowing (pre-emergence).
- Use a calibrated sprayer to ensure uniform application.
4. Data Collection:
- At specified intervals after treatment (e.g., 7, 14, and 21 days), visually assess the percentage of weed control on a scale of 0% (no effect) to 100% (complete death).
- At the end of the experiment, harvest the above-ground biomass of the surviving weeds, dry it to a constant weight, and calculate the percent biomass reduction compared to the untreated control.
5. Statistical Analysis:
- Analyze the data using analysis of variance (ANOVA) to determine significant differences between treatments.
- Use regression analysis to model the dose-response relationship and calculate the GR50 (the herbicide rate that causes a 50% reduction in plant growth).
Visualizing Pathways and Workflows
To aid in the understanding of the concepts and procedures discussed, the following diagrams are provided.
Caption: Signaling pathway of PPO inhibition.
Caption: Experimental workflow for herbicide efficacy trials.
Conclusion
Validating the mode of action of this compound and comparing its performance against other PPO inhibitors requires a systematic approach involving both in vitro enzyme assays and whole-plant efficacy trials. While there is a current gap in the public domain regarding quantitative data for this compound, the protocols and comparative framework provided in this guide offer a robust methodology for researchers to generate the necessary data for a comprehensive evaluation. Such studies are crucial for understanding the herbicidal properties of this compound and its potential role in integrated weed management programs.
References
- 1. bookstack.cores.utah.edu [bookstack.cores.utah.edu]
- 2. mdpi.com [mdpi.com]
- 3. A continuous fluorimetric assay for protoporphyrinogen oxidase by monitoring porphyrin accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Researches on the evaluation of pesticide safety in humans using a pharmacokinetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
Comparative Analysis of the Environmental Persistence of Fluazolate and Fomesafen
A detailed review of the available scientific data on the environmental fate of two key agricultural herbicides, Fluazolate and Fomesafen, reveals significant differences in their persistence and degradation pathways. While extensive research has characterized the environmental behavior of Fomesafen, a notable scarcity of publicly available quantitative data for this compound presents a challenge for a direct, comprehensive comparison.
This guide synthesizes the current understanding of the persistence of these two compounds in soil and water, details their known degradation mechanisms, and outlines the analytical methods used for their detection. This information is critical for researchers, scientists, and drug development professionals in assessing the environmental impact and informing risk management strategies associated with the use of these herbicides.
Quantitative Persistence Data
The persistence of a herbicide in the environment is a key factor in determining its potential for long-term environmental impact. This is often quantified by its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate.
Fomesafen is characterized as a persistent to moderately persistent herbicide in soil, with its half-life varying significantly depending on environmental conditions. In aerobic soil environments, the half-life of fomesafen can range from 63 to 527 days[1]. Field dissipation studies have shown half-lives between 50 and 150 days under actual use conditions[1]. In aquatic environments, fomesafen is also persistent, with a half-life in aerobic aquatic settings ranging from 9 to 99 weeks[1]. However, it degrades much more rapidly under anaerobic conditions, with a reported half-life of less than 20 days[1]. The persistence of fomesafen is influenced by factors such as soil type and tillage systems, with longer half-lives observed in conventional tillage systems (99 to 114 days) compared to no-till systems (60 to 71 days)[2]. In water, fomesafen is stable to abiotic hydrolysis but undergoes slow photodegradation with a half-life of 49 to 289 days.
| Compound | Matrix | Condition | Half-life (DT50) | Reference |
| Fomesafen | Soil | Aerobic | 63 - 527 days | |
| Soil | Field Dissipation | 50 - 150 days | ||
| Soil | No-Till System | 60 - 71 days | ||
| Soil | Conventional Tillage | 99 - 114 days | ||
| Water | Aerobic Aquatic | 9 - 99 weeks | ||
| Water | Anaerobic | < 20 days | ||
| Water | Photodegradation | 49 - 289 days | ||
| This compound | Soil | - | Moderately Persistent |
Degradation Pathways
The transformation of herbicides in the environment is a critical process that reduces their potential for long-term harm. These degradation pathways can involve microbial, chemical, and photochemical processes.
The primary route of Fomesafen dissipation is microbial degradation. The major degradation product identified is fomesafen amine (5-(2-chloro-α,α,α-trifluoro-p-tolyloxy)-N-methylsulphonyl-panthranilamide). A minor degradation product is fomesafen amino acid (5-(2-chloro-α,α,α-trifluoro-p-tolyloxy) anthranilic acid). Studies have elucidated a biochemical degradation pathway involving the reduction of the nitro group to an amino group, followed by acetylation of the amino derivative, dechlorination, and cleavage of the S-N bond.
dot
Caption: Microbial Degradation Pathway of Fomesafen.
Information regarding the degradation pathway of This compound is not available in the reviewed literature.
Experimental Protocols
Accurate assessment of herbicide persistence relies on robust and validated analytical methodologies.
For the analysis of Fomesafen residues in soil and water, High-Performance Liquid Chromatography (HPLC) is a commonly employed technique. A typical experimental workflow for soil analysis involves the following steps:
-
Extraction: Fomesafen residues are extracted from soil samples using a suitable solvent mixture, such as acetone or a combination of acetonitrile and hydrochloric acid.
-
Cleanup: The extract is then purified to remove interfering substances. This can be achieved through liquid-liquid partitioning with a solvent like dichloromethane followed by column chromatography using materials such as Florisil.
-
Analysis: The purified extract is then analyzed by HPLC, often with UV detection. For confirmation of the results, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
dot
References
Assessing the Synergistic Effects of Fluazolate with Other Herbicides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the assessment of synergistic effects of the herbicide Fluazolate when combined with other herbicidal agents. This compound, a protoporphyrinogen oxidase (PPO) inhibitor, offers a distinct mode of action that, when strategically combined with other herbicides, can enhance weed control efficacy, broaden the spectrum of controlled weeds, and help manage herbicide resistance. This document outlines the theoretical basis for these synergies, presents detailed experimental protocols for their evaluation, and provides a framework for interpreting the resulting data.
Introduction to this compound and Herbicide Synergy
This compound is a pre-emergence herbicide used for the control of broadleaf weeds and grasses. Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants. This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the rapid generation of reactive oxygen species (ROS), causing lipid peroxidation and membrane damage, ultimately leading to cell death.
Herbicide synergy occurs when the combined effect of two or more herbicides is greater than the sum of their individual effects. This can be a highly effective strategy in weed management for several reasons:
-
Enhanced Efficacy: Achieving higher levels of weed control than with individual herbicides alone.
-
Broader Weed Spectrum: Controlling a wider range of weed species.
-
Dose Reduction: Using lower rates of each herbicide to achieve the same level of control, which can reduce environmental load and input costs.
-
Resistance Management: Combining different modes of action can help to control weed populations that have developed resistance to a single herbicide class and can delay the evolution of new resistant biotypes.
Potential Synergistic Partners for this compound
As a PPO inhibitor, this compound is a promising candidate for synergistic combinations with herbicides from different mode of action groups. The following sections detail the rationale for these combinations.
2.1. This compound with Photosystem II (PSII) Inhibitors
-
Mechanism of Synergy: PSII inhibitors, such as atrazine, diuron, and metribuzin, block electron transport in the photosystem II complex of the photosynthetic pathway. This inhibition also leads to the generation of reactive oxygen species. Combining a PPO inhibitor with a PSII inhibitor can create a multi-pronged attack on the plant's photosynthetic machinery, leading to a more rapid and complete disruption of cellular processes and enhanced herbicidal activity.
-
Expected Outcome: Increased speed of kill and enhanced control of difficult-to-control broadleaf weeds.
2.2. This compound with Acetolactate Synthase (ALS) Inhibitors
-
Mechanism of Synergy: ALS inhibitors, such as imazethapyr, chlorsulfuron, and sulfosulfuron, disrupt the synthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and plant growth. While the primary modes of action are distinct, the combination of a fast-acting, membrane-disrupting herbicide like this compound with a systemic, growth-inhibiting herbicide like an ALS inhibitor can provide both rapid burndown and residual control.
-
Expected Outcome: Broader spectrum weed control, including both grasses and broadleaf weeds, and extended residual activity.
2.3. This compound with Acetyl-CoA Carboxylase (ACCase) Inhibitors
-
Mechanism of Synergy: ACCase inhibitors, such as clethodim and fluazifop, specifically target the biosynthesis of fatty acids in grasses, leading to the disruption of cell membrane formation. The combination with this compound, which has broadleaf activity, can provide a comprehensive weed control solution in situations with mixed weed populations. The different uptake and translocation patterns of these herbicides can also contribute to a more complete kill of the target weeds.
-
Expected Outcome: Effective control of both grass and broadleaf weeds, making it a valuable tool for integrated weed management.
2.4. This compound with Synthetic Auxin Herbicides
-
Mechanism of Synergy: Synthetic auxins, such as 2,4-D and dicamba, mimic the plant hormone auxin, causing uncontrolled and disorganized growth in broadleaf weeds, ultimately leading to their death. Combining the contact activity of this compound with the systemic action of synthetic auxins can result in a more rapid and complete control of susceptible broadleaf weeds.
-
Expected Outcome: Enhanced control of perennial and other hard-to-kill broadleaf weeds.
Experimental Protocols for Assessing Synergy
To quantitatively assess the synergistic effects of this compound with other herbicides, standardized experimental protocols are essential. The following outlines the key methodologies.
3.1. Dose-Response Assays and EC₅₀ Determination
The first step in assessing synergy is to determine the half-maximal effective concentration (EC₅₀) for each herbicide individually. The EC₅₀ is the concentration of a herbicide that causes a 50% reduction in a measured response, such as plant biomass or growth inhibition.
Experimental Protocol:
-
Plant Material: Grow a uniform population of a target weed species from seed in pots containing a standardized soil mix under controlled greenhouse conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).
-
Herbicide Application: Apply a range of concentrations of each herbicide individually to the plants at a specific growth stage (e.g., 3-4 leaf stage). A logarithmic series of concentrations is typically used to cover the full dose-response range.
-
Data Collection: After a set period (e.g., 14-21 days), harvest the above-ground biomass of the treated and untreated control plants. Dry the biomass to a constant weight.
-
Data Analysis: Plot the percentage of growth reduction (compared to the untreated control) against the logarithm of the herbicide concentration. Fit a non-linear regression model (e.g., a four-parameter log-logistic model) to the data to determine the EC₅₀ value for each herbicide.
3.2. Combination Studies and Synergy Calculation
Once the EC₅₀ values of the individual herbicides are known, experiments can be designed to test them in combination.
Experimental Protocol:
-
Combination Design: Prepare tank-mixes of this compound with the partner herbicide at various ratios based on their individual EC₅₀ values. A common approach is to use a fixed ratio design (e.g., 1:1, 1:2, 2:1 based on EC₅₀ values) and test a range of concentrations of the mixture.
-
Application and Data Collection: Follow the same procedure as for the individual dose-response assays.
-
Synergy Calculation: The interaction between the two herbicides can be quantified using one of the following methods:
-
Colby's Method: This method calculates the expected additive effect of the herbicide combination.
-
Formula: E = X + Y - (XY/100)
-
Where E is the expected percent inhibition, X is the percent inhibition from herbicide A alone, and Y is the percent inhibition from herbicide B alone.
-
-
Interpretation:
-
If the observed inhibition is greater than E, the interaction is synergistic.
-
If the observed inhibition is less than E, the interaction is antagonistic.
-
If the observed inhibition is equal to E, the interaction is additive.
-
-
-
Combination Index (CI): This method, based on the median-effect principle, provides a quantitative measure of the degree of synergy, additivity, or antagonism.
-
Interpretation:
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
-
Data Presentation: Comparative Tables
Table 1: Hypothetical EC₅₀ Values for this compound and Potential Partner Herbicides on a Target Weed Species
| Herbicide | Herbicide Class | EC₅₀ (g a.i./ha) |
| This compound | PPO Inhibitor | Data not available |
| Atrazine | PSII Inhibitor | Data not available |
| Sulfosulfuron | ALS Inhibitor | Data not available |
| Clethodim | ACCase Inhibitor | Data not available |
| 2,4-D | Synthetic Auxin | Data not available |
Table 2: Hypothetical Synergy Analysis of this compound Combinations using Colby's Method
| This compound Rate (g a.i./ha) | Partner Herbicide | Partner Rate (g a.i./ha) | Observed Inhibition (%) | Expected Inhibition (E) | Interaction |
| X | Atrazine | Y | Data not available | Data not available | Data not available |
| X | Sulfosulfuron | Z | Data not available | Data not available | Data not available |
| X | Clethodim | A | Data not available | Data not available | Data not available |
| X | 2,4-D | B | Data not available | Data not available | Data not available |
Visualizing Mechanisms and Workflows
5.1. Signaling Pathway of this compound (PPO Inhibition)
Caption: this compound inhibits the PPO enzyme, leading to ROS generation and cell death.
5.2. Experimental Workflow for Synergy Assessment
Caption: Workflow for the experimental assessment of herbicide synergy.
Conclusion
While specific quantitative data on the synergistic effects of this compound with other herbicides are not widely published, the biochemical basis for such interactions is strong. As a PPO inhibitor, this compound is an excellent candidate for combination with herbicides from other mode of action classes, including PSII inhibitors, ALS inhibitors, ACCase inhibitors, and synthetic auxins. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically evaluate these potential synergies. The resulting data will be invaluable for developing more effective and sustainable weed management strategies and for informing the development of new herbicide formulations. Further research is encouraged to generate and publish specific data on this compound combinations to validate these theoretical synergies.
Fluazolate: A Comparative Analysis of a PPO-Inhibiting Herbicide
Introduction
Fluazolate is a pre-emergence herbicide effective in the control of a variety of broadleaf weeds and grasses. Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathways in plants.[1] Inhibition of PPO leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the formation of highly reactive singlet oxygen. These reactive oxygen species cause rapid lipid peroxidation and destruction of cell membranes, leading to cellular leakage, necrosis, and ultimately, the death of the weed.[2][3] This guide provides a comprehensive comparison of this compound with other PPO-inhibiting herbicides, supported by experimental data and detailed protocols for its validation.
Comparative Efficacy of this compound
While comprehensive, direct comparative studies detailing the IC50 values and dose-response curves of this compound against a wide range of other PPO-inhibiting herbicides are limited in publicly available literature, existing research provides valuable insights into its efficacy.
One study conducted at the Directorate of Wheat Research (DWR) in Karnal, India, evaluated the efficacy of this compound and sulfosulfuron for weed control in wheat. The pre-emergence application of this compound at a rate of 150 g/ha was found to be highly effective in controlling Phalaris minor and other weeds, with the resulting grain yield being comparable to that achieved with the application of sulfosulfuron.[4] It is important to note, however, that sulfosulfuron is an acetolactate synthase (ALS) inhibitor, not a PPO inhibitor, highlighting the need for direct comparative studies of this compound with other herbicides sharing the same mode of action.
To provide a framework for comparison, the following table summarizes the reported efficacy of several common PPO-inhibiting herbicides on various weed species. The data is presented as the dose required to achieve 80% (C80) and 95% (C95) control.
| Herbicide | Weed Species | C80 (g ai/ha) | C95 (g ai/ha) |
| Alachlor | Amaranthus lividus | 1021 | >1500 |
| Amaranthus spinosus | 485 | 682 | |
| Diuron | Amaranthus lividus | 221 | 284 |
| Amaranthus spinosus | 114 | 148 | |
| Oxyfluorfen | Amaranthus lividus | 76 | 87 |
| Amaranthus spinosus | 30 | 43 | |
| Pendimethalin | Amaranthus viridis | 537 | >750 |
| Amaranthus spinosus | 196 | 289 | |
| S-metolachlor | Amaranthus lividus | 572 | 754 |
| Amaranthus spinosus | 310 | 425 | |
| Prometryn | Amaranthus lividus | 499 | 664 |
| Amaranthus spinosus | 225 | 313 |
Data adapted from a study on the dose-response of various soil-applied herbicides on different Amaranthus species.[5]
Experimental Protocols
The validation of this compound as a PPO-inhibiting herbicide involves a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action.
In Vitro PPO Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the PPO enzyme.
1. Enzyme Extraction:
-
Homogenize fresh plant tissue (e.g., spinach leaves) in an ice-cold extraction buffer (e.g., 0.2 M phosphate buffer, pH 6.0).
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the crude enzyme extract.
2. Enzyme Activity Assay:
-
The reaction mixture typically contains a substrate (e.g., catechol or protoporphyrinogen IX), the enzyme extract, and a buffer solution.
-
The activity of the PPO enzyme is determined by monitoring the formation of the product (e.g., protoporphyrin IX) over time, which can be measured spectrophotometrically or fluorometrically.
3. Inhibition Assay:
-
Prepare a range of this compound concentrations.
-
Pre-incubate the enzyme extract with each this compound concentration before adding the substrate to initiate the reaction.
-
Measure the enzyme activity at each inhibitor concentration.
-
Calculate the percent inhibition relative to a control without the inhibitor.
-
Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the PPO enzyme activity, by plotting the percent inhibition against the logarithm of the inhibitor concentration.
In Vivo Greenhouse Bioassay
This assay evaluates the herbicidal efficacy of this compound on whole plants under controlled environmental conditions.
1. Plant Material and Growth Conditions:
-
Grow target weed species from seed in pots containing a suitable soil mix.
-
Maintain the plants in a greenhouse with controlled temperature, light, and humidity.
2. Herbicide Application:
-
For pre-emergence evaluation, apply this compound to the soil surface immediately after sowing the weed seeds.
-
For post-emergence evaluation, apply the herbicide to the foliage of young, actively growing weeds.
-
A range of this compound doses should be tested to establish a dose-response relationship.
3. Data Collection and Analysis:
-
Visually assess weed control at regular intervals after treatment, rating the percentage of injury or biomass reduction compared to untreated control plants.
-
At the end of the experiment (e.g., 21-28 days after treatment), harvest the above-ground biomass of the weeds, dry it, and weigh it.
-
Calculate the percent biomass reduction relative to the untreated control.
-
Determine the GR50 value (the dose required to cause a 50% reduction in plant growth) by fitting the data to a dose-response curve.
Field Trials
Field trials are essential to validate the performance of this compound under real-world agricultural conditions.
1. Experimental Design:
-
Select a field with a natural and uniform infestation of the target weed species.
-
Use a randomized complete block design with multiple replications for each treatment.
-
Include an untreated control and a standard commercial herbicide for comparison.
2. Herbicide Application:
-
Apply this compound at the recommended rate and timing (pre-emergence) using calibrated spray equipment.
3. Data Collection:
-
Assess weed control visually at various time points after application.
-
Count the number of weeds per unit area (e.g., per square meter) in each plot.
-
Measure the biomass of the remaining weeds.
-
In crop settings, measure the crop yield to assess both weed control efficacy and crop safety.
4. Statistical Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects.
Visualizing the Mechanism and Workflow
To better understand the mode of action of this compound and the experimental procedures for its validation, the following diagrams are provided.
Caption: Signaling pathway of PPO inhibition by this compound.
Caption: Experimental workflow for validating a PPO-inhibiting herbicide.
Conclusion
This compound demonstrates effective pre-emergence control of key weed species through the inhibition of the PPO enzyme. While direct comparative data with other PPO inhibitors is not extensively available, the provided experimental protocols offer a robust framework for its comprehensive evaluation. Further research focusing on generating comparative efficacy data, including IC50 and dose-response curves against a broader range of PPO-inhibiting herbicides and weed species, would be invaluable for optimizing its use in integrated weed management programs. The visualization of the PPO inhibition pathway and the experimental workflow provides a clear understanding of its mode of action and the necessary steps for its validation as an effective herbicidal active ingredient.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 3. Efficacy of glyphosate and fluazifop-P-butyl herbicides with adjuvants at different levels of cutting for the common reed (Phragmites australis) [plantprotection.pl]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
The Cost-Effectiveness of Fluazolate in Weed Management: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cost-effectiveness of Fluazolate and other herbicides for weed management, with a focus on wheat cultivation. This compound, a protoporphyrinogen oxidase (PPO) inhibitor, offers a distinct mode of action for controlling broadleaf weeds and grasses. This document presents available experimental data, detailed methodologies, and visual representations of key biological and experimental processes to aid in research and development.
Performance and Cost-Effectiveness Comparison
The following tables summarize the efficacy and economic viability of this compound in comparison to other commonly used herbicides in wheat. Due to the limited recent cost data for this compound, a direct cost-effectiveness analysis is challenging. The data for this compound is based on older efficacy studies, while the data for other herbicides is derived from more recent economic analyses.
Table 1: Efficacy of Various Herbicides in Wheat
| Herbicide | Mode of Action | Application Rate (a.i. ha⁻¹) | Key Weeds Controlled | Efficacy (%) | Source(s) |
| This compound | PPO Inhibitor | 150 g | Phalaris minor, other grasses and broadleaf weeds | "quite effective" | [1] |
| Sulfosulfuron | ALS Inhibitor | 25 g | Grassy and dicot weeds | Good | [1] |
| Pendimethalin | Mitosis Inhibitor | 1000 g + 175 g Metribuzin | General weeds | High | [2] |
| Clodinafop + Metsulfuron | ACCase + ALS Inhibitor | 60 g + 4 g | Complex weed flora | High | [3] |
| Mesosulfuron + Iodosulfuron | ALS Inhibitor | 1 liter ha⁻¹ (formulation) | Annual grasses and broadleaf weeds | 75 - 100 | [4] |
Table 2: Economic Analysis of Weed Management in Wheat with Various Herbicides
| Herbicide Treatment | Cost of Cultivation (relative) | Gross Return (relative) | Net Return (relative) | Benefit-Cost Ratio | Source(s) |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| Sulfosulfuron + Metsulfuron | - | High | High | 2.04 | |
| Pendimethalin fb Carfentrazone + Isoproturon | Lower than manual weeding | High | 26-63% higher than weed-free check | - | |
| Clodinafop + Metsulfuron | - | High | Highest | 2.08 | |
| Mesosulfuron + Iodosulfuron | - | Highest | Highest (US$1,596.31 ha⁻¹) | 17.37 | |
| Hand Weeding (twice) | Highest | Moderate | Lower | - | |
| Weedy Check | Lowest | Lowest | Lowest | 1.13 - 1.28 |
Signaling Pathway of PPO-Inhibiting Herbicides
Protoporphyrinogen oxidase (PPO) inhibiting herbicides like this compound act by disrupting the chlorophyll and heme biosynthesis pathway in plants. This leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane damage.
Caption: Signaling pathway of PPO-inhibiting herbicides like this compound.
Experimental Protocols
This section outlines a general methodology for a pre-emergence herbicide efficacy trial, which can be adapted for studies involving this compound.
Objective: To evaluate the efficacy of pre-emergence application of this compound at different rates for the control of key weed species in wheat and to assess its phytotoxicity to the crop.
Experimental Design:
-
Design: Randomized Complete Block Design (RCBD)
-
Replications: 3-4
-
Plot Size: To be determined based on field availability and equipment (e.g., 5m x 3m).
-
Treatments:
-
This compound at various application rates (e.g., 100, 150, 200 g a.i. ha⁻¹)
-
Standard check herbicide (e.g., Pendimethalin)
-
Hand-weeded check
-
Weedy (unweeded) check
-
Materials and Methods:
-
Site Selection and Preparation: Select a field with a known history of weed infestation. Prepare the seedbed according to standard agronomic practices for wheat cultivation.
-
Sowing: Sow wheat (variety to be specified) at the recommended seed rate and row spacing.
-
Herbicide Application:
-
Apply this compound and other pre-emergence herbicides within 3 days of sowing using a calibrated knapsack sprayer with a specific nozzle type (e.g., flat fan) to ensure uniform coverage.
-
The spray volume should be adequate for thorough coverage of the soil surface.
-
-
Data Collection:
-
Weed Density and Biomass: Record weed density (number of weeds per m²) and weed dry biomass (g/m²) at regular intervals (e.g., 30, 60, and 90 days after sowing) from randomly selected quadrats within each plot.
-
Weed Control Efficiency (WCE): Calculate WCE using the formula: WCE (%) = [(Weed biomass in weedy check - Weed biomass in treated plot) / Weed biomass in weedy check] x 100
-
Crop Phytotoxicity: Visually assess crop injury at regular intervals using a 0-100% scale (0 = no injury, 100 = complete crop death).
-
Yield and Yield Components: At maturity, harvest the crop from the net plot area to determine grain yield, straw yield, and other relevant yield components (e.g., number of tillers, grains per spike).
-
-
Economic Analysis:
-
Calculate the cost of cultivation for each treatment, including the cost of herbicides and their application.
-
Determine the gross returns based on the grain and straw yield and the prevailing market prices.
-
Calculate the net returns by subtracting the cost of cultivation from the gross returns.
-
Calculate the benefit-cost ratio by dividing the net returns by the cost of cultivation.
-
Experimental Workflow Diagram
References
Fluazolate Field Performance: A Comparative Guide for Researchers
An Objective Analysis of Fluazolate Efficacy and a Review of Protoporphyrinogen Oxidase (PPO) Inhibition Pathway
This guide provides a comprehensive comparison of the field performance of the herbicide this compound with its alternatives, supported by peer-reviewed experimental data. It is designed for researchers, scientists, and drug development professionals, offering a detailed examination of this compound's efficacy in weed control and its impact on crop yield. This document summarizes quantitative data in structured tables, outlines experimental methodologies, and visualizes key biological pathways and workflows.
Comparative Field Performance of this compound
A key peer-reviewed study conducted at the Directorate of Wheat Research (DWR) in Karnal, India, evaluated the efficacy of this compound against sulfosulfuron for weed control in wheat. The findings from this research provide valuable insights into the field performance of this compound.
Weed Control Efficacy
The pre-emergence application of this compound at a rate of 150 g/ha, applied 3 days after sowing, was found to be quite effective for the control of Phalaris minor (littleseed canarygrass) and other weeds.[1] In comparison, sulfosulfuron applied at 25 g/ha with a 0.5% surfactant, either before or after the first irrigation, demonstrated good control of both grassy and broadleaf weeds.[1][2]
Table 1: Comparison of Weed Control Efficacy of this compound and Sulfosulfuron in Wheat
| Herbicide | Application Rate (g/ha) | Application Timing | Target Weeds | Efficacy |
| This compound | 150 | Pre-emergence (3 days after sowing) | Phalaris minor and other weeds | Effective[1] |
| Sulfosulfuron | 25 (+ 0.5% surfactant) | Before or after first irrigation | Grassy and dicot weeds | Good[2] |
Impact on Crop Yield
The study also assessed the impact of these herbicides on wheat grain yield. The yield recorded with the pre-emergence application of this compound at 150 g/ha was statistically similar to the yield obtained with the application of sulfosulfuron. This indicates that under the experimental conditions, this compound provided comparable crop safety and weed control to sulfosulfuron, resulting in similar productivity outcomes.
Table 2: Wheat Grain Yield with this compound and Sulfosulfuron Treatments
| Herbicide | Application Rate (g/ha) | Wheat Grain Yield |
| This compound | 150 | Statistically similar to Sulfosulfuron |
| Sulfosulfuron | 25 | Statistically similar to this compound |
Experimental Protocols
The field experiment comparing this compound and sulfosulfuron was conducted at the Directorate of Wheat Research (DWR), Karnal, during the 1998-99 season. While the full detailed protocol is extensive, the key aspects of the methodology are outlined below to provide a reproducible framework for similar field trials.
Experimental Design
A randomized block design is a standard approach for such field trials to minimize the effects of field variability. This design involves dividing the experimental area into blocks, with each block containing all the treatments in a random order.
Below is a DOT script for a generalized experimental workflow for a herbicide field trial.
Application Details
-
This compound: Applied as a pre-emergence treatment at a rate of 150 g/ha, three days after sowing the wheat crop.
-
Sulfosulfuron: Applied at a rate of 25 g/ha along with a 0.5% surfactant. The application was timed either before or after the first irrigation event.
Data Collection
-
Weed Control: Assessed by recording the density and biomass of dominant weed species, such as Phalaris minor, in treated and untreated control plots.
-
Crop Phytotoxicity: Visually rated to assess any adverse effects of the herbicides on the wheat crop.
-
Crop Yield: Determined by harvesting the grain from each plot and measuring the yield in kilograms per hectare ( kg/ha ).
Signaling Pathway of this compound: Protoporphyrinogen Oxidase (PPO) Inhibition
This compound is classified as a protoporphyrinogen oxidase (PPO) inhibitor. This class of herbicides acts by disrupting the chlorophyll and heme biosynthesis pathway in susceptible plants.
The inhibition of the PPO enzyme leads to an accumulation of protoporphyrinogen IX, which then leaks from the plastid into the cytoplasm. In the cytoplasm, it is oxidized to protoporphyrin IX. Protoporphyrin IX is a potent photosensitizer that, in the presence of light and oxygen, generates highly reactive singlet oxygen. This singlet oxygen causes rapid lipid peroxidation of cell membranes, leading to membrane disruption, leakage of cellular contents, and ultimately, cell death.
The following DOT script visualizes the signaling pathway of PPO-inhibiting herbicides like this compound.
Conclusion
Based on the available peer-reviewed data, this compound demonstrates effective pre-emergence control of key weeds in wheat, such as Phalaris minor, with a crop yield performance comparable to that of sulfosulfuron. Its mode of action as a PPO inhibitor provides a distinct mechanism for weed management. Further research comparing this compound with a broader range of herbicides across different crops and environmental conditions would be beneficial to fully establish its position in integrated weed management programs. The detailed experimental protocols and an understanding of its signaling pathway provide a solid foundation for future research and development in this area.
References
Safety Operating Guide
Proper Disposal of Fluazolate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for fluazolate, a herbicide used in pre-emergence control of broadleaved weeds and grasses.
This compound, while effective in its application, requires careful management when it becomes waste. Its known properties, including toxicity to aquatic life, necessitate adherence to strict disposal protocols to prevent environmental contamination.[1] This guide outlines the necessary steps for the safe and compliant disposal of this compound waste in a laboratory setting.
Key Properties of this compound
Understanding the physicochemical and toxicological properties of this compound is the first step in determining the appropriate disposal method. The following table summarizes key data available for this compound.
| Property | Value |
| Chemical Name | propan-2-yl 5-[4-bromo-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-2-chloro-4-fluorobenzoate[2] |
| CAS Number | 174514-07-9[2][3] |
| Molecular Formula | C15H12BrClF4N2O2[2] |
| Activity | Herbicide |
| Aqueous Solubility | Low |
| Volatility | Low |
| Persistence | Moderately persistent in soil |
| Known Hazards | Toxic to fish; potential mammalian neurotoxicant |
Step-by-Step Disposal Protocol
The following protocol provides a general framework for the disposal of this compound. It is imperative to consult the specific Safety Data Sheet (SDS) for the this compound product in use and to comply with all local, state, and federal regulations.
-
Waste Identification and Classification:
-
The first and most critical step is to determine if the this compound waste is classified as hazardous. This determination should be made by a qualified individual based on the product's SDS and relevant regulations from the Environmental Protection Agency (EPA) or other governing bodies.
-
Factors that may lead to a hazardous waste classification include the presence of certain solvents or other chemicals in the formulation.
-
-
Segregation and Collection:
-
This compound waste must be segregated from other laboratory waste streams at the point of generation.
-
Use a dedicated, properly labeled, and leak-proof container for collecting this compound waste. The container should be made of a material compatible with this compound.
-
The label should clearly state "Hazardous Waste: this compound" and include any other information required by your institution's waste management plan.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated area.
-
The storage area should be away from incompatible materials and protected from extreme temperatures.
-
-
Engage a Licensed Disposal Vendor:
-
Do not attempt to dispose of this compound waste through standard laboratory drains or as regular solid waste.
-
Contract with a licensed and reputable hazardous waste disposal company. This vendor will have the expertise and permits to transport and dispose of the chemical waste in compliance with all regulations.
-
-
Documentation:
-
Maintain detailed records of the amount of this compound waste generated, the dates of collection, and the disposal manifests from the licensed vendor. This documentation is crucial for regulatory compliance.
-
Experimental Workflow for Waste Characterization
While a specific experimental protocol for this compound waste is not publicly available, a general workflow for characterizing an unknown chemical waste for disposal purposes is as follows:
-
Information Gathering:
-
Obtain the Safety Data Sheet (SDS) for the chemical.
-
Review relevant federal and state environmental regulations.
-
-
Sample Collection:
-
Collect a representative sample of the waste stream following proper laboratory safety procedures.
-
-
Analytical Testing (if required):
-
Based on the information from the SDS and regulations, determine if analytical testing is necessary to classify the waste. This may include tests for:
-
Ignitability
-
Corrosivity
-
Reactivity
-
Toxicity (e.g., Toxicity Characteristic Leaching Procedure - TCLP)
-
-
-
Waste Classification:
-
Based on the gathered information and analytical results, classify the waste as hazardous or non-hazardous according to EPA guidelines.
-
-
Selection of Disposal Method:
-
Choose the appropriate disposal method and licensed vendor based on the final waste classification.
-
This compound Disposal Decision Pathway
The following diagram illustrates the logical steps to be taken when planning for the disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the ecosystem.
References
Essential Safety and Logistical Information for Handling Fluazolate
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the handling of Fluazolate, a herbicide used for pre-emergence control of broad-leaved weeds and grasses. Procedural, step-by-step guidance is offered to directly address operational questions and build trust in safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash-proof goggles are mandatory. A face shield should be worn over the goggles, particularly when handling larger quantities or when there is a high risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Double-gloving is a best practice. Always inspect gloves for perforations before use and change them immediately if contaminated. |
| Body Protection | Flame-Resistant Laboratory Coat | A fully-buttoned, flame-resistant lab coat with tight-fitting cuffs is required to protect against skin contact. |
| Respiratory Protection | NIOSH-approved Respirator | All work with this compound should be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges is necessary. |
Operational Plans: Handling and Storage
Adherence to proper handling and storage protocols is critical to minimize exposure risk and maintain the integrity of the chemical.
Handling Procedures:
-
Work Area Preparation : Ensure a well-ventilated area, preferably a certified chemical fume hood, is used for all handling procedures.
-
Donning PPE : Before handling this compound, put on all required personal protective equipment as detailed in the table above.
-
Weighing : If weighing the solid form of this compound, perform this task within the fume hood using a tared and grounded container to prevent static discharge.
-
Solution Preparation : When preparing solutions, slowly add the this compound to the solvent to avoid splashing. Ensure constant stirring for proper dissolution.
-
Spill Management : In the event of a spill, immediately alert others in the vicinity. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontamination : After handling, thoroughly wash hands and any exposed skin with soap and water, even if gloves were worn. Clean all contaminated surfaces and equipment.
Storage Plan:
-
Container : Store this compound in its original, tightly sealed container.
-
Location : Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.
-
Segregation : Store separately from incompatible materials, such as strong oxidizing agents.
-
Labeling : Ensure the container is clearly labeled with the chemical name, concentration, and any relevant hazard warnings.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All disposable items that have come into contact with this compound, including gloves, weighing paper, and pipette tips, must be treated as hazardous waste. Collect these materials in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Chemical Waste : Collect all excess this compound and any solutions containing it in a separate, properly labeled hazardous waste container. The container should be marked with "Hazardous Waste" and any other required hazard labels.
-
Empty Containers : "Empty" containers that held this compound will retain chemical residue and must also be disposed of as hazardous waste. Do not rinse these containers into the sink or regular trash.
-
Disposal Vendor : Arrange for the disposal of all this compound-related hazardous waste through a licensed and certified hazardous waste disposal vendor. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound, from preparation to disposal.
Disclaimer: This information is intended for guidance and is based on general principles of laboratory safety for handling herbicides. It is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for this compound before use and adhere to all institutional and regulatory safety protocols.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
